molecular formula C8H5F3N2 B592024 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1060802-93-8

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B592024
CAS No.: 1060802-93-8
M. Wt: 186.137
InChI Key: FGVVPECRYQTHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine ( 1060802-93-8) is a high-value nitrogen-containing heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C8H5F3N2 and a molecular weight of 186.14 g/mol, is characterized by the presence of a robust trifluoromethyl group, which significantly influences the electronic properties, metabolic stability, and bioavailability of resulting molecules . Its primary research value lies in its application as a key building block for the discovery and development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine core is a central structural motif in several potent kinase inhibitors. Specifically, derivatives of this scaffold have been extensively explored as selective inhibitors of phosphodiesterase 4B (PDE4B) for potential treatment of central nervous system (CNS) and inflammatory diseases , as well as potent inhibitors of critical oncology targets like c-Met kinase and V600EBRAF kinase for anticancer drug development . The compound is supplied with a typical purity of ≥95% to ≥99% (by HPLC) and is packaged for laboratory use . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVVPECRYQTHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676822
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-93-8
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060802-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basic Properties of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique confluence of properties—metabolic stability, enhanced lipophilicity, and potent electronic effects—that can profoundly modulate the biological activity and pharmacokinetic profile of a parent scaffold. When appended to a privileged heterocyclic system like 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, the resulting molecule, this compound, emerges as a building block of significant interest.[1][2] This guide aims to provide a comprehensive technical overview of the core basic properties of this compound, offering insights into its structure, synthesis, acid-base chemistry, and reactivity to empower its effective utilization in research and development endeavors.

Molecular Architecture and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound.[3][4] The core 1H-pyrrolo[2,3-b]pyridine structure is an isostere of indole, where a nitrogen atom replaces the C7 carbon, leading to a fused pyrrole and pyridine ring system.[2][5] The trifluoromethyl group is substituted at the 6-position of the pyridine ring.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₅F₃N₂[3]
Molecular Weight 186.14 g/mol [3]
CAS Number 1060802-93-8[4]
Appearance White to off-white solidGeneric
Melting Point Not consistently reported-
Boiling Point Not consistently reported-
Solubility Soluble in organic solvents like methanol, DMSO, and ethyl acetate.[6][7]Generic

G

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives is of significant interest to the pharmaceutical industry.[1] While multiple synthetic routes exist for substituted 7-azaindoles, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[2][8]

Illustrative Synthetic Protocol

A representative synthesis could involve the reaction of a suitably substituted pyridine with a trifluoromethyl-containing building block, followed by cyclization to form the pyrrolo[2,3-b]pyridine core. The following is a generalized workflow based on common synthetic strategies for similar compounds.

G start Substituted Pyridine Precursor step1 Introduction of Trifluoromethyl Group start->step1 step2 Functionalization for Pyrrole Ring Formation step1->step2 step3 Intramolecular Cyclization step2->step3 end This compound step3->end

Acid-Base Chemistry: A Tale of Two Nitrogens

The basic properties of this compound are primarily dictated by the two nitrogen atoms within its bicyclic structure: the pyrrole nitrogen (N1) and the pyridine nitrogen (N7).[8]

Protonation Site

In the parent 7-azaindole, protonation occurs preferentially at the pyridine nitrogen (N7).[8][9] This is due to the localization of the lone pair of electrons on the sp²-hybridized pyridine nitrogen, making it more available for protonation compared to the pyrrole nitrogen's lone pair, which is part of the aromatic sextet. The introduction of a potent electron-withdrawing trifluoromethyl group at the 6-position is expected to significantly decrease the electron density of the pyridine ring, thereby reducing the basicity of the N7 nitrogen. However, N7 is still anticipated to be the primary site of protonation.

pKa Estimation

The trifluoromethyl group is a strong deactivating group due to its powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the basicity of pyridines. For instance, the pKa of 3-(trifluoromethyl)pyridine is 2.84, a considerable decrease from pyridine's 5.2. Given that the trifluoromethyl group in this compound is in a similar electronic environment to the 3-position of pyridine relative to the nitrogen, a substantial decrease in the pKa compared to 7-azaindole is expected.

Table 2: pKa Values of Relevant Heterocycles
CompoundpKa of Conjugate Acid
Pyridine~5.2
7-Azaindole4.59[8]
3-(Trifluoromethyl)pyridine2.84
This compound < 2.8 (Estimated)

Based on this analysis, the pKa of the conjugate acid of this compound is estimated to be less than 2.8, rendering it a significantly weaker base than both pyridine and the parent 7-azaindole.

Reactivity and Functionalization

The electronic nature of this compound dictates its reactivity towards various reagents.

  • Electrophilic Aromatic Substitution: The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most common site for electrophilic substitution in 7-azaindoles.[8] The electron-withdrawing trifluoromethyl group on the pyridine ring will further deactivate it towards electrophilic attack.

  • Nucleophilic Aromatic Substitution: The pyridine ring, particularly with the deactivating trifluoromethyl group, is more susceptible to nucleophilic attack compared to the pyrrole ring.

  • N-Functionalization: The pyrrole nitrogen (N1) can be readily deprotonated with a suitable base and subsequently alkylated or acylated.[8]

G molecule {this compound | { N1 (Pyrrole) |  N7 (Pyridine)}} n_functionalization n_functionalization molecule:N1->n_functionalization electrophilic electrophilic molecule->electrophilic nucleophilic nucleophilic molecule:N7->nucleophilic

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous biologically active compounds, including kinase inhibitors.[6][10][11] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[12] Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.[13][14]

Conclusion

This compound is a fascinating and synthetically valuable molecule that marries the privileged 7-azaindole scaffold with the advantageous properties of the trifluoromethyl group. Its basicity is significantly attenuated by the potent electron-withdrawing nature of the CF₃ group, a critical consideration for its application in medicinal chemistry, particularly in the context of drug-receptor interactions and pharmacokinetic profiles. A thorough understanding of its fundamental properties, as outlined in this guide, is paramount for unlocking its full potential in the design and development of next-generation therapeutics.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of 7-Azaindole Trifluoromethyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 7-azaindole scaffold has emerged as a cornerstone in modern medicinal chemistry, recognized for its unique ability to mimic the purine core and engage in crucial hydrogen bonding interactions with biological targets.[1] Its strategic fusion with a trifluoromethyl group—a substituent renowned for its profound impact on metabolic stability, lipophilicity, and binding affinity—has given rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, synthetic evolution, and biomedical applications of 7-azaindole trifluoromethyl derivatives, offering researchers and drug development professionals a comprehensive resource grounded in scientific literature and field-proven insights.

Introduction: The Strategic Convergence of Two Pharmacophoric Powerhouses

The journey of drug discovery is often a narrative of strategic molecular design, where the convergence of specific structural motifs unlocks unprecedented biological activity. The story of 7-azaindole trifluoromethyl derivatives is a prime example of such a synergistic union.

The 7-Azaindole Core: A Bioisostere of Choice

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a bioisostere of indole and purine, a feature that has propelled its use in medicinal chemistry.[2] The pyridine nitrogen introduces a hydrogen bond acceptor, which, in conjunction with the pyrrole NH hydrogen bond donor, allows it to form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the binding of ATP.[2][3] This has rendered the 7-azaindole scaffold a "privileged structure" in the design of kinase inhibitors.[3] The success of vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, stands as a testament to the therapeutic potential of this scaffold.[2][3]

The Trifluoromethyl Group: A Game-Changer in Drug Design

The introduction of a trifluoromethyl (CF₃) group into a drug candidate can dramatically enhance its pharmacological profile. The strong electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functionalities, influencing binding interactions. Furthermore, its lipophilicity can improve membrane permeability and cellular uptake. Crucially, the CF₃ group often enhances metabolic stability by blocking sites of oxidative metabolism, thereby increasing the drug's half-life.[4]

The combination of the 7-azaindole scaffold's inherent biological relevance with the advantageous properties conferred by the trifluoromethyl group has led to a surge in research and development, yielding potent and selective modulators of various biological targets.

Historical Perspective and the Dawn of a New Chemical Space

While the 7-azaindole scaffold has been known for decades, the systematic exploration of its trifluoromethylated derivatives is a more recent endeavor, driven by advancements in both medicinal chemistry and synthetic methodology. The initial forays into this chemical space were likely opportunistic, leveraging existing trifluoromethylation reagents on the 7-azaindole core. However, the consistent observation of enhanced biological activity and improved pharmacokinetic properties in trifluoromethylated analogs across various compound classes spurred a more focused and deliberate pursuit.

The development of novel, more efficient, and regioselective trifluoromethylation methods in the late 20th and early 21st centuries was a critical enabler. These new synthetic tools allowed for the precise installation of the CF₃ group at various positions on the 7-azaindole ring, paving the way for systematic structure-activity relationship (SAR) studies.

Synthetic Strategies: Forging the C-CF₃ Bond on the 7-Azaindole Scaffold

The synthesis of 7-azaindole trifluoromethyl derivatives hinges on the effective and regioselective introduction of the trifluoromethyl group. A variety of methods have been developed, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups present in the molecule.

Direct Trifluoromethylation of the 7-Azaindole Core

Direct C-H trifluoromethylation offers the most atom-economical approach. Recent advancements have led to metal-free oxidative methods. For instance, the use of sodium triflinate (CF₃SO₂Na) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to effectively trifluoromethylate 7-azaindole at the C2 position.[4]

Trifluoromethylation_Mechanism cluster_intermediates Key Intermediates Azaindole 7-Azaindole Azaindole_radical 7-Azaindole Radical Cation Azaindole->Azaindole_radical Oxidation CF3SO2Na CF₃SO₂Na CF3_radical •CF₃ Radical CF3SO2Na->CF3_radical Oxidation (TBHP) TBHP TBHP (Oxidant) CF3_radical->Azaindole_radical Radical Addition Product 2-Trifluoromethyl-7-azaindole Azaindole_radical->Product Deprotonation/Oxidation Building_Block_Synthesis cluster_start Starting Material cluster_reaction Reaction Cascade cluster_final Product Trifluoroacetamide Trifluoroacetamide Precursor Cyclization Intramolecular Cyclization (Madelung Reaction) Trifluoroacetamide->Cyclization Aromatization Elimination & Aromatization Cyclization->Aromatization Product 2-Trifluoromethyl-6-azaindole Aromatization->Product

References

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide Topic: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Structure Elucidation Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. As a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors, absolute certainty of its molecular structure is paramount for regulatory submission and advancing drug discovery programs.[1][2][3] This document moves beyond a simple listing of analytical techniques, instead detailing the strategic application and causal logic behind a tiered analytical approach. We present field-proven protocols for Mass Spectrometry, FT-IR, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, culminating in the gold-standard confirmation by X-ray crystallography. Each step is designed to be part of a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness in the final structural assignment.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a foundational heterocyclic motif in contemporary drug discovery.[4] Its unique structure, which mimics the indole nucleus of tryptophan while introducing a hydrogen bond-accepting pyridine nitrogen, has made it a cornerstone in the design of compounds targeting a wide array of biological targets.[3][5] The introduction of a trifluoromethyl (-CF₃) group at the 6-position, yielding this compound, further modulates the molecule's electronic properties, metabolic stability, and binding affinities, making it a highly valuable building block.[1]

Given its importance, the definitive confirmation of its structure is a critical prerequisite for its use in synthesis and biological screening. This guide outlines a systematic and robust workflow for its complete characterization.

The Elucidation Workflow: A Strategic Overview

The structural confirmation of a novel or synthesized compound is not a linear process but an integrated strategy where each analytical technique provides a piece of the puzzle. The data from one experiment informs the next, creating a logical cascade that systematically eliminates ambiguity. Our approach begins with confirming the molecular formula and identifying key functional groups before meticulously mapping the atomic connectivity.

Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 Core Structural Mapping (NMR) cluster_2 Absolute Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D Confirm Mass FTIR FT-IR Spectroscopy (Functional Groups) FTIR->NMR_1D Confirm Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Nuclei XRAY X-Ray Crystallography (3D Structure) NMR_2D->XRAY Propose Structure Final Final XRAY->Final Final Validated Structure

References

An In-Depth Technical Guide to the Spectroscopic Profile of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and extensive data from structurally analogous compounds to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Furthermore, it outlines standardized experimental protocols for data acquisition and includes illustrative diagrams to clarify workflows, ensuring a thorough understanding of the molecule's structural and electronic properties.

Introduction: The Significance of this compound

This compound, also known as 7-azaindole substituted with a trifluoromethyl group at the 6-position, belongs to a class of bicyclic nitrogen-containing heterocycles that are prominent scaffolds in numerous biologically active compounds. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in a variety of kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] Consequently, a detailed understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₅F₃N₂[5]

  • Molecular Weight: 186.14 g/mol [5]

  • CAS Number: 1060802-93-8[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and other substituted pyrrolopyridines.[6][7]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal five distinct signals in the aromatic region, corresponding to the five protons of the bicyclic system. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the rings.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~12.2br s-1HH1 (N-H, pyrrole)
~8.6d~2.01HH7
~8.1d~8.51HH4
~7.8dd~3.5, ~2.51HH2
~7.3d~8.51HH5
~6.6dd~3.5, ~1.51HH3

Rationale for Predictions: The broad singlet for the N-H proton of the pyrrole ring is characteristic and its chemical shift can be solvent-dependent. The protons on the pyridine ring (H4, H5, and H7) are expected to be downfield due to the deshielding effect of the nitrogen atom. The trifluoromethyl group at C6 will further deshield the adjacent H5 and H7 protons. The protons on the pyrrole ring (H2 and H3) will appear more upfield compared to those on the pyridine ring. The coupling constants are predicted based on typical aromatic proton-proton interactions.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Eight signals are expected, corresponding to the eight carbon atoms.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150C7a
~148C7
~135 (q, ²JCF ≈ 32 Hz)C6
~130C2
~125 (q, ¹JCF ≈ 270 Hz)CF₃
~120C3a
~118C4
~115 (q, ³JCF ≈ 4 Hz)C5
~102C3

Rationale for Predictions: The carbon attached to the trifluoromethyl group (C6) will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) for the CF₃ carbon itself and a smaller two-bond coupling constant (²JCF) for C6. The chemical shifts of the pyridine ring carbons (C4, C5, C7, and C7a) are expected to be in the downfield region. The pyrrole ring carbons (C2, C3, and C3a) will be at relatively higher field. The predictions are informed by data from related trifluoromethyl-substituted pyridines.[8]

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.[9]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -62sCF₃

Rationale for Predictions: The trifluoromethyl group attached to an aromatic ring typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum in the range of -60 to -70 ppm relative to a standard such as CFCl₃. The exact chemical shift is sensitive to the electronic environment of the aromatic ring.[1]

NMR Data Acquisition Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to 5 mm NMR tube B->C D Acquire spectra on a 400 or 500 MHz spectrometer C->D E Set appropriate acquisition parameters D->E F Apply Fourier transformation E->F G Phase and baseline correction F->G H Reference spectra G->H

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
186High[M]⁺ (Molecular Ion)
167Moderate[M - F]⁺
159Moderate[M - HCN]⁺
117High[M - CF₃]⁺

Rationale for Predictions: The molecular ion peak [M]⁺ is expected to be prominent at m/z 186. A common fragmentation pathway for pyrrolopyridines is the loss of HCN from the pyrrole ring.[4] For trifluoromethyl-substituted aromatics, the loss of a fluorine radical or the entire CF₃ group is also a characteristic fragmentation.

Mass Spectrometry Data Acquisition Protocol

MS_Workflow cluster_intro Sample Introduction cluster_analysis Analysis cluster_detection Detection A Introduce a small amount of sample B (solid or in volatile solvent) A->B C Ionize using Electron Ionization (EI) B->C D Analyze fragments with a mass analyzer C->D E Detect ions and generate mass spectrum D->E F over a range of m/z 50-300 E->F

Caption: Standard workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 5: Predicted Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, BroadN-H stretch (pyrrole)
~3100-3000MediumC-H stretch (aromatic)
~1600-1450StrongC=C and C=N stretching (aromatic rings)
~1350-1100Very StrongC-F stretching (trifluoromethyl group)
~850-750StrongC-H out-of-plane bending (aromatic)

Rationale for Predictions: The N-H stretching vibration of the pyrrole ring is expected to be a broad band in the high-frequency region. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The most intense absorptions are predicted to be from the C-F stretching vibrations of the trifluoromethyl group. The aromatic ring stretching vibrations (C=C and C=N) will be in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings. These predictions are based on the known IR absorption frequencies of pyrrole, pyridine, and trifluoromethyl-substituted aromatic compounds.[10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 6: Predicted UV-Vis Spectroscopy Data (in Ethanol)

λmax (nm)Molar Absorptivity (ε)Assignment
~220Highπ → π* transition
~270Mediumπ → π* transition
~300Lown → π* transition

Rationale for Predictions: The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The exact positions and intensities of these bands are influenced by the solvent and the electronic effects of the substituents. The predictions are based on the UV-Vis spectra of related heterocyclic compounds like pyrrole and pyridine.[12]

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound. By leveraging data from structurally similar molecules and fundamental spectroscopic principles, this document provides a valuable resource for the identification and characterization of this important heterocyclic compound. The predicted NMR, MS, IR, and UV-Vis data, along with the outlined experimental protocols, offer a comprehensive framework for researchers in the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine scaffold, a privileged heterocyclic system that is a cornerstone in modern medicinal chemistry.[1] This structural motif is present in a variety of natural products and has been extensively utilized in the development of therapeutic agents due to its ability to form key interactions with biological targets.[1] The introduction of a trifluoromethyl (-CF3) group to this scaffold further enhances its therapeutic potential. The -CF3 group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability make it a valuable addition in drug design, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive overview of the biological activities of trifluoromethylated pyrrolopyridines, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases.

Part 1: Anticancer Activity of Trifluoromethylated Pyrrolopyridines

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Trifluoromethylated pyrrolopyridines have emerged as potent kinase inhibitors, demonstrating significant promise in preclinical and clinical studies.

Mechanism of Action: Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP). This structural mimicry allows these compounds to act as competitive inhibitors at the ATP-binding site of various kinases, blocking downstream signaling pathways essential for cancer cell proliferation and survival.

Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis. Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune diseases.[3][4] Trifluoromethylated pyrrolopyrimidines have been developed as potent JAK inhibitors.[3]

JAK-STAT Pathway Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT dimer STAT Dimer stat_p->dimer nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Proliferation, Survival) nucleus->gene inhibitor Trifluoromethylated Pyrrolopyridine inhibitor->jak

Inhibition of the JAK-STAT signaling pathway.

Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in cancer. Trifluoromethylated pyrrolopyridines and related structures have been identified as potent inhibitors of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5][6]

PI3K_AKT_mTOR_Pathway_Inhibition gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation mtorc2 mTORC2 mtorc2->akt Phosphorylation proliferation Cell Growth & Proliferation mtorc1->proliferation inhibitor Trifluoromethylated Pyrrolopyridine (mTOR inhibitor) inhibitor->mtorc2 Inhibition inhibitor->mtorc1 Inhibition

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent trifluoromethylated pyrrolopyridine kinase inhibitors. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, the presence of a 4'-morpholino-3'-(trifluoromethyl)phenyl terminal ring was found to be optimal for FMS kinase inhibitory activity.[4] The trifluoromethyl group often contributes to enhanced binding affinity and metabolic stability.

Quantitative Analysis of Anticancer Potency

The anticancer activity of trifluoromethylated pyrrolopyridines and related heterocycles has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
PyrrolopyrimidineJAK1-72[7]
Imidazo[1,5-a]pyrazinemTORC1/mTORC2-22 (mTORC1), 65 (mTORC2)[8]
Benzo[h][9][10]naphthyridin-2(1H)-onemTORPC30.25[5]
PyrrolopyrimidineJAK1/JAK2-3.3 (JAK1), 2.8 (JAK2)[11]
PyrrolopyrimidineJAK1/JAK2/JAK3-112 (JAK1), 20 (JAK2), 1 (JAK3)[11]
Pyrrolo[2,3-d]pyrimidineCSF1RBa/F3<1000[11]
Experimental Protocols

Synthesis of a Representative Trifluoromethylated Pyrrolopyridine Kinase Inhibitor

A general synthetic route to trifluoromethylated pyrrolopyridines often involves the construction of the pyridine ring onto a pre-existing trifluoromethyl-containing pyrrole or vice versa.[2][12] One common method is the Bohlmann-Rahtz heteroannulation reaction, which utilizes trifluoromethyl-α,β-ynones as building blocks.[]

Step-by-Step Protocol:

  • Preparation of Trifluoromethyl-α,β-ynone: Start with a commercially available trifluoromethyl-containing starting material, such as ethyl trifluoroacetate.

  • Reaction with β-enamino ester/ketone: In the presence of a Lewis acid catalyst like ZnBr2, react the trifluoromethyl-α,β-ynone with a β-enamino ester or β-enamino ketone.

  • Cyclization: The reaction proceeds via a tandem [3 + 2] cycloaddition and intramolecular C-C bond coupling to form the polysubstituted trifluoromethylpyridine ring fused to the pyrrole.[14]

  • Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assay (TR-FRET)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method to determine the inhibitory potency of compounds against a specific kinase.

TR-FRET Kinase Assay cluster_reaction Kinase Reaction cluster_detection Detection cluster_inhibition Inhibition kinase Kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation substrate Biotinylated Substrate atp ATP cryptate_ab Eu-Cryptate Antibody phosphorylated_substrate->cryptate_ab streptavidin Streptavidin-XL665 phosphorylated_substrate->streptavidin fret FRET Signal cryptate_ab->fret Proximity streptavidin->fret Proximity no_fret No FRET Signal inhibitor Inhibitor inhibitor->kinase inhibitor->no_fret Neuroprotective_Mechanisms oxidative_stress Oxidative Stress (e.g., from 6-OHDA) neuron Neuron oxidative_stress->neuron excitotoxicity Excitotoxicity excitotoxicity->neuron cell_death Neuronal Cell Death neuron->cell_death inhibitor Trifluoromethylated Pyrrolopyridine antioxidant Antioxidant Effects inhibitor->antioxidant survival Promotion of Survival Pathways inhibitor->survival antioxidant->oxidative_stress survival->neuron Protection

References

The Emergent Therapeutic Potential of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Mechanistic Deep Dive for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The strategic incorporation of a trifluoromethyl group at the 6th position of this privileged core structure yields 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a compound of significant interest for its potential to modulate key signaling pathways implicated in a spectrum of diseases, most notably cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the anticipated mechanism of action of this compound, drawing upon the established pharmacology of structurally related 7-azaindole derivatives. We will dissect its likely interactions with kinase targets, the downstream consequences for cellular signaling, and the state-of-the-art methodologies employed to elucidate its biological activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted therapeutics.

Introduction: The 7-Azaindole Scaffold and the Significance of Trifluoromethylation

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole and purine, rendering it an exceptional candidate for interacting with ATP-binding sites in protein kinases.[1][2] Its defining feature is the presence of a pyridine nitrogen and a pyrrole nitrogen, which act as hydrogen bond acceptors and donors, respectively.[3][4] This configuration allows for the formation of bidentate hydrogen bonds with the hinge region of a kinase's active site, a critical interaction for potent and selective inhibition.[3][4]

The introduction of a trifluoromethyl (-CF3) group at the 6th position is a deliberate and impactful chemical modification. The -CF3 group is a powerful electron-withdrawing moiety that can significantly alter the physicochemical properties of the parent molecule. These alterations include increased metabolic stability, enhanced membrane permeability, and improved oral bioavailability. Furthermore, the trifluoromethyl group can engage in unique, non-covalent interactions with amino acid residues in the target protein, such as halogen bonds and dipole-dipole interactions, which can contribute to enhanced binding affinity and selectivity.

While the specific biological targets of this compound are not yet fully elucidated in publicly available literature, the extensive research on analogous 7-azaindole derivatives provides a robust framework for predicting its mechanism of action. It is highly probable that this compound functions as a kinase inhibitor, and this guide will explore its potential to modulate various kinase families and their associated signaling cascades.

Predicted Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

The primary mechanism of action for the vast majority of 7-azaindole-based inhibitors is competitive inhibition of ATP binding to the active site of protein kinases.[3][4] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a multitude of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The 7-azaindole scaffold of this compound is anticipated to occupy the adenine-binding pocket of the ATP-binding site. The pyridine and pyrrole nitrogens will likely form the characteristic bidentate hydrogen bonds with the kinase hinge region, effectively blocking the binding of endogenous ATP. The trifluoromethyl group at the 6-position can then project into a nearby hydrophobic pocket, where it can form favorable interactions with non-polar amino acid residues, further stabilizing the inhibitor-kinase complex.

The specific kinase or kinases that this compound inhibits will be determined by the overall three-dimensional shape and electrostatic properties of the compound, which must complement the unique topology of the target kinase's active site.

Potential Kinase Targets and Downstream Signaling Pathways

Based on the known targets of other 7-azaindole derivatives, this compound could potentially inhibit a range of kinases, including:

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors involved in immunity and hematopoiesis.[5][6][7][8][9][10][11][12][13][14] Inhibitors of JAKs, such as Ruxolitinib and Tofacitinib, which are built upon a pyrrolopyrimidine scaffold, have demonstrated significant clinical efficacy in the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory conditions.[5][6][7][8][9][10][11][12][13][14] Inhibition of JAKs by this compound would block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

  • Receptor Tyrosine Kinases (RTKs): This class of cell surface receptors includes VEGFR (Vascular Endothelial Growth Factor Receptor), PDGFR (Platelet-Derived Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor), all of which play pivotal roles in tumor angiogenesis and cell proliferation.[15][16][17][18] Sunitinib, a multi-targeted RTK inhibitor, features a pyrrole core and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[15][16][17][18] A 1H-pyrrolo[2,3-b]pyridine derivative has been reported as a potent FGFR inhibitor.[19][20] By inhibiting these RTKs, this compound could disrupt downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, leading to anti-proliferative and anti-angiogenic effects.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their aberrant activity is a common feature of cancer. A recent study identified a 1H-pyrrolo[2,3-b]pyridine derivative as a potent inhibitor of CDK8, a key regulator of transcription in colorectal cancer.[21][22][23][24] Inhibition of CDK8 leads to the downregulation of the WNT/β-catenin signaling pathway and cell cycle arrest.

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling network that governs cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors.[25]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a key regulator of the DNA damage response. Inhibitors of ATM can sensitize cancer cells to the effects of chemotherapy and radiation. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors.[26]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, assuming it acts as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Compound This compound Compound->RTK Inhibition Compound->JAK Inhibition Compound->PI3K Inhibition STAT STAT JAK->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inflammation Inflammation Transcription->Inflammation

Figure 1: Potential signaling pathways modulated by this compound.

Experimental Methodologies for Mechanistic Elucidation

A multi-faceted experimental approach is required to definitively characterize the mechanism of action of this compound.

In Vitro Kinase Profiling

The initial and most critical step is to identify the specific kinase targets of the compound. This is typically achieved through comprehensive kinase profiling assays.

Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Kinase Reaction: In a multi-well plate, combine the compound dilutions with a panel of purified recombinant kinases (e.g., a panel of over 400 human kinases).

  • Initiation of Reaction: Add ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for fluorescence-based detection) and a specific peptide or protein substrate for each kinase to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, fluorescence polarization, or luminescence).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Potent "hits" are identified as kinases that are significantly inhibited by the compound.

Cellular Assays to Confirm Target Engagement and Downstream Effects

Once putative kinase targets are identified, cellular assays are essential to confirm that the compound engages its target in a physiological context and elicits the expected downstream biological effects.

Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified target kinase) to approximately 80% confluency. Treat the cells with varying concentrations of this compound for a defined period.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., p-STAT, p-AKT, p-ERK). Also, probe with antibodies for the total (phosphorylated and unphosphorylated) forms of these proteins as loading controls.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Table 1: Representative Data from a Hypothetical Western Blot Experiment

Treatment Concentrationp-JAK2 (Relative Intensity)Total JAK2 (Relative Intensity)p-STAT3 (Relative Intensity)Total STAT3 (Relative Intensity)
Vehicle (DMSO)1.001.001.001.00
10 nM0.750.980.651.02
100 nM0.211.010.150.99
1 µM0.050.990.021.01
Phenotypic Assays to Assess Biological Outcomes

Ultimately, the efficacy of a compound is determined by its ability to produce a desired biological outcome.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a reagent that is converted into a detectable product by metabolically active cells (e.g., MTT or a luciferase substrate).

  • Data Acquisition and Analysis: Measure the absorbance or luminescence, which is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

The following diagram outlines a typical experimental workflow for elucidating the mechanism of action of a novel kinase inhibitor.

G Start Start: Novel Compound This compound KinaseScreen In Vitro Kinase Profiling Screen Start->KinaseScreen IdentifyTargets Identify Putative Kinase Targets KinaseScreen->IdentifyTargets CellularAssays Cellular Assays: Western Blot for Phospho-proteins IdentifyTargets->CellularAssays ConfirmEngagement Confirm Target Engagement and Downstream Effects CellularAssays->ConfirmEngagement PhenotypicAssays Phenotypic Assays: Cell Proliferation, Apoptosis, etc. ConfirmEngagement->PhenotypicAssays AssessEfficacy Assess Biological Efficacy (e.g., IC50) PhenotypicAssays->AssessEfficacy End Elucidated Mechanism of Action AssessEfficacy->End

Figure 2: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to act as a potent and selective kinase inhibitor. Its 7-azaindole core provides a well-established anchor for binding to the ATP pocket of a wide range of kinases, while the 6-trifluoromethyl substituent can enhance its drug-like properties and contribute to target-specific interactions.

The precise mechanism of action of this compound will ultimately be unveiled through rigorous experimental investigation, following the workflows outlined in this guide. Future research should focus on comprehensive kinase profiling to identify its primary targets, followed by in-depth cellular and in vivo studies to validate these targets and establish a clear link between target inhibition and therapeutic effect. The insights gained from these studies will be instrumental in guiding the further development of this compound and its analogs as novel therapeutics for cancer, inflammatory diseases, and other conditions driven by aberrant kinase signaling.

References

The 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Motif for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Kinase Inhibitor Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has solidified its position as a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1][2] Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an exceptional starting point for the design of potent and selective therapeutic agents.[2][3] The introduction of a trifluoromethyl group at the 6th position of this scaffold yields 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a modification that can significantly enhance metabolic stability and binding affinity. This guide provides a comprehensive exploration of the known and potential therapeutic targets of this specific scaffold, delving into the underlying mechanisms of action and providing detailed, field-proven methodologies for target validation. The most prominent exemplar of this scaffold's potential is Tofacitinib, a Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases.[4][5] However, the therapeutic applicability of this scaffold extends beyond JAK inhibition, with emerging evidence pointing towards its potential in targeting other critical kinases implicated in oncology and inflammatory disorders.

I. Janus Kinases (JAKs): A Cornerstone Therapeutic Target

The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that are pivotal in cytokine signaling.[6] They are integral to the JAK-STAT signaling pathway, which is a critical communication route for numerous cytokines, growth factors, and hormones, thereby regulating immune responses, hematopoiesis, and cellular proliferation.[6] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[7]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated upon the binding of a cytokine to its specific receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor. These newly created phosphotyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT DNA Gene Transcription pSTAT->DNA

JAK-STAT signaling pathway and points of inhibition.
Therapeutic Rationale

Inhibitors based on the this compound scaffold, such as Tofacitinib, act as ATP-competitive inhibitors of JAKs, primarily JAK1 and JAK3.[8] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation cascade, thereby disrupting the downstream signaling of numerous pro-inflammatory cytokines.[4] The selectivity for specific JAK isoforms is a critical aspect of their therapeutic profile. JAK3's expression is largely restricted to hematopoietic cells, making it an attractive target for immunomodulation with potentially fewer systemic side effects.[6]

Experimental Validation of JAK Inhibition

A crucial first step in characterizing a potential JAK inhibitor is to determine its direct inhibitory activity against the purified kinase.

Table 1: Biochemical Assays for JAK Inhibition

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate peptide.Gold standard, highly sensitive.Requires handling of radioactive materials.
Luminescence-Based Assay (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[9]High-throughput, non-radioactive.Indirect measurement, potential for compound interference.
Fluorescence Resonance Energy Transfer (FRET) Measures the binding of a fluorescently labeled tracer to the kinase, which is displaced by an inhibitor, leading to a change in FRET signal.Homogeneous, real-time measurements possible.Requires specific fluorescent probes.

Detailed Protocol: ADP-Glo™ Kinase Assay for JAK3 Inhibition

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[9]

  • Compound Preparation : Prepare a serial dilution of the test compound (e.g., in DMSO).

  • Reagent Preparation :

    • Prepare a 1x kinase assay buffer.

    • Dilute recombinant human JAK3 enzyme to the desired concentration in the assay buffer.

    • Prepare a substrate/ATP solution containing a suitable peptide substrate and ATP at a concentration near the Kₘ for JAK3.

  • Assay Reaction :

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted JAK3 enzyme and incubate briefly to allow for compound binding.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biochemical_Kinase_Assay_Workflow Start Start Compound_Plating Compound Plating (Serial Dilution) Start->Compound_Plating Enzyme_Addition Add Kinase (e.g., JAK3) Compound_Plating->Enzyme_Addition Reaction_Initiation Initiate Reaction (Add Substrate/ATP) Enzyme_Addition->Reaction_Initiation Incubation Incubate (e.g., 30°C, 60 min) Reaction_Initiation->Incubation Signal_Development Stop Reaction & Develop Signal Incubation->Signal_Development Read_Plate Measure Signal (e.g., Luminescence) Signal_Development->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for a typical biochemical kinase inhibition assay.

To assess the activity of an inhibitor in a more physiologically relevant context, cell-based assays are indispensable.

Table 2: Cell-Based Assays for JAK Inhibition

Assay TypePrincipleKey Readout
STAT Phosphorylation Assay Measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.[10]Phospho-STAT levels (Western Blot, Flow Cytometry, ELISA).
Reporter Gene Assay Utilizes a cell line with a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.[10]Reporter gene expression.
T-Cell Proliferation Assay Measures the inhibition of cytokine-dependent T-cell proliferation.[10]Cell viability/proliferation (e.g., using MTS or BrdU incorporation).

Detailed Protocol: STAT5 Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to block IL-2-induced STAT5 phosphorylation in human peripheral blood mononuclear cells (PBMCs).[11]

  • Cell Preparation : Isolate PBMCs from healthy donor blood.

  • Compound Treatment : Pre-incubate PBMCs with serial dilutions of the test compound for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation : Stimulate the cells with a specific cytokine (e.g., IL-2) to induce JAK3/JAK1-mediated STAT5 phosphorylation.

  • Fixation and Permeabilization : Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., methanol) to allow antibody access to intracellular proteins.

  • Antibody Staining : Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

  • Flow Cytometry Analysis : Acquire data on a flow cytometer and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

  • Data Analysis : Determine the IC₅₀ value by plotting the percent inhibition of pSTAT5 MFI against the compound concentration.

II. Fibroblast Growth Factor Receptors (FGFRs): An Emerging Oncogenic Target

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), play crucial roles in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers.[12]

Therapeutic Rationale

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent FGFR inhibitors.[12] By targeting the ATP-binding site of FGFRs, these compounds can block the downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth and angiogenesis.

Experimental Validation of FGFR Inhibition

Similar to JAKs, the direct inhibitory effect on FGFRs can be assessed using radiometric, luminescence-based (e.g., ADP-Glo™), or FRET-based (e.g., LanthaScreen®) assays.[1][13]

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay for FGFR1

This is a time-resolved FRET (TR-FRET) assay that measures the binding of a fluorescent tracer to the kinase.[1]

  • Reagent Preparation :

    • Prepare a 1x kinase buffer.

    • Prepare a 3x solution of the test compound.

    • Prepare a 3x solution of the FGFR1 kinase and a europium-labeled anti-tag antibody.

    • Prepare a 3x solution of an Alexa Fluor® 647-labeled kinase tracer.

  • Assay Procedure :

    • In a 384-well plate, add the 3x test compound solution.

    • Add the 3x kinase/antibody mixture.

    • Add the 3x tracer solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis : Calculate the emission ratio and determine the IC₅₀ from the dose-response curve.

Table 3: Cell-Based Assays for FGFR Inhibition

Assay TypePrincipleKey Readout
Receptor Phosphorylation Assay Measures the inhibition of FGF-induced autophosphorylation of FGFR in cancer cell lines with aberrant FGFR signaling.Phospho-FGFR levels (Western Blot, ELISA).[14]
Downstream Signaling Inhibition Assesses the inhibition of phosphorylation of downstream signaling proteins like FRS2α, ERK, and AKT.[2]Phospho-protein levels (Western Blot).
Cell Proliferation/Viability Assay Measures the anti-proliferative effect of the inhibitor on FGFR-dependent cancer cell lines.Cell viability (e.g., using CellTiter-Glo® or MTS).[2]

Detailed Protocol: FGFR Autophosphorylation Assay (Western Blot)

  • Cell Culture : Culture a cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification).[14]

  • Serum Starvation : Serum-starve the cells to reduce basal receptor activation.

  • Compound Treatment : Pre-treat the cells with various concentrations of the test compound.

  • Ligand Stimulation : Stimulate the cells with a relevant FGF ligand (e.g., FGF2) for a short period.

  • Cell Lysis : Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting : Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-FGFR and total FGFR.

  • Detection : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry : Quantify the band intensities to determine the inhibition of FGFR phosphorylation.

III. Colony-Stimulating Factor 1 Receptor (CSF-1R): Targeting the Tumor Microenvironment

CSF-1R is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages.[15] In the context of cancer, CSF-1R signaling is crucial for the function of tumor-associated macrophages (TAMs), which often promote tumor growth, angiogenesis, and metastasis.[16]

Therapeutic Rationale

Inhibiting CSF-1R with small molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold can deplete or repolarize TAMs, thereby enhancing anti-tumor immunity.[17] This makes CSF-1R an attractive target, particularly for combination therapies with immune checkpoint inhibitors.

Experimental Validation of CSF-1R Inhibition

Standard kinase assays, such as the ADP-Glo™ assay, can be used to determine the direct inhibitory activity of compounds against recombinant CSF-1R.[18]

Table 4: Cell-Based Assays for CSF-1R Inhibition

Assay TypePrincipleKey Readout
Receptor Phosphorylation Assay Measures the inhibition of CSF-1-induced autophosphorylation of CSF-1R in macrophages or other CSF-1R-expressing cells.[19]Phospho-CSF-1R levels (ELISA, Western Blot).[20][21]
Macrophage Viability/Proliferation Assay Assesses the effect of the inhibitor on the viability and proliferation of CSF-1-dependent macrophages.Cell viability.
Macrophage Differentiation Assay Measures the inhibition of the differentiation of bone marrow-derived monocytes into macrophages in the presence of CSF-1.Morphological changes, expression of macrophage markers.

Detailed Protocol: Phospho-CSF-1R Sandwich ELISA

This protocol provides a high-throughput method to quantify the inhibition of CSF-1R phosphorylation.[21]

  • Cell Culture and Treatment : Culture CSF-1R-expressing cells (e.g., NKM-1), serum-starve, pre-treat with the inhibitor, and stimulate with human M-CSF.

  • Cell Lysis : Lyse the cells and determine the protein concentration.

  • ELISA Procedure :

    • Add cell lysates to a microplate pre-coated with a capture antibody for total CSF-1R.

    • Add a detection antibody that specifically recognizes phosphorylated tyrosine residues.

    • Add an HRP-conjugated secondary antibody.

    • Add a TMB substrate and stop the reaction.

  • Signal Detection : Measure the absorbance at 450 nm.

  • Data Analysis : Quantify the level of phospho-CSF-1R and determine the IC₅₀ of the inhibitor.

IV. Cyclin-Dependent Kinase 8 (CDK8): A Transcriptional Regulator in Oncology

CDK8, along with its paralog CDK19, is a component of the Mediator complex, which regulates the activity of RNA Polymerase II and, consequently, gene transcription.[22] CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it can drive proliferation through pathways like Wnt/β-catenin.[23][24]

Therapeutic Rationale

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent and selective CDK8 inhibitors.[23] By inhibiting CDK8, these compounds can modulate the transcription of key oncogenes, leading to anti-proliferative effects.

Experimental Validation of CDK8 Inhibition

The inhibitory activity against the CDK8/Cyclin C complex can be determined using various kinase assay formats, including radiometric and luminescence-based assays.[4][12]

Detailed Protocol: Chemi-Verse™ CDK8/Cyclin C Kinase Assay

This is a luminescence-based assay that measures ADP production.[4]

  • Reagent Preparation :

    • Prepare a master mix containing 5x kinase assay buffer, ATP, and a CDK substrate peptide.

  • Assay Procedure :

    • Add the test inhibitor to the wells of a 96-well plate.

    • Add the master mix to all wells.

    • Initiate the reaction by adding diluted recombinant CDK8/Cyclin C enzyme.

    • Incubate at 30°C for 45 minutes.

  • Signal Detection :

    • Add ADP-Glo™ reagent and incubate for 45 minutes.

    • Add Kinase Detection reagent and incubate for another 45 minutes.

    • Read luminescence.

  • Data Analysis : Calculate the IC₅₀ value from the dose-response curve.

Table 5: Cell-Based Assays for CDK8 Inhibition

Assay TypePrincipleKey Readout
STAT1 Phosphorylation Assay CDK8 can phosphorylate STAT1 at Ser727. This assay measures the inhibition of this phosphorylation event.[22]Phospho-STAT1 (Ser727) levels (Western Blot).
Wnt/β-catenin Reporter Assay Measures the inhibition of CDK8-mediated β-catenin transcriptional activity in a reporter cell line.Reporter gene expression.
Cancer Cell Proliferation Assay Assesses the anti-proliferative effect of the inhibitor on CDK8-dependent cancer cell lines (e.g., colorectal cancer cells).Cell viability.

Conclusion: A Scaffold with Broad Therapeutic Horizons

The this compound scaffold has proven to be a highly versatile and valuable core structure for the development of targeted kinase inhibitors. While its most prominent success to date is in the inhibition of Janus kinases for the treatment of autoimmune diseases, the scientific literature clearly indicates a much broader therapeutic potential. The exploration of its derivatives as inhibitors of FGFRs, CSF-1R, and CDK8 opens up exciting new avenues in oncology and immuno-oncology. The rigorous application of the biochemical and cellular assays detailed in this guide is essential for the successful identification and characterization of novel drug candidates based on this privileged scaffold, ultimately paving the way for the next generation of precision medicines.

References

The 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Core: A Technical Guide to Synthesis, Mechanism, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 6-TFM-7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and structural resemblance to the purine core of ATP have established it as a highly effective hinge-binding motif for protein kinases, leading to the development of potent and selective inhibitors. The strategic incorporation of the trifluoromethyl group enhances critical drug-like properties, including metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles. This technical guide provides an in-depth exploration of the 6-TFM-7-azaindole core and its analogues. We will dissect synthetic strategies for the core and its functionalized derivatives, elucidate the structural basis of their mechanism of action as kinase inhibitors, and present detailed protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation therapeutics, particularly in oncology.

Introduction: The Strategic Value of the 6-TFM-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework has emerged as a cornerstone in the design of therapeutic agents, largely due to its role as a bioisostere of both indole and the adenine base of ATP.[1][2] This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the catalytic domain of protein kinases. The pyridine nitrogen (N7) and the pyrrole N-H group (N1) can form a bidentate hydrogen bond network with the kinase hinge region, a critical interaction for potent inhibition.[3][4]

The introduction of a trifluoromethyl (-CF3) group at the 6-position of this scaffold is a deliberate design choice aimed at optimizing physicochemical and pharmacokinetic properties. The -CF3 group is a powerful modulator of:

  • Metabolic Stability: It blocks a potential site of oxidative metabolism, often increasing the half-life of the compound.

  • Lipophilicity: It increases the molecule's lipophilicity, which can enhance cell membrane permeability and target engagement.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the heterocyclic core, potentially influencing binding interactions with the target protein.

Consequently, the 6-TFM-7-azaindole core is featured in numerous inhibitors targeting a wide array of kinases implicated in cancer and other diseases, including Fibroblast Growth Factor Receptors (FGFR), Phosphoinositide 3-Kinases (PI3K), and Colony-Stimulating Factor 1 Receptor (CSF1R).[5][6][7]

Synthesis and Functionalization Strategies

The construction and subsequent derivatization of the 6-TFM-7-azaindole core are critical for exploring the structure-activity relationship (SAR). Various synthetic methodologies have been developed, often involving the initial construction of the bicyclic system followed by targeted functionalization.

Core Synthesis

While multiple strategies exist for synthesizing the 7-azaindole ring system, a common approach for fluorinated analogues involves multi-step sequences starting from commercially available pyridine derivatives. One documented route to a related fluoro-azaindole utilizes 6-amino-7-azaindole as a starting material, which undergoes a diazotization reaction with hydrogen fluoride-pyridine and sodium nitrite to yield the 6-fluoro-7-azaindole.[8] Although specific routes for the 6-TFM derivative can be proprietary, analogous strategies involving trifluoromethyl-substituted aminopyridines are commonly employed in the field.

Key Functionalization Reactions

Once the core is obtained, positions C3 and C5 are common points for diversification to modulate potency and selectivity.[9] Metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.[10]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to introduce aryl or heteroaryl substituents. For instance, a 3,5-diarylated-7-azaindole can be synthesized by first iodinating the C3 position of 5-bromo-7-azaindole with N-iodosuccinimide (NIS), followed by two successive Suzuki-Miyaura reactions to install different aryl groups at C5 and C3.[11]

  • Condensation Reactions: The C3 position can be functionalized via reactions with aldehydes. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with various R-substituted aldehydes in the presence of a base like potassium hydroxide to yield vinyl-linked intermediates, which can be subsequently reduced to form alkyl-linked derivatives.[6]

Below is a generalized workflow for the functionalization of a pre-formed 6-TFM-7-azaindole core.

Caption: General workflow for C3 functionalization.

Mechanism of Action: Targeting the Kinase Hinge Region

The primary mechanism by which 6-TFM-7-azaindole derivatives exert their biological effect is through competitive inhibition of ATP binding to protein kinases. The 7-azaindole scaffold acts as an excellent "hinge-binder," forming key hydrogen bonds that anchor the inhibitor in the active site.

Hinge-Binding Interactions

X-ray crystallography studies of various 7-azaindole inhibitors in complex with their target kinases have revealed several distinct binding modes.[3][4]

  • Normal Mode: This is the most common binding orientation. The pyridine N7 atom accepts a hydrogen bond from the backbone N-H of one hinge residue (often at position GK+3, where GK is the gatekeeper residue), while the pyrrole N1-H donates a hydrogen bond to the backbone carbonyl of another hinge residue (often GK+1).[4] This bidentate interaction robustly anchors the molecule.

  • Flipped Mode: In this orientation, the 7-azaindole ring is flipped 180 degrees. The interactions are maintained but with different atoms of the hinge backbone. For instance, the GK+3 residue may act as both a hydrogen bond donor and acceptor.[4]

  • Non-Hinge Mode: Less commonly, if the inhibitor possesses another, more dominant hinge-binding motif, the 7-azaindole moiety may occupy an adjacent pocket instead of directly interacting with the hinge.[4]

The ability to adopt different binding modes can be influenced by subtle changes in the inhibitor's substituents, underscoring the importance of structural analysis throughout the drug design process.[4]

Kinase_Binding_Mechanism cluster_Inhibitor 6-TFM-7-Azaindole Inhibitor cluster_Kinase Kinase Hinge Region Inhibitor_Core Pyrrolo[2,3-b]pyridine N7 N7 (Acceptor) N1H N1-H (Donor) BindingSite ATP Binding Site Inhibitor_Core->BindingSite Occupies Site Hinge_AA1 Hinge Residue (GK+1) Backbone C=O N1H->Hinge_AA1 H-Bond Hinge_AA2 Hinge Residue (GK+3) Backbone N-H Hinge_AA2->N7 H-Bond ATP ATP ATP->BindingSite Binding Blocked

Caption: ATP-competitive inhibition by 7-azaindole core.

Structure-Activity Relationship (SAR) and Biological Activity

Systematic modification of the 6-TFM-7-azaindole scaffold has yielded potent inhibitors for a multitude of kinase targets. The SAR studies reveal that substitutions at the C3 and C5 positions are particularly crucial for modulating potency and selectivity.[9]

One study focused on developing potent FGFR inhibitors starting from a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core. Optimization led to the identification of compound 4h , which demonstrated exceptional potency against FGFR1-3.[6]

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, μM)
4h [6]FGFR174T10.89
FGFR29MDA-MB-2311.12
FGFR325MCF-73.56
FGFR4712--
B13 [5]PI3Kγ0.5--
8l [12]Haspin14--
8g [12]CDK9/CyclinT500--
Haspin230--

Table 1: Representative biological activity data for 7-azaindole derivatives.

The data clearly indicate that the 7-azaindole scaffold can be tailored to achieve high potency, with IC50 values often in the low nanomolar range. For instance, compound B13 , a PI3Kγ inhibitor, achieved sub-nanomolar potency through the strategic placement of a pyridine group at the C3 position.[5] Furthermore, compounds like 8g demonstrate that these scaffolds can be developed into dual inhibitors targeting multiple kinases.[12]

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel 6-TFM-7-azaindole derivatives requires robust and reproducible in vitro assays. Here, we provide detailed, self-validating protocols for a primary kinase inhibition assay and a secondary cell viability assay.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET)

This protocol is adapted for a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is a common high-throughput screening method.[3][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., FGFR1, PI3K)

  • Fluorescein-labeled substrate peptide/protein

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP solution (10 mM)

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[4]

  • TR-FRET Dilution Buffer

  • EDTA solution (500 mM) to stop the reaction

  • Test compound (serially diluted in DMSO)

  • 384-well, low-volume, non-binding surface plates (black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is created. Transfer 2.5 µL of the 4x final concentration compound dilutions into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Preparation: Prepare a 2x Kinase/Substrate solution in Kinase Reaction Buffer. The optimal kinase concentration should be predetermined (e.g., the EC80 value) to give a robust signal window.[3]

  • ATP Solution Preparation: Prepare a 2x ATP solution in Kinase Reaction Buffer. The concentration should be at the apparent Km for ATP (ATP Km,app) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[3]

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the 2x Kinase/Substrate solution to each well.

    • Add 5 µL of the 2x ATP solution to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare a 2x Detection Mix containing Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer. The final concentration of EDTA should be sufficient to chelate all Mg2+ (e.g., 10 mM).[4]

    • Add 10 µL of the 2x Detection Mix to each well. The final volume is 20 µL.

  • Final Incubation: Cover the plate, and incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).

  • Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Caption: Workflow for TR-FRET kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity following treatment with a test compound.[1][10][12][15]

Objective: To determine the IC50 of a test compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HuH-7, 4T1)[6][16]

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and media-only blank wells.

  • Incubation: Incubate the plates for 72 hours (or a desired exposure time) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the media-only blanks from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC50.

In Vivo Evaluation

Promising candidates identified from in vitro screening must be evaluated in vivo to assess their pharmacokinetic (PK) properties and anti-tumor efficacy.

Pharmacokinetics

PK studies are typically conducted in rodents (mice or rats) to determine key parameters like clearance (CL), half-life (t1/2), volume of distribution (Vss), and oral bioavailability (%F). In one study, 2-substituted 7-azaindole analogues were evaluated in rats and mice. Compound 6 showed excellent oral bioavailability of 82% in rats, while the related compound 12 showed 100% bioavailability, though with a lower overall exposure (AUC).[17] Such data are critical for selecting candidates with suitable properties for further development and for establishing dosing regimens for efficacy studies.

Xenograft Models

The anti-tumor activity of lead compounds is often evaluated in mouse xenograft models. In this model, human cancer cells (e.g., HuH-7 hepatocellular carcinoma cells) are implanted subcutaneously into immunocompromised mice.[16] Once tumors are established, mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time, and the efficacy of the compound is assessed by the degree of tumor growth inhibition. For example, the 7-azaindole derivative compound 30 was shown to exhibit significant in vivo antitumor activity in a HuH-7 xenograft model, validating the therapeutic potential of this scaffold.[16]

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of potent and selective kinase inhibitors. The strategic combination of the 7-azaindole core, a privileged hinge-binding motif, with the property-enhancing trifluoromethyl group provides a powerful platform for medicinal chemists. The synthetic tractability of the core allows for extensive SAR exploration, leading to the identification of compounds with nanomolar potency and desirable drug-like properties.

Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and enhance safety profiles. The development of covalent inhibitors, which form a permanent bond with a non-catalytic cysteine residue near the active site, represents a promising avenue for achieving greater potency and duration of action. As our understanding of kinase biology continues to expand, the rational design of multi-targeted inhibitors based on the 6-TFM-7-azaindole scaffold will enable the development of novel therapeutics capable of overcoming drug resistance and improving patient outcomes in oncology and beyond.

References

In Silico Modeling of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, represents a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. The incorporation of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, binding affinity, and cell permeability.[1] This guide provides an in-depth, technical framework for the in silico modeling of this scaffold's interactions with its biological targets. We will eschew a rigid template, instead presenting a logical, causality-driven workflow that mirrors a real-world drug discovery project. The protocols herein are designed as self-validating systems, emphasizing not just the "how" but the critical "why" behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular modeling techniques to accelerate the optimization of pyrrolopyridine-based compounds.

Foundational Strategy: Target Identification and Data Curation

The success of any in silico modeling campaign hinges on the quality of the input data. Before any simulation is launched, a thorough investigation of the biological context is paramount. The 1H-pyrrolo[2,3-b]pyridine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[2] Our focus will be on a validated target for this scaffold: Fibroblast Growth Factor Receptor 1 (FGFR1) .

Rationale for Target Selection

Recent studies have demonstrated that derivatives of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are potent inhibitors of FGFRs.[2] Specifically, a compound from this series (designated 4h in the cited study) exhibited an IC50 of 7 nM against FGFR1, validating this kinase as a high-priority target. The trifluoromethyl group was shown to form a crucial hydrogen bond with the backbone amide of Gly485 in the FGFR1 active site, underscoring its importance for potency.[2]

Essential Data Acquisition and Preparation

A meticulous data preparation phase is the bedrock of a reliable modeling cascade. This involves sourcing high-quality structural and activity data.

Table 1: Essential Data & Sources

Data TypeDescriptionRecommended Source(s)
Protein Structure High-resolution 3D crystal structure of the target protein, preferably co-crystallized with a ligand similar to the scaffold of interest.RCSB Protein Data Bank (PDB)
Ligand Structure 2D and 3D structures of the molecule to be modeled: this compound.PubChem, ChEMBL
Biological Activity Data Quantitative measures of binding affinity or inhibitory concentration (e.g., IC50, Ki) for model validation and SAR analysis.Scientific Literature (e.g., PubMed), ChEMBL

For our case study, we will utilize the crystal structure of FGFR1 in complex with a closely related inhibitor (PDB ID: 5Z0S ).[3][4][5] This structure provides a high-resolution map of the ATP-binding site and the key interactions that drive inhibitor binding.

Molecular Docking: Probing the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the plausible binding mode. The primary objective is to ascertain whether the this compound can adopt a favorable conformation within the FGFR1 active site, consistent with known inhibitor binding modes.

The "Why": Causality in Protocol Design
  • Protein Preparation: We do not dock into a raw PDB file. We must first correct for missing atoms (hydrogens), assign correct protonation states (especially for histidine), and remove crystallographic water molecules that are not conserved or mediating key interactions. This ensures a chemically correct representation of the binding site.

  • Ligand Preparation: The ligand must be assigned appropriate partial atomic charges (e.g., Gasteiger or AM1-BCC) and rotatable bonds must be defined.[6][7][8] Charges are critical for calculating electrostatic interactions, a major component of the docking score.

  • Grid-Based Docking: Docking algorithms like AutoDock Vina use a grid box to define the search space.[9][10] The grid must encompass the entire active site, including adjacent hydrophobic pockets, to allow the algorithm to explore all relevant binding orientations without artificial constraints.

Self-Validating Protocol: Re-docking the Crystallographic Ligand

Trustworthiness is established by validating the docking protocol. Before docking our target compound, we must first demonstrate that our chosen parameters can accurately reproduce the experimentally observed binding mode.

Protocol 1: Docking Validation with AutoDock Vina

  • Obtain Structures: Download the PDB structure of FGFR1 (e.g., 5Z0S). Separate the protein and the co-crystallized ligand into distinct files.

  • Prepare the Receptor:

    • Load the protein into AutoDock Tools (ADT).

    • Delete all water molecules (Edit -> Delete Water).

    • Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only).

    • Add Kollman charges (Edit -> Charges -> Add Kollman Charges).

    • Save the prepared receptor in .pdbqt format.

  • Prepare the Ligand:

    • Load the extracted co-crystallized ligand into ADT.

    • Detect the root and define rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in .pdbqt format.

  • Define the Grid Box:

    • Center the grid box on the co-crystallized ligand.

    • Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are sufficient to cover the entire binding site.

  • Run Docking: Use AutoDock Vina to dock the prepared ligand back into the receptor, using the defined grid.

  • Analyze Results:

    • Superimpose the top-ranked docked pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Validation Criterion: An RMSD value < 2.0 Å is considered a successful validation, indicating the protocol is reliable.[11]

G cluster_prep Preparation cluster_dock Docking & Validation PDB PDB Structure (5Z0S) PrepReceptor Prepare Receptor (Add H, Charges) PDB->PrepReceptor PrepLigand Prepare Ligand (Charges, RotBonds) PDB->PrepLigand DefineGrid Define Grid Box PrepReceptor->DefineGrid RunVina Run AutoDock Vina PrepLigand->RunVina DefineGrid->RunVina Analyze Analyze Pose RunVina->Analyze RMSD Calculate RMSD Analyze->RMSD

References

Literature review of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Research and Application of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive review of the synthesis, biological activity, and therapeutic applications of the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged core in their discovery programs.

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in drug discovery. Its structure, resembling a purine base, allows it to function as a versatile hinge-binding motif for numerous protein kinases. The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly enhances the molecule's therapeutic potential. This electron-withdrawing group is known to improve critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by modulating the electronics of the heterocyclic system and participating in key interactions with biological targets.[1][2]

The resulting this compound core has emerged as a foundational element in the design of potent and selective inhibitors for a range of high-value targets in oncology and inflammatory diseases. This guide will explore the chemical synthesis of this scaffold, delve into its application in targeting critical kinases like FGFR, CDK8, and ATM, and present the structure-activity relationships that govern its biological function.

The Chemical Landscape: Synthesis of the Core

The synthesis of derivatives based on the this compound core is accessible and adaptable. A common and effective strategy involves a condensation reaction followed by reduction, allowing for the introduction of diverse substituents to explore the chemical space around the core.

Experimental Protocol: General Synthesis of N-Substituted Derivatives

The following two-step procedure is adapted from methodologies used to produce potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3][4]

Step 1: Aldol Condensation

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 187 mg) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol).

  • Add potassium hydroxide (5.0 mmol, 281 mg) to the mixture.

  • Stir the reaction at 50°C for 5 hours, monitoring progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 5% methanol in dichloromethane) to yield the intermediate vinyl-linked compound.

Step 2: Reduction of the Vinyl Intermediate

  • Dissolve the purified intermediate from Step 1 in acetonitrile.

  • Add triethylsilane and trifluoroacetic acid to the solution.

  • Reflux the mixture, monitoring for the disappearance of the starting material.

  • Upon completion, cool the reaction and concentrate in vacuo.

  • Purify the residue via column chromatography to furnish the final N-substituted this compound derivative.

This robust synthetic pathway provides a reliable foundation for generating libraries of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction A 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C Reaction Vessel (Methanol, KOH, 50°C) A->C B R-Substituted Aldehyde B->C D Vinyl Intermediate C->D Yields: 45-60% [1, 4] E Reaction Vessel (Acetonitrile, Et3SiH, TFA, Reflux) D->E F Final Product E->F Yields: 46-80% [1, 4] G cluster_interactions Key Binding Interactions Scaffold 6-(CF3)-1H-pyrrolo[2,3-b]pyridine FGFR FGFR Kinase Domain Scaffold->FGFR Binds to Hinge Region G485 Glycine 485 Scaffold->G485 H-bond from CF3 group [1] Pocket Hydrophobic Pocket Scaffold->Pocket Occupancy by R-group [1] Inhibition Inhibition of Signaling & Tumor Growth FGFR->Inhibition G CDK8_Inhibitor Scaffold-Based CDK8 Inhibitor (Cmpd 22) CDK8 CDK8 CDK8_Inhibitor->CDK8 Inhibits [3] BetaCatenin β-catenin CDK8->BetaCatenin Activates WNT WNT Signaling (Transcription) BetaCatenin->WNT Activates TumorGrowth CRC Tumor Growth WNT->TumorGrowth Promotes

References

The Strategic Sourcing and Application of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold," a molecular architecture that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity.[1] The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere for a methyl group with profoundly different electronic properties, further enhances the therapeutic potential of this heterocyclic system. The trifluoromethyl group can significantly improve metabolic stability, membrane permeability, and binding affinity through favorable interactions with the target protein.[2] This guide provides an in-depth technical overview of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key building block for the synthesis of next-generation therapeutics, with a focus on its commercial availability, synthesis, and applications in drug discovery, particularly in the realm of kinase inhibitors.

Commercial Availability: Navigating the Supplier Landscape

The accessibility of starting materials is a critical consideration in any drug discovery program. This compound is available from a range of chemical suppliers, though variations in purity, scale, and associated CAS numbers can present challenges. Researchers should be aware of the different CAS numbers cited by various vendors, which may correspond to different isomeric forms or hydrates. Careful verification of the chemical identity and purity through analytical data provided by the supplier is paramount.

Below is a comparative table of prominent suppliers for this compound and its closely related isomers, which are often used in similar applications.

SupplierProduct NameCAS NumberPurityNotes
Parchem This compound1321612-91-2-Specialty chemical supplier.[3]
Fisher Scientific eMolecules Pharmablock / 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine1190311-44-4-Note the different isomeric form.[4]
BLDpharm 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine--Offers the dihydro derivative.[5]
Appretech Scientific This compound1060802-93-8≥98%Provides high purity material.
ChemicalBook 6-TRIFLUOROMETHYL-1H-PYRROLO[2,3-B]PYRIDINE1060802-93-8-Chemical property and supplier aggregator.[6]
Sigma-Aldrich 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine1036027-54-9-Offers the 5-trifluoromethyl isomer.
Santa Cruz Biotechnology 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine1036027-54-9-Supplier of biochemicals for research.[7]
AK Scientific 5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine1036027-54-9-Research chemical supplier.[8]
ChemScene 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine1036027-54-9≥97%Provides a range of research chemicals.[9]

Synthesis Strategies: From Precursors to the Core Scaffold

While direct commercial availability is an option, in-house synthesis can provide greater control over purity and scalability. The synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

A plausible synthetic route, adapted from methodologies reported for analogous structures, is outlined below.[2][6] This approach leverages the well-established chemistry of pyridine functionalization and pyrrole ring annulation.

Synthesis_Workflow A 2-Amino-6-(trifluoromethyl)pyridine B 2-Bromo-6-(trifluoromethyl)pyridine A->B Sandmeyer Reaction (NaNO2, HBr) C 2-Bromo-3-formyl-6-(trifluoromethyl)pyridine B->C Vilsmeier-Haack or Ortho-lithiation/Formylation D 2-Bromo-3-((diethoxymethyl)methyl)-6-(trifluoromethyl)pyridine C->D Acetal Protection (Triethyl orthoformate, H+) E This compound D->E Palladium-catalyzed Intramolecular Cyclization

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery: Targeting Key Signaling Pathways

The this compound scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Its structural features allow for key interactions within the ATP-binding pocket of various kinases, leading to the modulation of critical cellular signaling pathways implicated in cancer and other diseases.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[10] Aberrant activation of this pathway, through FGFR mutations or amplifications, is a known driver in a variety of cancers.[11][12] Derivatives of this compound have been identified as potent inhibitors of FGFRs.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT AKT->nucleus Gene Expression (Survival, Growth) PLCG->nucleus Gene Expression (Cell Motility) Inhibitor 6-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.

Modulation of Cyclin-Dependent Kinase 8 (CDK8) Activity

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a key regulator of transcription.[13] Overexpression of CDK8 has been implicated in several cancers, including colorectal cancer, where it can drive oncogenesis through the potentiation of the Wnt/β-catenin signaling pathway.[4][14] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of CDK8.[15]

CDK8_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto Prevents Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex RNA_Pol_II RNA Pol II Mediator_Complex->RNA_Pol_II CDK8 CDK8 CDK8->Mediator_Complex Inhibitor 6-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->CDK8 Inhibition Target_Genes Target Gene Expression (e.g., MYC, Cyclin D1) RNA_Pol_II->Target_Genes Transcription

Caption: Modulation of Wnt/β-catenin signaling through CDK8 inhibition.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of this compound derivatives, based on established methodologies.

General Procedure for the Synthesis of this compound Derivatives

This protocol is adapted from a reported synthesis of similar pyrrolopyridine derivatives.[16]

Step 1: Reaction Setup

  • To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., methanol, 10 mL) in a round-bottom flask, add the desired aldehyde (1.1 mmol).

  • Add a suitable base, such as potassium hydroxide (5.0 mmol).

Step 2: Reaction Execution

  • Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired derivative.

Protocol for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer at room temperature.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.

Physicochemical and Spectroscopic Data

PropertyValue (for 7-Azaindole)Reference
Melting Point105-107 °C[17]
SolubilitySoluble in chloroform and methanol[18]
pKaData not readily available

Predicted Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d6, 400 MHz): Chemical shifts for the aromatic protons are expected in the range of δ 7.0-8.5 ppm. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (> δ 11.0 ppm).

  • ¹³C NMR (DMSO-d6, 101 MHz): Aromatic carbons are expected in the range of δ 100-150 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR (DMSO-d6, 376 MHz): A singlet corresponding to the CF3 group is expected.

  • IR (ATR): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), and C-F stretching (around 1350-1100 cm⁻¹) are anticipated.

  • HRMS (ESI): The calculated exact mass for C8H5F3N2 [M+H]⁺ is 187.0478.

Conclusion

This compound represents a highly valuable and versatile building block in contemporary drug discovery. Its strategic use has led to the development of potent inhibitors of key kinases involved in cancer progression. A thorough understanding of its commercial availability, synthetic routes, and biological applications is essential for researchers aiming to leverage this privileged scaffold in their therapeutic programs. This guide provides a foundational resource to aid in the efficient sourcing and effective utilization of this important chemical entity.

References

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 6-CF3-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, commonly known as 6-CF3-7-azaindole. This valuable heterocyclic compound is of significant interest in medicinal chemistry due to the prevalence of the 7-azaindole scaffold in numerous biologically active molecules and the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and bioavailability. The synthetic strategy outlined herein is based on the robust and versatile Larock indole synthesis, a palladium-catalyzed heteroannulation reaction. This document offers in-depth technical details, explains the rationale behind experimental choices, and provides a solid foundation for the successful laboratory preparation of this important building block.

Introduction

The 7-azaindole core is a privileged scaffold in drug discovery, serving as a bioisostere of indole with improved physicochemical properties.[1] The incorporation of a trifluoromethyl (CF3) group can further enhance a molecule's lipophilicity and metabolic stability, making 6-CF3-7-azaindole a highly sought-after intermediate for the development of novel therapeutics.[2][3]

This application note details a reliable synthetic route to 6-CF3-7-azaindole, commencing with the preparation of the key precursor, 2-amino-3-iodo-5-(trifluoromethyl)pyridine, followed by a palladium-catalyzed Larock indole synthesis. The Larock heteroannulation is a powerful method for constructing indole and azaindole ring systems from an ortho-iodoaniline (or a corresponding aminopyridine) and a disubstituted alkyne.[1][4] This approach offers a convergent and efficient pathway to the target molecule.

Overall Synthetic Workflow

The synthesis is a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-3-iodo-5-(trifluoromethyl)pyridine. The second stage is the palladium-catalyzed cyclization of this intermediate with an appropriate alkyne to yield the final 6-CF3-7-azaindole product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Larock Indole Synthesis A 2-Amino-5-(trifluoromethyl)pyridine C 2-Amino-3-iodo-5-(trifluoromethyl)pyridine A->C Iodination B Iodination Reagent (e.g., I2, NIS) D 2-Amino-3-iodo-5-(trifluoromethyl)pyridine H 6-CF3-7-Azaindole D->H Pd-catalyzed Cyclization E Disubstituted Alkyne (e.g., bis(trimethylsilyl)acetylene) F Palladium Catalyst (e.g., Pd(OAc)2) G Base (e.g., K2CO3)

References

Application Notes and Protocols: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Introduction: The 7-azaindole scaffold, a privileged structural motif in medicinal chemistry, is a cornerstone in the development of novel therapeutics. The introduction of a trifluoromethyl group at the 6-position of this scaffold yields 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a building block of significant interest. The potent electron-withdrawing nature of the -CF3 group profoundly influences the electronic properties of the bicyclic system, enhancing metabolic stability and modulating the pKa of the pyrrole nitrogen. These characteristics make it an invaluable component in the design of kinase inhibitors, particularly those targeting Janus kinase (JAK) and spleen tyrosine kinase (SYK), which are implicated in inflammatory diseases and cancer. This document provides an in-depth guide to the synthetic utility of this building block, focusing on key transformations that enable its incorporation into complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. For this compound, this reaction is typically performed at the C7 position after halogenation, providing a powerful tool for introducing aryl or heteroaryl substituents.

Mechanistic Considerations:

The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Suzuki_Coupling Ar-X Aryl Halide (e.g., 7-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R-B(OR)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-R Coupled Product Reductive_Elimination->Ar-R Catalyst_Regen Catalyst Regeneration

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Synthesis of 7-Aryl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • 7-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 7-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Entry Arylboronic Acid Yield (%)
1Phenylboronic acid85-95
24-Methoxyphenylboronic acid80-90
33-Pyridinylboronic acid75-85

Table 1: Representative yields for the Suzuki-Miyaura coupling with 7-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with high efficiency. This reaction is particularly valuable for installing amine functionalities at the C7 position of the 6-(trifluoromethyl)-7-azaindole core, a key step in the synthesis of many kinase inhibitors.

Protocol: Synthesis of N-Aryl-7-amino-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Materials:

  • 7-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Aryl amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox, combine Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) in a reaction vessel.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • To this mixture, add 7-chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the aryl amine (1.1 eq), and NaOtBu (1.4 eq).

  • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography to yield the desired product.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Reaction Assembly cluster_workup Workup and Purification Pd_source Pd2(dba)3 Active_Catalyst Active Pd(0)L Complex Pd_source->Active_Catalyst Ligand Xantphos Ligand->Active_Catalyst Solvent_Toluene Toluene Solvent_Toluene->Active_Catalyst Reaction_Vessel Reaction Mixture in Toluene Active_Catalyst->Reaction_Vessel Substrate 7-Chloro-6-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Substrate->Reaction_Vessel Amine Aryl Amine Amine->Reaction_Vessel Base NaOtBu Base->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Heat (100-110 °C) 12-24h Dilution Dilute with Ethyl Acetate Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Extraction Wash with Water/Brine Filtration->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful strategy for the late-stage functionalization of heterocyclic compounds. For this compound, this approach allows for the introduction of various functional groups at positions that are otherwise difficult to access.

Protocol: Rhodium-Catalyzed C2-Arylation

This protocol describes the direct arylation at the C2 position of the pyrrole ring, a transformation of significant synthetic value.

Materials:

  • N-Protected this compound (e.g., N-phenylsulfonyl)

  • Aryl iodide (1.5 equivalents)

  • [Rh(cod)Cl]2 (0.025 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Silver carbonate (Ag2CO3) (2.0 equivalents)

  • Pivalic acid (PivOH) (0.3 equivalents)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction tube, add the N-protected this compound (1.0 eq), aryl iodide (1.5 eq), [Rh(cod)Cl]2 (0.025 eq), PPh3 (0.1 eq), Ag2CO3 (2.0 eq), and PivOH (0.3 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DCE via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a plug of silica gel, eluting with additional dichloromethane.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Protecting Group (N1) Aryl Iodide Yield (%)
Phenylsulfonyl (SO2Ph)Iodobenzene70-80
Phenylsulfonyl (SO2Ph)4-Iodoanisole65-75

Table 2: Representative yields for the Rh-catalyzed C2-arylation. The use of a directing/protecting group on the pyrrole nitrogen is often crucial for high regioselectivity and yield.

The Versatile Scaffold: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of a Privileged Heterocycle

In the landscape of contemporary drug discovery, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structural resemblance to purine and indole allows it to effectively interact with a wide array of biological targets, particularly protein kinases. The strategic incorporation of a trifluoromethyl group at the 6-position of this scaffold has proven to be a pivotal modification. The trifluoromethyl moiety, with its unique electronic properties and metabolic stability, can significantly enhance a molecule's lipophilicity, cell permeability, and binding affinity, making 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine a highly sought-after building block for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of compounds derived from this versatile core, offering detailed protocols and insights for researchers in medicinal chemistry and drug development.

Core Attributes and Medicinal Chemistry Rationale

The this compound scaffold offers a unique combination of features that make it attractive for medicinal chemistry applications:

  • Hydrogen Bonding Capabilities: The pyrrole NH and the pyridine nitrogen act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of adenine in the ATP-binding pocket of kinases.

  • Enhanced Potency and Selectivity: The trifluoromethyl group can engage in favorable interactions within the target protein, such as forming hydrogen bonds or participating in dipole-dipole interactions, which can lead to increased potency and selectivity.

  • Improved Pharmacokinetic Profile: The presence of the CF3 group often enhances metabolic stability by blocking potential sites of oxidation, leading to a longer half-life in vivo. It also increases lipophilicity, which can improve oral bioavailability.

  • Synthetic Tractability: The 7-azaindole core is amenable to a variety of chemical modifications at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Protocols for this compound and its Derivatives

A robust and reproducible synthetic route to the core scaffold is paramount for any medicinal chemistry program. While various methods exist for the synthesis of azaindoles, the following multi-step approach starting from commercially available materials provides a reliable pathway to this compound.

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a potential synthetic route adapted from established azaindole synthesis methodologies, such as the Hemetsberger-Knittel or a modified Madelung synthesis, starting from a suitable trifluoromethyl-substituted pyridine derivative.

Step 1: Synthesis of a Substituted Pyridine Precursor

The synthesis often begins with a commercially available trifluoromethyl-substituted pyridine, such as 2-chloro-5-(trifluoromethyl)pyridine. This starting material can then be functionalized to introduce the necessary groups for the subsequent pyrrole ring formation.

Step 2: Annulation of the Pyrrole Ring

Several classic indole synthesis reactions can be adapted for the construction of the 7-azaindole ring system. One common approach is a variation of the Madelung synthesis.

Illustrative Synthetic Workflow

G A 2-Chloro-5-(trifluoromethyl)pyridine B Introduction of an amino group at C-3 A->B Nitration followed by reduction or nucleophilic aromatic substitution C 2-Chloro-3-amino-5-(trifluoromethyl)pyridine B->C D Reaction with a carbonyl compound (e.g., chloroacetaldehyde) C->D Condensation E Cyclization to form the pyrrole ring D->E Base-mediated cyclization F This compound E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Procedure (Hypothetical Example based on common methods):

  • Nitration of 2-chloro-5-(trifluoromethyl)pyridine: To a solution of 2-chloro-5-(trifluoromethyl)pyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C. Stir the reaction mixture at room temperature for several hours. Pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction of the nitro group: Dissolve the nitrated intermediate in ethanol and add a catalyst such as palladium on carbon (10% w/w). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain the amino-substituted pyridine.

  • Condensation and Cyclization: React the 2-chloro-3-amino-5-(trifluoromethyl)pyridine with a suitable C2-synthon, such as chloroacetaldehyde or an α-halo ketone, in the presence of a base (e.g., sodium ethoxide or potassium tert-butoxide) in a high-boiling solvent like N,N-dimethylformamide (DMF) or xylene. Heat the reaction mixture to facilitate the intramolecular cyclization to form the this compound.

  • Purification: Purify the final product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: This is a generalized procedure. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Protocol 2: Derivatization of the Core Scaffold (e.g., Suzuki-Miyaura Cross-Coupling)

A common and powerful method for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl substituents.

Step 1: Halogenation of the Scaffold

To perform a cross-coupling reaction, the scaffold must first be halogenated, typically at the 3- or 5-position.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the halogenated this compound (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (2-5 mol%), and a base (e.g., K2CO3, Cs2CO3) (2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The this compound scaffold has been extensively explored as a platform for kinase inhibitors. The following table summarizes key SAR findings for derivatives targeting various kinases.

Target Kinase Scaffold Position Substituent Effect on Activity IC50 (nM) Reference
FGFR1 5-position3,5-dimethoxyphenylPotent inhibition7[1][2]
FGFR2 5-position3,5-dimethoxyphenylPotent inhibition9[1][2]
FGFR3 5-position3,5-dimethoxyphenylPotent inhibition25[1][2]
CDK9 3-positionBenzocycloalkanone motifsDual inhibition with Haspin14 (for Haspin)[3]
PI3Kγ 3-positionPyridinePronounced increase in potency0.5[4]
Cdc7 3-position(Z)-2-(benzylamino)-1,3-thiazol-4(5H)-onePotent ATP mimetic inhibitor7[4][5]

Note: The IC50 values are representative and can vary based on assay conditions.

Application Notes: Targeting Key Signaling Pathways

Derivatives of this compound have shown promise as inhibitors of several critical signaling pathways implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant FGFR signaling is a known driver of cell proliferation, migration, and angiogenesis in various cancers. The this compound scaffold has been successfully utilized to develop potent FGFR inhibitors.[1][2]

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 6-(CF3)-7-azaindole Derivative Inhibitor->FGFR Inhibits Cell Proliferation,\nSurvival Cell Proliferation, Survival RAS_RAF_MEK_ERK->Cell Proliferation,\nSurvival Cell Growth,\nSurvival Cell Growth, Survival PI3K_AKT->Cell Growth,\nSurvival Cell Migration Cell Migration PLCg->Cell Migration

Caption: Inhibition of the FGFR signaling pathway.

Cyclin-Dependent Kinase (CDK) Signaling

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 7-azaindole scaffold has been employed to develop inhibitors of various CDKs, including CDK9, which is involved in transcriptional regulation.[3]

CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Inhibitor 6-(CF3)-7-azaindole Derivative Inhibitor->CDK9_CyclinT Inhibits Transcription Transcriptional Elongation RNAPII->Transcription Gene Expression\n(e.g., anti-apoptotic proteins) Gene Expression (e.g., anti-apoptotic proteins) Transcription->Gene Expression\n(e.g., anti-apoptotic proteins)

Caption: Inhibition of CDK9-mediated transcription.

Protocols for Biological Evaluation

Once synthesized, the biological activity of this compound derivatives must be thoroughly evaluated. The following are standard protocols for assessing their efficacy as kinase inhibitors and their effects on cancer cells.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time.

    • Stop the reaction by adding a stop solution or by adding the detection reagent.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3][6]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 5: Western Blot Analysis of Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status or expression levels of key proteins within a signaling pathway upon treatment with an inhibitor.[7][8]

  • Reagents and Materials:

    • Cancer cell line

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (total and phospho-specific for the target protein)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound at various concentrations and for different time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4 °C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Its favorable physicochemical and pharmacological properties, coupled with its synthetic accessibility, ensure its continued prominence in medicinal chemistry. Future efforts will likely focus on the development of more selective and potent inhibitors by exploring novel substitution patterns and employing advanced drug design strategies. Furthermore, the application of this versatile scaffold is expected to expand beyond oncology into other therapeutic areas where modulation of key signaling pathways is beneficial. The protocols and insights provided in this guide aim to empower researchers to effectively harness the potential of this remarkable molecular framework in their quest for novel and impactful medicines.

References

The Strategic Application of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in the Development of Potent FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Targeting Dysregulated FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including bladder, breast, gastric, and hepatocellular carcinomas.[2][3][4] This has established the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention.[5][6] Small molecule inhibitors that target the ATP-binding site of the FGFR kinase domain have shown significant promise, with several agents now in clinical trials or approved for specific cancer types.[7][8][9]

Within the landscape of FGFR inhibitor discovery, the 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has emerged as a privileged structure.[5] Its ability to form key hydrogen bonding interactions with the hinge region of the kinase domain provides a robust anchor for inhibitor binding.[5] This application note focuses on a specific, highly effective derivative of this scaffold: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The introduction of the trifluoromethyl group at the 6-position has proven to be a critical modification, enhancing potency and influencing selectivity profiles. This guide will provide an in-depth overview of the application of this scaffold, detailing its mechanism of action, structure-activity relationships (SAR), and comprehensive protocols for its synthesis and biological evaluation in the context of FGFR inhibitor development.

Mechanism of Action and the Significance of the Trifluoromethyl Group

The 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge-binder," forming two crucial hydrogen bonds with the backbone carbonyl of glutamic acid and the NH of alanine within the hinge region of the FGFR kinase domain.[5] This mimics the interaction of the adenine moiety of ATP. The substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring typically extends into a hydrophobic pocket, where further interactions can be optimized to enhance potency and selectivity.[5]

The strategic placement of a trifluoromethyl (CF3) group at the 6-position of the pyrrolo[2,3-b]pyridine scaffold offers several advantages:

  • Enhanced Potency: The electron-withdrawing nature of the CF3 group can modulate the electronics of the heterocyclic core, potentially increasing the strength of the hinge-binding interactions.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life.

  • Improved Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can enhance cell permeability and oral bioavailability.

  • Potential for Additional Interactions: In some instances, the fluorine atoms of the CF3 group can engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with residues in the kinase domain.[5]

Structure-Activity Relationship (SAR) Insights

Extensive research on this compound derivatives has yielded valuable SAR insights. A key area of exploration has been the modification of the 3-position to optimize interactions within the hydrophobic pocket of the FGFR kinase domain. For instance, the introduction of various substituted phenyl rings at this position has led to the identification of highly potent inhibitors.[5][6]

One notable example is the compound 4h from a study by Wang et al. (2021), which features a 3,5-dimethoxyphenyl group at the 3-position of the this compound scaffold.[5] This compound exhibited impressive inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[5][6] Docking studies revealed that the 3,5-dimethoxyphenyl group effectively occupies the hydrophobic pocket, forming π-π stacking interactions with a phenylalanine residue and hydrogen bonds with a key aspartic acid residue.[5]

The table below summarizes the in vitro kinase inhibitory activity of selected this compound derivatives, highlighting the impact of substitutions at the 3-position.

CompoundR Group (at position 3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 Phenyl2000>10000>10000>10000
4h 3,5-Dimethoxyphenyl7925712
Derivative 25 (structure not fully disclosed)---51.6

Data compiled from Wang et al. (2021)[5][6] and Luo et al. (2021).[3]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel FGFR inhibitors based on the this compound scaffold.

Protocol 1: Synthesis of 3-Substituted this compound Derivatives

This protocol is a generalized procedure based on the synthesis of compound 4h as described by Wang et al. (2021).[5]

Objective: To synthesize a library of 3-substituted this compound derivatives for biological screening.

Materials:

  • This compound

  • Substituted benzaldehydes

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add the desired substituted benzaldehyde (1.1 equivalents) and potassium hydroxide (5 equivalents).

  • Stir the reaction mixture at 50°C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-substituted derivative.

Causality behind Experimental Choices:

  • Base Catalyst (KOH): The potassium hydroxide facilitates the aldol-type condensation reaction between the pyrrolo[2,3-b]pyridine and the aldehyde.

  • Solvent (Methanol): Methanol is a suitable polar protic solvent for this reaction, dissolving the reactants and facilitating the reaction.

  • Temperature (50°C): The elevated temperature increases the reaction rate without causing significant decomposition of the reactants or products.

  • Purification: Column chromatography is essential to isolate the desired product from unreacted starting materials and byproducts.

Protocol 2: Biochemical Kinase Assay for FGFR Inhibition

This protocol describes a common method to determine the in vitro potency of a test compound against FGFR kinases. The ADP-Glo™ Kinase Assay is a widely used platform.[10]

Objective: To determine the IC50 value of a test compound against FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase enzymes

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Causality behind Experimental Choices:

  • Recombinant Kinases: Using purified recombinant enzymes allows for the direct assessment of the inhibitor's effect on the kinase activity without confounding cellular factors.

  • Poly(Glu, Tyr) Substrate: This is a generic substrate for many tyrosine kinases, including FGFRs.

  • ADP-Glo™ Assay: This assay provides a sensitive and reliable method for quantifying kinase activity by measuring the amount of ADP produced.[10]

Protocol 3: Cell-Based Assay for Antiproliferative Activity

This protocol outlines a method to assess the effect of a test compound on the proliferation of cancer cell lines with known FGFR alterations.

Objective: To determine the IC50 value of a test compound for inhibiting the proliferation of FGFR-dependent cancer cells.

Materials:

  • Cancer cell line with known FGFR amplification or mutation (e.g., MDA-MB-453 for FGFR4, 4T1 for FGFR1/2)[5][11]

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value by plotting the cell viability against the compound concentration.

Causality behind Experimental Choices:

  • FGFR-Dependent Cell Lines: Using cell lines with known FGFR aberrations ensures that the observed antiproliferative effect is likely due to the inhibition of FGFR signaling.

  • Cell Viability Assay: These assays provide a quantitative measure of the number of viable cells, which is an indicator of cell proliferation.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is used to confirm that the test compound inhibits the FGFR signaling pathway within cells.

Objective: To assess the effect of a test compound on the phosphorylation of key downstream signaling proteins, such as FRS2, ERK, and AKT.

Materials:

  • Cancer cell line with active FGFR signaling

  • Test compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, phospho-AKT, and total AKT

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cells with the test compound at various concentrations for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Causality behind Experimental Choices:

  • Phospho-Specific Antibodies: These antibodies specifically recognize the phosphorylated (active) forms of the signaling proteins, allowing for a direct assessment of the inhibitor's effect on the pathway.

  • Total Protein Antibodies: These are used as loading controls to ensure that any observed changes in phosphorylation are not due to differences in the total amount of protein loaded.

Visualization of Key Pathways and Workflows

FGFR Signaling Pathway and Point of Inhibition

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 6-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling cascade and the inhibitory action of this compound derivatives.

Experimental Workflow for FGFR Inhibitor Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Biochemical_Assay Biochemical Kinase Assay (FGFR1-4 IC50) Synthesis->Biochemical_Assay Potency Cell_Viability Cell Viability Assay (Antiproliferative IC50) Biochemical_Assay->Cell_Viability Cellular Efficacy Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Viability->Western_Blot Mechanism Confirmation In_Vivo Xenograft Models (Tumor Growth Inhibition) Western_Blot->In_Vivo In Vivo Efficacy

Caption: A typical workflow for the discovery and evaluation of novel FGFR inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of potent and selective FGFR inhibitors. The trifluoromethyl group imparts favorable physicochemical and pharmacokinetic properties, while the pyrrolo[2,3-b]pyridine core provides a robust anchor for binding to the FGFR kinase domain. The detailed protocols and insights provided in this application note are intended to guide researchers in the design, synthesis, and evaluation of novel drug candidates based on this privileged scaffold.

Future efforts in this area may focus on further optimization of the selectivity profile, particularly against other kinases, to minimize off-target effects. Additionally, the exploration of novel substitutions at various positions of the pyrrolo[2,3-b]pyridine ring could lead to the discovery of next-generation FGFR inhibitors with enhanced potency and improved drug-like properties. The use of advanced in vivo models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models, will be crucial in validating the therapeutic potential of these novel compounds.[12][13]

References

Protocol for kinase assay using 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Evaluating Kinase Inhibition with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives: A Luminescence-Based Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Its derivatives, particularly those incorporating a trifluoromethyl group, have demonstrated significant inhibitory activity against key kinase families, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a range of inflammatory diseases and cancers.[2][3][4] This application note provides a comprehensive, step-by-step protocol for determining the in vitro potency (IC50) of this compound and its analogs against a target kinase. The described methodology utilizes the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5]

Introduction: The Scientific Rationale

Kinases are a critical class of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors is a cornerstone of modern drug discovery.[7]

The 1H-pyrrolo[2,3-b]pyridine core is of particular interest due to its structural resemblance to the adenine region of ATP, allowing it to effectively compete for the ATP-binding pocket of many kinases.[1][7] The addition of a trifluoromethyl (CF3) group can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. This protocol offers a reliable framework for quantifying the inhibitory effect of these promising compounds.

Principle of the Kinase Inhibition Assay

To accurately determine the potency of a test compound, a robust assay that directly measures the catalytic activity of the target kinase is required.[6] This protocol employs the ADP-Glo™ Kinase Assay, a universal platform ideal for high-throughput screening and selectivity profiling.[5][8]

The assay quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The methodology involves two sequential steps after the primary kinase reaction is complete:

  • Stopping the Kinase Reaction and Depleting ATP: The ADP-Glo™ Reagent is added, which simultaneously terminates the enzymatic reaction and eliminates any remaining, unconsumed ATP. This step is crucial because high background ATP levels would interfere with the subsequent detection step.[9]

  • Converting ADP to ATP for Luminescent Detection: The Kinase Detection Reagent is then added. This formulation contains enzymes that convert the ADP generated by the target kinase into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[10][11]

The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, inversely proportional to the inhibitory activity of the test compound.

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Test Compound: this compound derivative

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Target Kinase (e.g., JAK2, FGFR1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine Triphosphate (ATP), molecular biology grade

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes and sterile, low-retention tips

  • Plate reader capable of measuring luminescence

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 384-well plate format to determine a 10-point IC50 curve for a test inhibitor.

Step 1: Preparation of Compound Dilutions
  • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Perform a serial dilution of the compound stock in 100% DMSO to create a concentration range for the IC50 curve. A common starting point is a 1:3 dilution series.

  • Prepare an intermediate dilution plate by diluting the DMSO serial dilutions into the kinase assay buffer. This step is critical to minimize the final DMSO concentration in the assay.

    • Scientist's Note (Trustworthiness): The final concentration of DMSO in the kinase reaction should be kept constant across all wells and should not exceed 1%, as higher concentrations can inhibit kinase activity and interfere with the assay.[6]

Step 2: Kinase Reaction Setup
  • In a 384-well plate, add 2.5 µL of the diluted test compound solutions. Include wells with buffer and DMSO only for the "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Add 2.5 µL of a solution containing the kinase and its specific substrate, prepared in kinase assay buffer.

  • Gently mix the plate on an orbital shaker for 30 seconds and then pre-incubate for 15 minutes at room temperature.

    • Scientist's Note (Causality): This pre-incubation step allows the test compound to bind to the kinase before the enzymatic reaction is initiated, which is particularly important for accurately assessing the potency of slow-binding inhibitors.[12]

  • Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in kinase assay buffer).

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction remains in the linear range (typically <20% ATP consumption).

    • Scientist's Note (Expertise): The ATP concentration should ideally be set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the assay is sensitive to ATP-competitive inhibitors like the 1H-pyrrolo[2,3-b]pyridine scaffold.[12]

Step 3: ADP Detection
  • To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes to allow for the complete depletion of residual ATP.[13]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

  • Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12]

Step 4: Data Acquisition
  • Measure the luminescence of each well using a plate reader. An integration time of 0.5 to 1 second per well is typically sufficient.

Data Analysis and Interpretation

The goal of data analysis is to convert raw luminescence units (RLU) into an IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

  • Data Normalization:

    • Subtract the average RLU from the "no enzyme" control wells (background) from all other data points.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_no_inhibitor))

  • Dose-Response Curve and IC50 Determination:

    • Plot the calculated percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data points to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 value is determined from the curve as the concentration at which 50% inhibition is achieved.[13]

DataWorkflow cluster_0 Raw Data Processing cluster_1 Calculation & Plotting cluster_2 Curve Fitting & Result RawData Raw Luminescence Data (RLU) Normalize Normalize Data RawData->Normalize Controls Control Wells (0% and 100% Inhibition) Controls->Normalize CalcInhibition Calculate % Inhibition Normalize->CalcInhibition PlotData Plot % Inhibition vs. log[Inhibitor] CalcInhibition->PlotData FitCurve Non-linear Regression (4-Parameter Logistic Fit) PlotData->FitCurve IC50 Determine IC50 Value FitCurve->IC50

Figure 2: Data analysis workflow from raw luminescence to IC50.

Summary of Assay Parameters

The following table provides an example set of conditions for a typical kinase inhibition assay. These parameters should be optimized for each specific kinase-substrate system.

ParameterRecommended ValueRationale
Final Assay Volume 20 µLSuitable for low-volume 384-well plates.
Test Compound Conc. 1 nM - 10 µM (10-point)Covers a broad range to accurately define the IC50.
Final DMSO Conc. ≤ 1%Minimizes solvent interference with enzyme activity.[6]
Kinase Conc. 1 - 10 nMShould be optimized for linear product formation over time.
Substrate Conc. At or near KmEnsures sensitivity to competitive inhibitors.
ATP Conc. At or near KmBalances signal strength with sensitivity to inhibitors.[12]
Kinase Reaction Time 60 minutesShould be within the linear range of the reaction.
Reaction Temperature Room Temperature (~22°C)Provides stable and reproducible conditions.

References

Application Notes and Protocols: Characterizing 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition

The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique structure serves as a versatile pharmacophore for the development of potent and selective kinase inhibitors. Notably, this core is the foundation of Tofacitinib, a first-in-class Janus Kinase (JAK) inhibitor approved for the treatment of autoimmune diseases like rheumatoid arthritis.[1][2] The trifluoromethyl group at the 6-position often enhances metabolic stability and binding affinity. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase families, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5]

The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a pivotal role in the immune response, hematopoiesis, and inflammation.[6][7] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[7] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[8] Dysregulation of this pathway is implicated in numerous cancers and immune disorders, making JAKs attractive therapeutic targets.[6][7]

This document provides a comprehensive guide for researchers to characterize novel this compound derivatives. We will detail a logical progression of cell-based assays, from initial cytotoxicity screening to specific target engagement and downstream pathway modulation. The protocols are designed to be robust and provide a clear understanding of a compound's cellular mechanism of action.

I. Foundational Cellular Assays: Assessing Viability and Proliferation

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentrations to be used in more specific downstream assays. Tetrazolium reduction assays (MTT, XTT) and DNA synthesis assays (BrdU) are industry-standard methods for this purpose.

A. Principle of Viability Assays (MTT & XTT)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are colorimetric assays that measure cellular metabolic activity.[9][10] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple, insoluble formazan product, or the XTT salt to a water-soluble orange formazan.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[9] The key difference is that the XTT formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step required for MTT.[12]

Workflow for Cytotoxicity Assessment

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Assay Execution (XTT Example) cluster_3 Data Acquisition & Analysis prep1 Seed cells in a 96-well plate prep2 Allow cells to adhere (for adherent lines) prep1->prep2 treat1 Prepare serial dilutions of test compounds prep2->treat1 treat2 Add compounds to cells (e.g., 24-72 hours) treat1->treat2 exec1 Add XTT reagent mixture to each well treat2->exec1 exec2 Incubate for 2-4 hours at 37°C exec1->exec2 data1 Measure absorbance (450 nm) exec2->data1 data2 Calculate % viability vs. vehicle control data1->data2 data3 Plot dose-response curve and determine IC50 data2->data3 G cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Recruits STAT STAT Receptor->STAT 5. Recruits pJAK pJAK JAK->pJAK 3. Autophosphorylation pJAK->Receptor 4. Phosphorylates Receptor pJAK->STAT 6. Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 7. Dimerizes Gene Gene Transcription STAT_dimer->Gene 8. Translocates to Nucleus & Binds DNA Nucleus Nucleus Inhibitor 6-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->pJAK INHIBITS

References

Analytical techniques for characterizing 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Analytical Characterization of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Authored by: A Senior Application Scientist

Introduction: The Significance of the 7-Azaindole Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which mimics the purine ring of ATP, allows it to function as a highly effective "hinge-binder" for numerous protein kinases, making it a cornerstone in the development of targeted cancer therapies and other therapeutic agents.[1][2] The introduction of a trifluoromethyl (-CF₃) group, as in this compound, is a strategic chemical modification. The -CF₃ group significantly enhances metabolic stability, increases lipophilicity (which can improve cell permeability), and can engage in unique, non-covalent interactions with biological targets, often leading to improved potency and selectivity.[3][4]

Given its potential as a key building block or final active pharmaceutical ingredient (API), the rigorous and unambiguous analytical characterization of this compound is paramount. This application note provides a comprehensive suite of detailed protocols and expert insights for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of this important molecule. The methodologies described herein are designed to form a self-validating system, establishing a clear and defensible analytical profile for the compound.

Physicochemical Properties and Data Summary

A foundational understanding of the molecule's basic properties is the first step in its characterization.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂[5]
Molecular Weight 186.14 g/mol [5][6]
CAS Number 1060802-93-8[5][6]
Appearance Typically a solid at room temperature.
Purity ≥98% (typical for commercial samples)[5]

Strategic Analytical Workflow

A multi-technique approach is essential for a complete and robust characterization. The following workflow illustrates the logical sequence of analysis, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Solid-State Confirmation (Optional) cluster_3 Final Output Synthesis Synthesized or Acquired Material HPLC HPLC / UPLC (Purity Assessment) Synthesis->HPLC LCMS LC-MS (Purity & Mass Confirmation) HPLC->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LCMS->NMR HRMS High-Resolution MS (Elemental Composition) NMR->HRMS FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR UVVis UV-Vis Spectroscopy (Electronic Properties) FTIR->UVVis XRay Single Crystal X-ray Diffraction UVVis->XRay COA Certificate of Analysis (Complete Characterization Data) XRay->COA

Caption: Strategic workflow for comprehensive characterization.

Core Analytical Techniques: Protocols and Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience (The "Why"): NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton environments and their connectivity through spin-spin coupling, ¹³C NMR verifies the carbon backbone, and ¹⁹F NMR provides direct evidence for the trifluoromethyl group.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its ability to dissolve a wide range of compounds and to slow down N-H proton exchange, allowing for its observation.[7][8]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a 30-degree pulse angle.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an adequate acquisition time (e.g., 1-2 hours) is necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and the experiment is typically rapid.

Technique Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~12.0Broad SingletN1-H (Pyrrole)
~8.6Singlet / DoubletH7
~8.3DoubletH5
~7.8DoubletH2
~6.7DoubletH3
¹³C NMR ~148-152SingletC7a
~145SingletC4
~130 (q, J ≈ 35 Hz)QuartetC6
~128SingletC2
~122 (q, J ≈ 270 Hz)Quartet-CF₃
~118SingletC5
~115SingletC3a
~101SingletC3
¹⁹F NMR ~ -62Singlet-CF₃

Note: Chemical shifts are predictions based on structurally similar compounds and are relative to TMS for ¹H/¹³C. Multiplicities are abbreviated: s = singlet, d = doublet, q = quartet. Actual values must be determined experimentally.

Mass Spectrometry (MS)

Expertise & Experience (The "Why"): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is critical as it provides an extremely accurate mass measurement, which serves to confirm the elemental formula (C₈H₅F₃N₂) and rule out other potential structures with the same nominal mass.[7]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the pyridine nitrogen is readily protonated.[7]

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Primary Ion: The most prominent peak will be the protonated molecular ion [M+H]⁺.

  • Calculated Exact Mass for [C₈H₆F₃N₂]⁺: 187.0505

  • Observed Mass: Should be within ± 5 ppm of the calculated mass (e.g., 187.0505 ± 0.0009).

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. A potential fragment could arise from the loss of HCN (27 Da) from the pyrrole ring.[9]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience (The "Why"): Chromatography is the gold standard for determining the purity of a chemical compound. An HPLC method provides a quantitative measure of purity by separating the main compound from any synthesis-related impurities or degradation products.[10]

  • Instrumentation: A standard HPLC or UPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient Elution: A typical gradient would be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by UV-Vis analysis (e.g., ~275 nm).

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase or a compatible solvent like methanol.

A chromatogram showing a single, sharp, major peak. Purity is reported as the area percent of the main peak relative to the total area of all peaks detected. For a high-purity standard, this should be ≥98%.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience (The "Why"): FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and can quickly confirm the presence of key structural features like the N-H bond and the C-F bonds.[11][12]

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire at least 16 scans and perform a background scan prior to sample analysis.[8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3400N-H Stretch (broad)Pyrrole N-H
3000 - 3100C-H StretchAromatic C-H
1550 - 1620C=C / C=N StretchPyrrolopyridine ring
1100 - 1350C-F Stretch (strong)-CF₃ group
UV-Visible Spectroscopy

Expertise & Experience (The "Why"): This technique characterizes the electronic transitions within the molecule's π-system. It is used to determine the wavelength of maximum absorbance (λ_max), which is essential for setting the detector wavelength in HPLC for optimal sensitivity and for quantitative analysis using the Beer-Lambert law.[13][14]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to achieve an absorbance value between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 400 nm down to 200 nm, using the pure solvent as a blank.

The spectrum is expected to show one or more strong absorption bands characteristic of the π → π* transitions of the fused aromatic system, likely with a λ_max between 250-300 nm.[15][16]

Definitive Structure and Logic Diagram

The convergence of data from multiple orthogonal techniques provides the highest level of confidence in the compound's identity and purity.

Structural_Confirmation_Logic start Is the compound pure by HPLC (>98%)? ms_check Does HRMS match C₈H₅F₃N₂ (within 5 ppm)? start->ms_check Yes repurify Repurify Sample start->repurify No nmr_check Are ¹H, ¹³C, and ¹⁹F NMR spectra consistent with the proposed structure? ms_check->nmr_check Yes wrong_mw Incorrect Compound or Significant Impurity ms_check->wrong_mw No ftir_check Does FTIR show key functional groups (N-H, C-F)? nmr_check->ftir_check Yes wrong_structure Incorrect Isomer or Structure nmr_check->wrong_structure No confirmed Structure Confirmed ftir_check->confirmed Yes ftir_check->wrong_structure No

Caption: Decision logic for structural confirmation.

References

NMR and mass spectrometry analysis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Structural Elucidation of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine using NMR and Mass Spectrometry

Introduction

This compound, also known as 6-(trifluoromethyl)-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of a trifluoromethyl group can substantially alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. Accurate and unambiguous structural characterization is paramount for advancing drug discovery programs. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), outlining optimized protocols and interpreting spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

Rationale for Experimental Choices

The selection of specific NMR experiments is driven by the need to unambiguously assign all proton, carbon, and fluorine signals.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. Due to the low natural abundance of ¹³C, higher sample concentrations are often required.[3][4]

  • ¹⁹F NMR: Is essential for characterizing the trifluoromethyl group. ¹⁹F is a high-abundance, high-sensitivity nucleus, typically yielding sharp signals.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular skeleton.[5]

Experimental Protocol: NMR Sample Preparation and Acquisition

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[6] Ensure the solvent is free of water and other impurities.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[4] For ¹³C and 2D NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Filtration: To ensure good spectral quality with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR spectra (δ = 0.00 ppm).

Instrumental Parameters (Example using a 400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR¹⁹F NMR
Pulse Program zg30zgpg30zg
Number of Scans 16102464
Relaxation Delay 2.0 s2.0 s2.0 s
Acquisition Time 4.0 s1.5 s1.0 s
Spectral Width 20 ppm240 ppm50 ppm
Predicted Spectral Data and Interpretation

Molecular Structure and Numbering:

Caption: Numbering of this compound.

¹H NMR (400 MHz, CDCl₃):

  • δ ~10.0-12.0 ppm (s, 1H, N1-H): The pyrrole N-H proton is typically broad and downfield.

  • δ ~8.4 ppm (d, 1H, H7): The proton on the pyridine ring adjacent to the nitrogen.

  • δ ~7.8 ppm (d, 1H, H5): The proton on the pyridine ring.

  • δ ~7.3 ppm (dd, 1H, H2): Pyrrole proton, coupled to H3.

  • δ ~6.5 ppm (dd, 1H, H3): Pyrrole proton, coupled to H2.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~150 ppm (C7a): Quaternary carbon at the ring junction.

  • δ ~145 ppm (C6): Carbon bearing the CF₃ group, likely showing a quartet due to coupling with fluorine.

  • δ ~140 ppm (C5): Pyridine ring carbon.

  • δ ~128 ppm (C2): Pyrrole ring carbon.

  • δ ~122 ppm (q, ¹JCF ≈ 270 Hz, CF₃): The trifluoromethyl carbon will appear as a quartet with a large coupling constant.[7]

  • δ ~118 ppm (C4): Pyridine ring carbon.

  • δ ~115 ppm (C3a): Quaternary carbon at the ring junction.

  • δ ~102 ppm (C3): Pyrrole ring carbon.

¹⁹F NMR (376 MHz, CDCl₃):

  • A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be dependent on the reference standard used but is often observed between -60 to -70 ppm relative to CCl₃F.[8]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for nitrogen-containing heterocyclic compounds, as they are readily protonated to form [M+H]⁺ ions.[9][10][11] Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.[12]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is highly recommended.[13][14] HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the molecular ion and its fragments.[15][16][17]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Instrumental Parameters (ESI-TOF):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Mass Range: m/z 50-500

Predicted Mass Spectrum and Fragmentation

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [C₈H₅F₃N₂ + H]⁺ is 187.0532. An experimentally determined mass within a few ppm of this value would confirm the elemental composition.

Fragmentation Pattern (EI-MS): Electron ionization will likely lead to characteristic fragmentation patterns. The fragmentation of the 7-azaindole core often involves the loss of HCN from the pyridine ring.[12] The trifluoromethyl group is a stable moiety but can be lost as a radical.

Fragmentation_Pathway M [M]⁺˙ m/z 186 F1 [M - H]⁺ m/z 185 M->F1 - H˙ F2 [M - HCN]⁺˙ m/z 159 M->F2 - HCN F3 [M - F]⁺ m/z 167 M->F3 - F˙ F4 [M - CF₃]⁺ m/z 117 M->F4 - ˙CF₃

Caption: Predicted EI-MS fragmentation of the title compound.

Summary of Expected Data

TechniqueObservationInterpretation
¹H NMR Chemical shifts, coupling constants, and integrations.Provides the proton framework of the molecule.
¹³C NMR Number of signals and chemical shifts.Confirms the carbon skeleton.
¹⁹F NMR A single singlet.Confirms the presence of the CF₃ group.
HRMS (ESI) Accurate mass of the [M+H]⁺ ion.Unambiguously determines the elemental formula.
MS/MS or EI-MS Characteristic fragment ions.Provides structural information and confirms connectivity.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The protocols and expected spectral data presented in this application note serve as a valuable guide for researchers in the pharmaceutical and chemical industries, ensuring accurate and reliable analysis of this important heterocyclic compound.

References

Application Notes & Protocols: Crystallization of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Crystallization for a Privileged Scaffold

The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, or 7-aza-6-(trifluoromethyl)indole, scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its derivatives are being explored as potent inhibitors in various signaling pathways, making them valuable candidates for new therapeutics. Obtaining high-quality, single crystals of these derivatives is a critical, yet often challenging, step. Crystallization is essential not only for the definitive structure elucidation via X-ray crystallography but also for ensuring the purity, stability, and consistent physicochemical properties of the active pharmaceutical ingredient (API).

This guide provides a detailed framework and actionable protocols for developing successful crystallization strategies for this specific class of compounds. We will move beyond generic steps to explain the underlying principles, with a special focus on how the influential trifluoromethyl (-CF3) group dictates experimental design.

Section 1: Guiding Principles - Understanding the Influence of the Trifluoromethyl Group

The trifluoromethyl group is not a passive substituent; it actively modulates the physicochemical properties of the parent molecule, which in turn governs its crystallization behavior. Understanding these effects is paramount for rational method development.

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule. This property suggests that solvents of low to medium polarity, or mixtures containing non-polar components, will be more effective for dissolution. The Hansch π value, a measure of lipophilicity, for a -CF3 group is +0.88, making the molecule more "greasy" and less soluble in polar solvents like water.

  • Altered Intermolecular Interactions: The high electronegativity of the fluorine atoms in the -CF3 group creates a strong dipole and can influence hydrogen bonding. While the pyrrolo[2,3-b]pyridine core contains hydrogen bond donors (N-H) and acceptors (pyridine nitrogen), the electron-withdrawing nature of the -CF3 group can weaken these traditional interactions. At the same time, it can promote unconventional interactions, such as C-F···H hydrogen bonds or halogen bonds, which can lead to different crystal packing arrangements and potentially polymorphism.

  • Metabolic Stability and Steric Effects: The carbon-fluorine bond is exceptionally strong, lending high metabolic stability to the -CF3 group. Its steric bulk, larger than a methyl group, can also influence the preferred conformation of the molecule in solution and in the crystal lattice, guiding the self-assembly process during crystallization.

Section 2: Foundational Protocols for Method Development

There is no single "magic bullet" for crystallization. The following protocols are designed as robust starting points for systematic experimentation. The key to success is a methodical approach, beginning with solvent selection.

Protocol 2.1: Solvent Screening - The Critical First Step

The choice of solvent is the most critical factor in a successful crystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold. For this compound derivatives, a binary solvent system (a "good" solvent for dissolution and a "poor" anti-solvent to induce precipitation) is often effective.

Step-by-Step Solvent Screening:

  • Place approximately 5-10 mg of your purified compound into several small test tubes or vials.

  • To each vial, add a different solvent (start with 0.5 mL) from the list in Table 1 .

  • Observe solubility at room temperature. If the compound dissolves, the solvent is too good for single-solvent crystallization but may be useful as the "good" solvent in a binary system.

  • If the compound is insoluble at room temperature, gently heat the vial while stirring. If it dissolves completely upon heating, it is a promising candidate for slow-cooling crystallization.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • For binary systems, dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" (anti-solvent) dropwise until the solution becomes persistently turbid. Gently warm to redissolve, then allow to cool slowly. A successful recrystallization of the related 2-phenyl-7-azaindole was achieved using an ethyl acetate/hexane system.

Good Solvent (Higher Polarity)Anti-Solvent (Lower Polarity)Rationale & Field Notes
Ethyl Acetate (EtOAc)Hexanes / HeptaneA classic combination for moderately polar compounds. The ethyl acetate solvates the polar 7-azaindole core, while the hexane anti-solvent takes advantage of the lipophilic -CF3 group to induce precipitation. This is a primary recommendation.
Dichloromethane (DCM)Pentane / HexanesDCM is an excellent solvent for many organic molecules. Its high volatility can be controlled to promote slow crystal growth. Use in a well-ventilated fume hood.
Acetonen-Hexane / WaterAcetone can dissolve a wide range of compounds. Using hexane as an anti-solvent is a good strategy. Water can sometimes be used as an anti-solvent if the compound is sufficiently soluble in acetone.
Tetrahydrofuran (THF)n-Hexane / HeptaneTHF is another versatile solvent. Its mixture with hexanes is often successful for compounds that are difficult to crystallize.
Methanol (MeOH) / Ethanol (EtOH)Water / Diethyl EtherAlcohols can form hydrogen bonds with the 7-azaindole core. Water is a common anti-solvent for alcohol solutions. Diethyl ether can also be used, but care must be taken due to its high volatility and flammability.
Toluenen-Hexane / HeptaneAromatic solvents like toluene can engage in π-π stacking interactions with the heterocyclic core, potentially leading to well-ordered crystals.

Table 1: Recommended Solvent Systems for Screening. This table provides starting points for solvent selection, taking into account the dual nature of the target molecule (polar core, lipophilic substituent).

Protocol 2.2: Slow Evaporation

This is the simplest crystallization method and is often successful when a single solvent or solvent mixture with moderate volatility is identified.

Step-by-Step Protocol:

  • Dissolve the compound in a suitable solvent (or solvent mixture) to create a nearly saturated solution. The compound should be soluble, but not excessively so.

  • Filter the solution while warm through a small plug of cotton or filter paper into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm or aluminum foil.

  • Puncture the covering with a needle to make a few small holes. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor periodically for crystal growth.

SlowEvaporation A Dissolve Compound in Minimal Hot Solvent B Hot Filter to Remove Insoluble Impurities A->B C Transfer to Clean Vial B->C D Cover & Pierce with Needle C->D E Incubate in a Vibration-Free Area D->E F Harvest High-Quality Crystals E->F

Figure 1: Workflow for Crystallization by Slow Evaporation.

Protocol 2.3: Vapor Diffusion

This technique is ideal for small amounts of material (milligrams) and offers excellent control over the rate of crystallization. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Step-by-Step Protocol (Hanging Drop Method):

  • Prepare a reservoir of the anti-solvent (the more volatile solvent) in the well of a VDX plate or a small beaker.

  • Dissolve the compound in a minimal amount of the "good" solvent (the less volatile solvent).

  • Pipette a small drop (2-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the reservoir, sealing it with vacuum grease to create an airtight environment.

  • The anti-solvent vapor will slowly diffuse into the drop, decreasing the solubility of the compound and inducing crystallization.

  • Incubate in a stable environment and monitor for crystal growth.

Step-by-Step Protocol (Sitting Drop Method):

  • This method is similar to the hanging drop, but the drop of the compound solution is placed on a post or bridge within the sealed chamber containing the anti-solvent reservoir.

  • The principles of vapor equilibration and crystallization are the same.

VaporDiffusion cluster_system Sealed System A Compound + 'Good' Solvent (e.g., EtOAc) B Anti-Solvent Reservoir (e.g., Hexane) A->B Vapor Diffusion (Anti-Solvent into Drop) C Supersaturation & Nucleation D Crystal Growth C->D E Harvest Crystals D->E

Application Notes and Protocols for High-Throughput Screening of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases. This makes it a foundational structure for the development of targeted kinase inhibitors. The strategic introduction of a trifluoromethyl (-CF3) group at the 6-position of this scaffold can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable interactions within the kinase active site. This application note provides a comprehensive guide to the high-throughput screening (HTS) of libraries based on the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold to identify and characterize novel kinase inhibitors.

This guide is designed to provide both the strategic framework and the detailed protocols necessary for a successful screening campaign, from initial assay selection to hit validation.

Strategic Considerations for Screening a this compound Library

Before embarking on a large-scale screen, a thorough understanding of the compound library's characteristics and the target kinase's biology is paramount. The trifluoromethyl group, while beneficial, can introduce challenges such as decreased aqueous solubility. Therefore, careful consideration of assay conditions is necessary to avoid false negatives arising from compound precipitation.

Diagram: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization Assay Selection Assay Selection Reagent Optimization Reagent Optimization Assay Selection->Reagent Optimization Assay Validation Assay Validation Reagent Optimization->Assay Validation Library Screening Library Screening Assay Validation->Library Screening Data Acquisition Data Acquisition Library Screening->Data Acquisition Hit Identification Hit Identification Data Acquisition->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Orthogonal Assay Orthogonal Assay Dose-Response Analysis->Orthogonal Assay SAR Studies SAR Studies Orthogonal Assay->SAR Studies Selectivity Profiling Selectivity Profiling SAR Studies->Selectivity Profiling

Caption: A generalized workflow for a high-throughput screening campaign.

Selection of High-Throughput Screening Assays

The choice of HTS assay technology is critical and depends on the specific kinase target, available reagents, and instrumentation. Below is a comparative overview of three robust and widely used homogenous assay formats suitable for screening this compound libraries.

Assay Technology Principle Advantages Potential Considerations for this Library
Luminescence-Based (e.g., Kinase-Glo®) Measures kinase activity by quantifying the amount of ATP remaining in the reaction. Low kinase activity results in a high luminescence signal.[1][2]High sensitivity, broad dynamic range, and generally less susceptible to compound fluorescence interference.[2][3]The trifluoromethyl group is unlikely to directly interfere with the luciferase reaction, but counter-screens for luciferase inhibition are recommended for confirmed hits.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate by a kinase. Phosphorylation brings a donor and acceptor fluorophore into proximity, generating a FRET signal.[4]Homogeneous "mix-and-read" format, ratiometric measurement reduces well-to-well variability, and time-resolved detection minimizes background fluorescence.[5][6]Potential for interference from fluorescent compounds, although TR-FRET is less susceptible than standard FRET. Inner filter effects can occur with colored compounds.[7]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule (e.g., an antibody that recognizes a phosphorylated substrate).[8][9]Homogeneous format, cost-effective, and provides a direct measure of binding events.[9][10]Can be susceptible to interference from fluorescent compounds. The assay window may be smaller compared to other methods.[10]

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific kinase and compound library.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is adapted for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Solution: Dilute the kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to achieve approximately 50-80% ATP consumption during the reaction time.[1]

  • Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the kinase to be sensitive to ATP-competitive inhibitors.[11]

  • Compound Plates: Serially dilute the this compound library compounds in 100% DMSO. Then, dilute to the final assay concentration in kinase buffer. To mitigate solubility issues, a final DMSO concentration of ≤1% is recommended.[12]

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[3]

2. Assay Procedure:

  • Add 5 µL of the compound solution to the wells of a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add 5 µL of the kinase solution to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

  • Incubate the plate for 1 hour at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Add 15 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.[3]

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase)

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol is adapted for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: As described in Protocol 1.

  • Kinase Solution: Dilute the kinase in kinase buffer to the optimal concentration determined through titration experiments.

  • Substrate/ATP Solution: Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer.

  • Compound Plates: Prepare as described in Protocol 1.

  • Detection Solution: Prepare a solution containing a terbium-labeled anti-phospho-substrate antibody in a stop/detection buffer (e.g., TR-FRET dilution buffer with EDTA).[4]

2. Assay Procedure:

  • Add 5 µL of the compound solution to the wells of a 384-well assay plate, including controls.

  • Add 5 µL of the kinase solution to all wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate for 1-2 hours at room temperature.

  • Stop the reaction and detect phosphorylation by adding 15 µL of the detection solution.

  • Incubate for 1 hour at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader, recording emission at both the donor and acceptor wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • The TR-FRET signal is directly proportional to kinase activity.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_no_kinase) / (Ratio_DMSO - Ratio_no_kinase))

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This protocol describes a competitive FP assay format.

1. Reagent Preparation:

  • FP Buffer: Prepare a suitable buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Solution: Dilute the kinase in FP buffer.

  • Substrate/ATP Solution: Prepare a solution of the unlabeled substrate and ATP in FP buffer.

  • Compound Plates: Prepare as described in Protocol 1.

  • Tracer/Antibody Solution: Prepare a pre-incubated solution of a fluorescently labeled phosphosubstrate tracer and a phospho-specific antibody in FP buffer.

2. Assay Procedure:

  • Add 5 µL of the compound solution to the wells of a 384-well black assay plate.

  • Add 5 µL of the kinase solution.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

  • Incubate for 1-2 hours at room temperature.

  • Stop the reaction and initiate the competition by adding 5 µL of the tracer/antibody solution.

  • Incubate for 30-60 minutes at room temperature.

  • Measure fluorescence polarization using a plate reader with appropriate filters.

3. Data Analysis:

  • A decrease in fluorescence polarization indicates displacement of the tracer by the phosphorylated substrate, thus representing higher kinase activity.

  • Calculate the percent inhibition: % Inhibition = 100 * (mP_compound - mP_max_inhibition) / (mP_no_inhibition - mP_max_inhibition)

Data Analysis and Hit Validation Workflow

A robust data analysis and hit validation cascade is essential to eliminate false positives and prioritize promising compounds.

Diagram: Hit Validation Cascade

Hit_Validation Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Dose-Response (IC50) Dose-Response (IC50) Hit Confirmation->Dose-Response (IC50) Orthogonal Assay Orthogonal Assay Dose-Response (IC50)->Orthogonal Assay Counterscreens Counterscreens Dose-Response (IC50)->Counterscreens Selectivity Profiling Selectivity Profiling Orthogonal Assay->Selectivity Profiling Counterscreens->Selectivity Profiling Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Lead Series Lead Series Cell-Based Assays->Lead Series

Caption: A typical workflow for hit validation and progression.

1. Primary Hit Identification:

  • Normalize the raw data from the primary screen.

  • Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[13]

  • Identify primary "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

2. Hit Confirmation and Dose-Response:

  • Re-test the primary hits in the same assay to confirm their activity.

  • For confirmed hits, perform a dose-response analysis by testing a range of compound concentrations to determine the IC50 value.[14]

3. Orthogonal Assays:

  • Validate the confirmed hits in a secondary, orthogonal assay that utilizes a different detection technology.[15] This helps to eliminate artifacts specific to the primary assay format. For example, if the primary screen was luminescence-based, a TR-FRET or FP assay could be used as an orthogonal test.

4. Counterscreens for Assay Interference:

  • Due to the presence of the trifluoromethyl group and the aromatic nature of the scaffold, it is crucial to perform counterscreens to identify compounds that interfere with the assay technology.[7][16]

  • For luminescence-based assays, a counterscreen against the luciferase enzyme in the absence of the kinase is essential.[1]

  • For fluorescence-based assays, test for compound auto-fluorescence at the excitation and emission wavelengths of the assay.[16]

5. Selectivity Profiling:

  • To understand the specificity of the confirmed hits, profile them against a panel of other kinases.[17] This is critical for identifying compounds with a desired selectivity profile and for understanding potential off-target effects.

6. Cell-Based Assays:

  • The most promising hits should be advanced to cell-based assays to assess their activity in a more physiologically relevant context.[18] This includes evaluating target engagement, downstream signaling effects, and cellular potency.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. A successful high-throughput screening campaign for libraries of these compounds requires careful assay selection, rigorous optimization, and a multi-step hit validation process. By employing the strategies and protocols outlined in this application note, researchers can effectively navigate the complexities of HTS and identify high-quality lead compounds for further development in the quest for new targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key building block in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The trifluoromethyl group, while imparting desirable properties to the final molecule, introduces specific challenges to the synthetic sequence that require careful consideration and optimization.[1]

This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

Q1: My Sonogashira coupling reaction between 2-amino-3-bromo-5-(trifluoromethyl)pyridine and a terminal alkyne is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the Sonogashira coupling of an electron-deficient substrate like 2-amino-3-bromo-5-(trifluoromethyl)pyridine are a frequent challenge. The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, making the oxidative addition of the palladium catalyst less favorable.

Potential Causes and Optimization Strategies:

  • Insufficient Catalyst Activity: Standard palladium catalysts may not be efficient enough for this electron-deficient system.

    • Troubleshooting:

      • Catalyst Choice: Employ a more electron-rich and bulky phosphine ligand to enhance the catalytic activity of the palladium center. Catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, but consider more specialized ligands if yields remain low.[2]

      • Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, for challenging substrates, a slightly higher loading (e.g., 5-10 mol%) might be beneficial. However, be mindful of the increased cost and potential for side reactions.

      • Copper Co-catalyst: The presence of a copper(I) co-catalyst, such as CuI, is crucial for the Sonogashira reaction. Ensure that the CuI is of high purity and used in an appropriate amount (typically 0.5-1 equivalents relative to the palladium catalyst).

  • Inadequate Base: The choice and strength of the base are critical for the deprotonation of the terminal alkyne.

    • Troubleshooting:

      • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. For less reactive systems, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ or Cs₂CO₃ could be more effective.[3]

      • Solvent Synergy: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents like DMF or NMP are generally good choices.

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, especially in the presence of copper catalysts and oxygen.

    • Troubleshooting:

      • Anaerobic Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which promotes homocoupling. Degassing the solvent prior to use is highly recommended.

      • Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These often require specific ligands and may need more rigorous optimization.[4]

  • Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition.

    • Troubleshooting:

      • Temperature Screening: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature. For some electron-deficient systems, temperatures up to 100-120 °C may be necessary.[5][6]

      • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[7]

Workflow for Sonogashira Coupling Optimization:

Sonogashira_Optimization start Low Yield in Sonogashira Coupling catalyst Optimize Catalyst System - Increase loading (5-10 mol%) - Use electron-rich ligands start->catalyst base Screen Different Bases - Et3N, DIPEA - Stronger bases: DBU, K2CO3 start->base conditions Adjust Reaction Conditions - Increase temperature (80-120 °C) - Use microwave irradiation start->conditions homocoupling Address Homocoupling - Ensure inert atmosphere - Consider copper-free conditions start->homocoupling analyze Analyze Results (TLC/LC-MS) catalyst->analyze base->analyze conditions->analyze homocoupling->analyze success Improved Yield analyze->success Yield Improved failure Re-evaluate Strategy analyze->failure No Improvement

Caption: Sonogashira Coupling Troubleshooting Workflow.

Q2: The cyclization of the 2-amino-3-alkynylpyridine intermediate to form the 7-azaindole ring is inefficient. What are the best conditions for this step?

The intramolecular cyclization to form the pyrrole ring can be promoted by either acid or base, and the optimal conditions depend on the nature of the alkyne substituent.

Cyclization Strategies:

  • Base-Mediated Cyclization: This is often effective when the alkyne is terminal (i.e., R=H).

    • Protocol: Treatment of the 2-amino-3-ethynylpyridine with a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in a solvent like THF or DMF at elevated temperatures can induce cyclization.

    • Causality: The strong base deprotonates the amino group, and the resulting anion attacks the alkyne intramolecularly.

  • Acid-Catalyzed Cyclization: This method is particularly useful when a silyl-protected alkyne (e.g., trimethylsilylacetylene) is used in the Sonogashira coupling. The acid facilitates both the desilylation and the subsequent cyclization.

    • Protocol: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in a solvent like acetonitrile is a potent system for this transformation.[8] The reaction is typically heated to reflux.

    • Causality: TFAA activates the alkyne towards nucleophilic attack by the amino group, and TFA provides the acidic environment for the reaction to proceed.

  • Metal-Catalyzed Cyclization: In some cases, the same palladium or copper catalyst from the Sonogashira step can promote the cyclization in a one-pot fashion. Silver catalysts have also been reported to be effective for the intramolecular cyclization of acetylenic amines.[9]

Comparative Table of Cyclization Conditions:

MethodReagentsSolventTemperatureTypical YieldsNotes
Base-MediatedKOtBu, NaHTHF, DMF80-120 °CModerate to GoodBest for terminal alkynes.
Acid-CatalyzedTFA, TFAAAcetonitrileRefluxGood to ExcellentIdeal for TMS-protected alkynes.
Silver-CatalyzedAgOTf, AgNO₃Water, MeCNRoom Temp to 80 °CGoodMilder conditions.[9]
Q3: I am observing significant amounts of impurities in my final product after purification. What are the common side products and how can I minimize them?

Impurity profiles can vary depending on the synthetic route and reaction conditions.

Common Impurities and Mitigation Strategies:

  • Dimerized Starting Material: Unreacted 2-amino-3-bromo-5-(trifluoromethyl)pyridine can undergo self-coupling under palladium catalysis.

    • Mitigation: Ensure slow addition of the palladium catalyst and maintain a well-stirred reaction mixture to favor the cross-coupling reaction.

  • Isomeric Azaindoles: Depending on the starting materials and reaction conditions, formation of other azaindole isomers is possible, although less common in this specific synthesis.

    • Mitigation: Careful control of reaction temperature and choice of catalyst can improve regioselectivity.

  • Incomplete Cyclization: Residual 2-amino-3-alkynylpyridine intermediate.

    • Mitigation: Ensure the cyclization reaction goes to completion by monitoring with TLC/LC-MS and extending the reaction time or increasing the temperature if necessary.

  • Residual Metals: Palladium and copper residues from the Sonogashira coupling can contaminate the final product.

    • Mitigation:

      • Aqueous Workup: A thorough aqueous workup with a solution of ammonium chloride or EDTA can help to remove metal salts.

      • Silica Gel Chromatography: Passing the crude product through a plug of silica gel can effectively remove a significant portion of the metal contaminants. For more stubborn cases, specialized metal scavengers can be employed.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting material for this synthesis?

A: A common and commercially available starting material is 2-amino-3-bromo-5-(trifluoromethyl)pyridine. Alternatively, the corresponding iodo- or chloro-pyridines can be used, with the reactivity generally following the order I > Br > Cl.

Q: Is it necessary to protect the amino group during the Sonogashira coupling?

A: In most cases, it is not necessary to protect the amino group. The reaction conditions are generally compatible with the free amine. However, in some specific cases with highly reactive catalysts or substrates, N-protection (e.g., with a Boc group) might be considered to prevent side reactions, but this adds extra steps to the synthesis.

Q: What is the best method for purifying the final product?

A: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. For highly pure material required for pharmaceutical applications, recrystallization or preparative HPLC may be necessary.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Sonogashira Coupling of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine with Trimethylsilylacetylene

  • To a dried Schlenk flask under an argon atmosphere, add 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add degassed triethylamine (3.0 eq) and anhydrous DMF.

  • To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude 2-amino-3-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyridine, which can often be used in the next step without further purification.

Step 2: Desilylation and Cyclization

  • Dissolve the crude product from Step 1 in methanol.

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature.

  • Monitor the desilylation by TLC or LC-MS.

  • Once the desilylation is complete, add a base such as potassium tert-butoxide (1.5 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor the cyclization.

  • After completion, cool the reaction and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford this compound.

Decision Tree for Cyclization Strategy:

Cyclization_Strategy start Choice of Alkyne for Sonogashira tmsa Trimethylsilylacetylene (TMSA) start->tmsa terminal_alkyne Terminal Alkyne (e.g., Acetylene Gas) start->terminal_alkyne acid_cyclization Acid-Catalyzed Cyclization (TFA/TFAA) tmsa->acid_cyclization base_cyclization Base-Mediated Cyclization (KOtBu or NaH) terminal_alkyne->base_cyclization product This compound acid_cyclization->product base_cyclization->product

Caption: Decision tree for the cyclization step.

References

Overcoming challenges in the synthesis of trifluoromethylated azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Trifluoromethylated Azaindoles

Welcome to the technical support center for the synthesis of trifluoromethylated azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into the versatile azaindole scaffold. The incorporation of a CF₃ group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic nature of azaindoles presents significant synthetic challenges, most notably in controlling regioselectivity and achieving high yields under mild conditions.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, helping you not only to solve immediate problems but also to design more robust synthetic strategies from the outset.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you will face when planning your synthesis.

Q1: How do I choose the right trifluoromethylation strategy for my specific azaindole?

The optimal strategy depends primarily on the electronic properties of your azaindole substrate and the desired regiochemistry. The three main pathways are radical, electrophilic, and nucleophilic trifluoromethylation.

  • Radical Trifluoromethylation: This is often the most effective method for direct C-H functionalization of heterocycles.[3][4] It works well for both electron-rich and electron-deficient azaindoles. The trifluoromethyl radical is highly electrophilic and typically attacks the most electron-rich position, which in many azaindoles is the C3 position of the pyrrole ring. However, under certain conditions, C2 functionalization can be achieved.[5] This pathway is ideal for late-stage functionalization where pre-functionalized starting materials are unavailable.

  • Electrophilic Trifluoromethylation: This approach requires an electron-rich azaindole. Reagents like Umemoto's or Togni's reagents act as a source of "CF₃⁺".[6][7][8] The reaction is a form of electrophilic aromatic substitution and will overwhelmingly favor the most nucleophilic site (typically C3). If your azaindole is substituted with electron-withdrawing groups, this method is likely to fail.

  • Nucleophilic Trifluoromethylation: This strategy is less common for direct functionalization of the azaindole core itself but is used in building-block approaches. For instance, one might react a pre-functionalized azaindole (e.g., an iodo-azaindole) with a nucleophilic CF₃ source like the Ruppert-Prakash reagent (TMSCF₃) or CuCF₃ in a cross-coupling reaction.[9][10]

A logical workflow for selecting your strategy is outlined below.

G Start Start: Synthesize Trifluoromethylated Azaindole Check_SM Is the azaindole pre-functionalized (e.g., halide, -COOH) at the target position? Start->Check_SM Check_Electronics Is the azaindole core electron-rich? Check_SM->Check_Electronics  No   Cross_Coupling Use Nucleophilic CF3 Source in a Cross-Coupling Reaction (e.g., CuCF3, TMSCF3) Check_SM->Cross_Coupling  Yes (Halide) Decarboxylative_Path Use Decarboxylative Trifluoromethylation Protocol Check_SM->Decarboxylative_Path  Yes (-COOH) Radical_Path Pursue Direct C-H Trifluoromethylation (Radical Pathway) Check_Electronics->Radical_Path  No   Electrophilic_Path Use Electrophilic Reagent (Umemoto's, Togni's) Check_Electronics->Electrophilic_Path  Yes   Goal Target Molecule Radical_Path->Goal Achieves late-stage functionalization Electrophilic_Path->Goal Favors C3 on nucleophilic rings Cross_Coupling->Goal Precise, but requires more steps Decarboxylative_Path->Goal Excellent for available carboxylic acids

Caption: Decision workflow for selecting a trifluoromethylation strategy.

Q2: How can I control the regioselectivity of trifluoromethylation on the azaindole core?

Regiocontrol is the most significant challenge. The C2, C3, C4, C6, and C7 positions are all potential reaction sites.

  • Inherent Reactivity: In the absence of directing groups, the C3 position is the most electron-rich and nucleophilic site of the 7-azaindole core, making it the preferred site for electrophilic attack. Radical reactions also often favor this position.

  • Blocking Groups: If C3 trifluoromethylation is undesired, you can install a removable blocking group at this position (e.g., a halogen or sulfonyl group) to direct the reaction elsewhere.

  • Directed Metalation: A powerful strategy involves using a directing group to facilitate lithiation at a specific site, followed by quenching with an electrophile. For example, a carbamoyl group can direct metalation to specific positions on the azaindole nucleus.[11] While not a direct trifluoromethylation, this allows for the installation of a handle (like a boronic ester or halide) for a subsequent cross-coupling reaction.

  • Catalyst Control: In transition-metal-catalyzed C-H functionalization, the ligand and metal center can exert strong regiochemical control. For instance, palladium catalysis with a removable pyrimidine directing group has been used to achieve selective C7 trifluoromethylation of indolines.[12]

  • Reaction Type: Shifting from an electrophilic to a radical pathway can sometimes alter regioselectivity, especially if steric factors come into play. For substrates blocked at C3, some radical methods have shown a preference for C2.[5]

Q3: What are the pros and cons of the most common trifluoromethylating reagents?

The choice of reagent is critical and is tied directly to your chosen synthetic strategy. Each has distinct advantages in terms of reactivity, stability, and cost.

Reagent ClassExamplesMechanismProsCons
Electrophilic ("CF₃⁺") Togni Reagents[8][13], Umemoto Reagents[6][14]ElectrophilicHigh reactivity for electron-rich arenes; bench-stable solids.[14]Expensive; requires nucleophilic substrate; can be sensitive to strong acids/bases.[8][15]
Radical Precursors CF₃SO₂Na (Langlois Reagent)[3], CF₃I, CF₃Br[9]RadicalInexpensive and robust[3]; excellent for direct C-H functionalization; wide substrate scope.Requires an initiator (oxidant, photoredox catalyst); can sometimes lead to mixtures of isomers.
Nucleophilic ("CF₃⁻") TMSCF₃ (Ruppert-Prakash)[9], CuCF₃[10]NucleophilicExcellent for cross-coupling with pre-functionalized arenes; provides unambiguous regiocontrol.Requires stoichiometric metal reagents; not suitable for direct C-H functionalization.

Part 2: Troubleshooting Guide

This section provides specific advice for common experimental failures.

Problem 1: Low or No Conversion
  • Q: My radical trifluoromethylation using CF₃SO₂Na and an oxidant (like TBHP or K₂S₂O₈) is not working. What should I check first?

    • A1 (Causality): The generation of the trifluoromethyl radical from CF₃SO₂Na is the critical initiation step. This process can be inefficient if the oxidant is not suitable for the substrate or if side reactions consume the radical.

    • A2 (Solution):

      • Check Oxidant Compatibility: Ensure your oxidant is active under the reaction conditions. Tert-butyl hydroperoxide (TBHP) often requires higher temperatures (80-140 °C)[5], while persulfates (K₂S₂O₈) can work at room temperature but may require additives.[16]

      • Solvent Choice: The reaction is often sensitive to the solvent. Acetonitrile is commonly used.[5] Ensure your starting material is fully soluble.

      • Degas the Reaction Mixture: Oxygen can intercept radical intermediates. Degas your solvent and maintain an inert atmosphere (N₂ or Ar).

      • Consider a Photoredox Approach: If thermal initiation is failing, visible-light photoredox catalysis provides a much milder way to generate the CF₃ radical.[17][18] This approach often shows broader substrate scope and higher functional group tolerance.

  • Q: I am attempting an electrophilic trifluoromethylation with Togni's reagent on my azaindole, but I only recover starting material. Why?

    • A1 (Causality): Electrophilic trifluoromethylation is fundamentally an electrophilic aromatic substitution. If the azaindole ring is not sufficiently electron-rich (e.g., it contains nitro, cyano, or multiple halogen substituents), it will not be nucleophilic enough to react with the electrophilic CF₃ source.

    • A2 (Solution):

      • Assess Substrate Electronics: If your azaindole is electron-deficient, this pathway is likely not viable. You must switch to a radical-based C-H functionalization or a pre-functionalization/cross-coupling approach.

      • Add a Lewis Acid: In some cases, a mild Lewis acid can activate the electrophilic reagent, but this can also lead to substrate decomposition. Proceed with caution and screen conditions on a small scale.

      • Switch to a More Reactive Reagent: Newer generations of Umemoto's reagents have been developed with enhanced reactivity.[14][15]

Problem 2: Poor Regioselectivity / Mixture of Isomers
  • Q: My C-H trifluoromethylation is giving me a mixture of C2 and C3 isomers that are difficult to separate. How can I improve selectivity for one over the other?

    • A1 (Causality): The C2 and C3 positions of the azaindole core often have similar reactivity towards radical attack, leading to mixtures. The product ratio is determined by a delicate balance of electronic and steric effects.

    • A2 (Solution):

      • Block the C3 Position: The most reliable method is to install a protecting or blocking group at the C3 position. A simple bromination at C3, followed by your radical trifluoromethylation (which will now be directed to C2), and then debromination is a common sequence.

      • Modify N-Protection: The protecting group on the indole nitrogen can influence regioselectivity through steric hindrance or by altering the electronic distribution in the ring. Screen different protecting groups (e.g., Boc, Ts, Ms). N-tosyl and N-mesyl groups have been shown to be crucial for successful cyclization and product formation in some domino trifluoromethylation reactions.[10]

      • Change the Catalyst System: In metal-catalyzed reactions, the ligand can have a profound impact on regioselectivity. For photoredox reactions, changing the photocatalyst can sometimes alter the outcome.[17][19]

Problem 3: Product Decomposition
  • Q: My desired trifluoromethylated azaindole is forming, but it appears to be decomposing under the reaction conditions. What can I do?

    • A1 (Causality): Trifluoromethylated heterocycles can be more sensitive to harsh conditions (high temperature, strong acid/base) than their non-fluorinated analogues. The powerful electron-withdrawing nature of the CF₃ group can activate the ring towards nucleophilic attack or other degradation pathways.

    • A2 (Solution):

      • Lower the Reaction Temperature: This is the simplest solution. If using thermal radical initiation, consider switching to a lower-temperature initiator or, ideally, to a room-temperature photoredox-catalyzed method.[17]

      • Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Do not leave reactions running unnecessarily long.

      • Buffer the Reaction: If acidic or basic byproducts are being formed, the addition of a non-nucleophilic base (like 2,6-lutidine) or a buffer can prevent degradation.

      • Use a Milder Reagent: If you are using a highly reactive system, consider a less aggressive alternative. For example, some newer trifluoromethylation reagents are designed to operate under more neutral conditions.

Part 3: Key Experimental Protocols

These protocols are provided as validated starting points for your experiments. Always perform your own risk assessment before beginning any new procedure.

Protocol 1: Metal-Free Radical C2-Trifluoromethylation of 3-Substituted Azaindoles

This protocol is adapted from methodologies for the selective trifluoromethylation of C3-blocked indoles and is applicable to similarly substituted azaindoles.[5]

  • Objective: To selectively install a CF₃ group at the C2 position of a C3-substituted 7-azaindole.

  • Reaction Scheme:

    • 3-Substituted-7-Azaindole + CF₃SO₂Na --(TBHP, 140 °C, CH₃CN)--> 2-Trifluoromethyl-3-Substituted-7-Azaindole

  • Procedure:

    • To a pressure-rated vial equipped with a magnetic stir bar, add the 3-substituted 7-azaindole (0.3 mmol, 1.0 equiv.) and sodium triflinate (CF₃SO₂Na) (0.6 mmol, 2.0 equiv.).

    • Evacuate and backfill the vial with an inert atmosphere (Argon or N₂).

    • Add anhydrous acetonitrile (2 mL).

    • Add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (0.9 mmol, 3.0 equiv.) dropwise at room temperature.

    • Seal the vial tightly and place it in a preheated oil bath at 140 °C.

    • Stir for 12-24 hours, monitoring by TLC or LCMS.

    • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Photoredox-Catalyzed Decarboxylative Trifluoromethylation

This protocol is a powerful method for converting readily available azaindole carboxylic acids into their trifluoromethyl analogues, adapted from the work of MacMillan and co-workers.[20][21][22]

  • Objective: To convert a 7-azaindole-3-carboxylic acid into a 3-trifluoromethyl-7-azaindole.

  • Mechanism Overview:

    G cluster_photo Photoredox Cycle cluster_cu Copper Cycle PC Ir(ppy)3 PC_star *Ir(ppy)3 PC_ox Ir(ppy)3+ PC_star->PC_ox SET Togni Togni's Reagent (CF3 Source) PC_star->Togni PC_red Ir(ppy)2(ppy-) Cu_III Cu(III)(CF3)(R) PC_red->Cu_III PC_ox->PC SET RCOOH R-COOH (Azaindole-COOH) PC_ox->RCOOH light Visible Light light->PC Cu_I Cu(I)CF3 Cu_II Cu(II)(CF3)(R) Cu_I->Cu_II Oxidative Addition Cu_II->Cu_III Oxidation Product R-CF3 Cu_III->Product Reductive Elimination R_radical R• RCOOH->R_radical -CO2, -H+ R_radical->Cu_II Togni->Cu_I -> CF3 radical -> Cu(I)CF3

    Caption: Simplified mechanism for metallaphotoredox decarboxylative trifluoromethylation.

  • Procedure:

    • In a glovebox, add the azaindole carboxylic acid (0.1 mmol, 1.0 equiv.), Togni's Reagent II (0.15 mmol, 1.5 equiv.), Cu(dap)₂Cl (0.01 mmol, 10 mol%), and Ir(ppy)₃ (0.0015 mmol, 1.5 mol%) to an oven-dried 4 mL vial containing a stir bar.

    • Add anhydrous DMSO (1.0 mL) to the vial.

    • Seal the vial with a screw cap and remove it from the glovebox.

    • Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Use a fan to maintain the reaction temperature near room temperature (20-25 °C).

    • Irradiate for 24 hours or until the starting material is consumed as monitored by LCMS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) to remove the DMSO.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography or preparative HPLC to afford the trifluoromethylated azaindole.

References

Technical Support Center: Optimization of Reaction Conditions for 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 6-trifluoromethyl-7-azaindole). This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your synthetic route and achieve high yields of this valuable compound.

Introduction to the Synthesis of this compound

The this compound scaffold is a key structural motif in many pharmacologically active compounds, valued for its role as a bioisostere of indole with potentially enhanced metabolic stability and binding affinity due to the trifluoromethyl group.[1][2] The synthesis of this 7-azaindole derivative typically involves the construction of the pyrrole ring onto a pre-functionalized pyridine backbone. Common strategies include palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization.[3][4]

This guide will focus on a prevalent synthetic approach: the Sonogashira coupling of a halo-aminopyridine with a protected alkyne, followed by deprotection and cyclization. We will explore the critical parameters of this multi-step synthesis and provide solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield in the Sonogashira Coupling Step

Question: My Sonogashira reaction between 2-amino-3-halo-5-(trifluoromethyl)pyridine and a terminal alkyne (e.g., trimethylsilylacetylene) is resulting in a low yield or no product. What are the likely causes and how can I resolve this?

Answer: A low yield in the Sonogashira coupling is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5]

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
Catalyst Inactivity Use a fresh source of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) iodide. Ensure the palladium catalyst is stored under an inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.[5][6]The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. The copper(I) co-catalyst is also prone to oxidation.[7]
Inert Atmosphere Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). Degas the solvent and reagents thoroughly before use.[5]Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser-Hay coupling), a common side reaction, and also contributes to catalyst decomposition.[5][7]
Base Quality Use a freshly opened or distilled amine base (e.g., triethylamine, diisopropylethylamine). The base should be anhydrous.The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne. Water or impurities can quench the base and interfere with the catalytic cycle.[5]
Solvent Choice While THF is commonly used, consider using the amine base as the solvent, or a mixture of THF and the amine base.[6]The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Reaction Temperature For aryl bromides, a moderate temperature (e.g., 60-80 °C) is often required. However, for volatile alkynes like trimethylsilylacetylene (boiling point ~53 °C), consider using a sealed reaction vessel to prevent its evaporation.[6]The reaction rate is temperature-dependent, but excessive heat can lead to catalyst decomposition and loss of volatile reagents.
Issue 2: Formation of Alkyne Dimer (Glaser-Hay Coupling)

Question: I am observing a significant amount of a side product that appears to be the homocoupled dimer of my alkyne. How can I minimize this?

Answer: The formation of alkyne dimers is a classic side reaction in copper-mediated Sonogashira couplings. Here’s how to address it:

  • Strictly Anaerobic Conditions: As mentioned above, oxygen promotes this side reaction. Rigorous degassing and maintaining an inert atmosphere are critical.[5]

  • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.

  • Copper-Free Sonogashira Conditions: Consider switching to a copper-free Sonogashira protocol. These methods often employ specific ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.[7][8]

Issue 3: Incomplete or Failed Cyclization to the Pyrrolo[2,3-b]pyridine Core

Question: After the Sonogashira coupling and deprotection of the alkyne, the final cyclization step to form the 7-azaindole ring is not proceeding efficiently. What should I try?

Answer: The intramolecular cyclization of the 2-amino-3-alkynylpyridine intermediate is a critical step that can be influenced by the choice of base and reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Suggestion Scientific Rationale
Insufficiently Strong Base A strong, non-nucleophilic base is often required for the deprotonation of the amino group to initiate the cyclization. Consider using potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[3]The acidity of the N-H bond of the aminopyridine needs to be overcome to facilitate the nucleophilic attack on the alkyne.
Reaction Temperature The cyclization may require heating. A temperature range of 60-100 °C is a good starting point.The rate of the intramolecular reaction is temperature-dependent.
Solvent Effects The choice of solvent can impact the solubility of the substrate and the effectiveness of the base. Anhydrous polar aprotic solvents like DMF, DMSO, or toluene are often suitable.[3]The solvent should be able to dissolve the starting material and not react with the strong base.
Presence of a Phase-Transfer Catalyst In some cases, the addition of a phase-transfer catalyst like 18-crown-6 can improve the efficiency of the cyclization, especially when using a solid base like KOtBu.[3]The crown ether can help to solubilize the potassium cation, increasing the effective basicity of the tert-butoxide anion.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely employed strategy involves a multi-step sequence starting from a substituted pyridine. A common pathway is the Sonogashira coupling of 2-amino-3-bromo-5-(trifluoromethyl)pyridine with a protected alkyne like trimethylsilylacetylene. This is followed by the removal of the silyl protecting group and a base-mediated intramolecular cyclization to form the pyrrole ring.[3][4]

Q2: How can I prepare the starting material, 2-amino-3-halo-5-(trifluoromethyl)pyridine?

A2: The synthesis of this key intermediate often begins with a commercially available trifluoromethylpyridine derivative.[9][10] For example, 2-amino-5-(trifluoromethyl)pyridine can be halogenated at the 3-position. Alternatively, a suitable precursor like 2,3-dichloro-5-(trifluoromethyl)pyridine can undergo selective amination.[9]

Q3: What are the best practices for purifying the final product?

A3: Purification of this compound typically involves column chromatography on silica gel.[11] A gradient elution system, for instance, with ethyl acetate in hexanes or methanol in dichloromethane, is often effective.[12] Due to the potential for the compound to interact with the acidic silica gel, tailing of the product peak can occur. To mitigate this, a small amount of a basic modifier like triethylamine can be added to the eluent.[12] Recrystallization from a suitable solvent system can also be an effective final purification step.[12]

Q4: Can I use a one-pot procedure for the synthesis?

A4: While a one-pot procedure for the Sonogashira coupling and cyclization is attractive for its efficiency, it can be challenging to optimize due to the different reaction conditions required for each step. A stepwise approach with isolation of the intermediate often provides better overall yields and purity. However, for some substrates, one-pot domino reactions have been successfully developed for the synthesis of 7-azaindoles.[13][14]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine with Trimethylsilylacetylene
  • To a dried Schlenk flask, add 2-amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add trimethylsilylacetylene (1.5 eq) via syringe.

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection and Cyclization to form this compound
  • Dissolve the purified product from Protocol 1 in methanol.

  • Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • To the crude deprotected intermediate, add anhydrous toluene and potassium tert-butoxide (1.5 eq).

  • Heat the mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Visualizing the Synthetic Pathway

Synthesis_Workflow A 2-Amino-3-bromo- 5-(trifluoromethyl)pyridine B Sonogashira Coupling (Pd/Cu catalyst, base) A->B + TMS-acetylene C 2-Amino-3-((trimethylsilyl)ethynyl)- 5-(trifluoromethyl)pyridine B->C D Deprotection (K2CO3, MeOH) C->D E 2-Amino-3-ethynyl- 5-(trifluoromethyl)pyridine D->E F Intramolecular Cyclization (KOtBu, Toluene) E->F G 6-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield in Sonogashira? catalyst Check Catalyst Activity (Use fresh Pd/Cu) start->catalyst Yes dimer Alkyne Dimer Formed? start->dimer No inert Ensure Inert Atmosphere (Degas reagents) catalyst->inert base Verify Base Quality (Anhydrous, fresh) inert->base oxygen Strictly Anaerobic Conditions dimer->oxygen Yes cyclization Cyclization Failed? dimer->cyclization No copper_free Consider Copper-Free Protocol oxygen->copper_free strong_base Use Stronger Base (KOtBu, NaH) cyclization->strong_base Yes heat Increase Temperature strong_base->heat

References

Purification strategies for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An exceptional resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Precursors from the final synthetic step are frequently observed.

  • Reagents and Catalysts: Residual reagents, such as bases (e.g., triethylamine) or coupling agents, may persist after the initial work-up.[1]

  • Reaction Byproducts: Side-products from incomplete reactions or alternative reaction pathways can be present. The synthesis of azaindole scaffolds can sometimes yield structural isomers, which may be challenging to separate.[1]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., THF, DMF, ethyl acetate) are common. These can often be identified using NMR solvent charts and removed under a high vacuum.[1]

Q2: My initial analysis (TLC/LC-MS) shows a complex mixture. What is a good general purification strategy to start with?

A2: A multi-step purification approach is often most effective for complex mixtures. A robust general strategy involves an initial bulk purification step followed by a high-resolution polishing step.

  • Acid-Base Extraction: Given the basic nature of the pyridine nitrogen in the pyrrolo[2,3-b]pyridine core, an acid-base extraction is an excellent first step to separate your target compound from neutral or acidic impurities.[2][3]

  • Flash Column Chromatography: Following extraction, silica gel flash chromatography is typically used to separate the desired product from closely related impurities based on polarity.[4][5]

  • Crystallization: As a final polishing step, crystallization or recrystallization can provide a highly pure, crystalline solid, which is often desirable for final compounds.[6][7]

Below is a workflow diagram illustrating this general strategy.

crude Crude Product (Dissolved in Organic Solvent) extraction Acid-Base Extraction (Wash with aq. Acid) crude->extraction Initial Cleanup chromatography Flash Column Chromatography extraction->chromatography Isolate Target crystallization Crystallization / Recrystallization chromatography->crystallization Final Polishing pure Pure Product crystallization->pure

Caption: General Purification Workflow.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the most common method for purifying this compound. However, its success depends on careful method development and troubleshooting.

Q3: I'm seeing significant peak tailing/streaking for my compound on a silica gel column. What's causing this and how can I fix it?

A3: This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel.[8] The root cause is the interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor peak shape and can result in lower yields and purity.

Troubleshooting Steps:

  • Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the silica surface.[1][8]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective but can be difficult to remove from the final product.

    • Ammonia: Using a solution of 7N ammonia in methanol as a component of your polar mobile phase (e.g., in a DCM/MeOH gradient) is another effective option.[8]

  • Alternative Stationary Phase: If tailing persists, consider a different stationary phase.

    • Deactivated Silica: Pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[1]

    • Amine-Functionalized Silica: Specialty columns with amine-functionalized surfaces are commercially available and can provide excellent peak shape without needing a mobile phase modifier.[8]

Q4: I'm struggling to find a good solvent system for separation using TLC. Where should I start?

A4: Proper solvent selection is critical. The goal is to find a system where your target compound has an Rf value between 0.15 and 0.40 on the TLC plate, with good separation from major impurities.[9]

Recommended Solvent Systems for Screening:

System No.Non-Polar SolventPolar SolventStarting Ratio (v/v)Comments
1Hexanes / HeptaneEthyl Acetate9:1A standard starting point for many organic compounds.[4][9]
2Dichloromethane (DCM)Methanol (MeOH)98:2A more polar system, effective for many heterocycles.[10][11]
3Dichloromethane (DCM)Acetone9:1Acetone offers different selectivity compared to ethyl acetate or methanol.[5]
4TolueneEthyl Acetate9:1Can provide unique selectivity for aromatic compounds.

Pro-Tip: If your compound is poorly soluble in the mobile phase, consider dry loading. Dissolve your crude material in a strong, volatile solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This technique often leads to sharper bands and better separation.[8][9]

Below is a decision tree to guide you through troubleshooting common column chromatography issues.

decision decision solution solution start Low Yield or Purity After Column q1 Is the peak shape poor? (Tailing/Streaking) start->q1 q2 Are compounds co-eluting? q1->q2 No sol1 Add 0.5% TEA or NH3 to mobile phase. Consider Alumina. q1->sol1 Yes q3 Is the compound stuck on the column? q2->q3 No sol2 Optimize gradient (make it shallower). Try a different solvent system (e.g., DCM/MeOH). Consider reverse-phase HPLC. q2->sol2 Yes sol3 Increase mobile phase polarity. Flush column with very polar solvent (e.g., 10-20% MeOH in DCM). q3->sol3 Yes start Crude Mixture in Organic Solvent step1 Add 1M HCl (aq) Shake & Separate start->step1 organic1 Organic Layer (Neutral Impurities) step1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) step1->aqueous1 step2 Add 1M NaOH (aq) until pH > 8 aqueous1->step2 step3 Add Fresh Organic Solvent Shake & Separate step2->step3 aqueous2 Aqueous Layer (Salts) step3->aqueous2 Discard organic2 Organic Layer (Purified Product) step3->organic2 step4 Dry (Na2SO4) & Evaporate organic2->step4 final Pure Product step4->final

References

Technical Support Center: Solubility Enhancement for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

The presence of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[1] However, this group also significantly increases the lipophilicity of a molecule, often leading to poor aqueous solubility, a frequent challenge for researchers.[1] This guide provides a systematic approach to overcoming this hurdle.

Frequently Asked Questions & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

This is a common and expected challenge. The difficulty arises from the physicochemical properties of the molecule:

  • High Lipophilicity: The trifluoromethyl group (–CF3) is highly lipophilic (fat-loving) and hydrophobic (water-fearing), which significantly reduces the molecule's ability to dissolve in aqueous solutions.[1]

  • Crystalline Structure: Many organic molecules, particularly those with planar aromatic rings, exist as a stable crystalline lattice. A significant amount of energy is required to break this lattice and allow the solvent to surround individual molecules.

  • Weakly Basic Nature: The pyrrolo[2,3-b]pyridine core contains nitrogen atoms, making it a weak base. At neutral pH (around 7.4), the molecule is predominantly in its neutral, less soluble form.

This issue is not unique to this specific compound but is a characteristic of many small molecule inhibitors, particularly in the kinase inhibitor class, which often feature heterocyclic scaffolds and lipophilic moieties.[2][3]

Q2: What is the most straightforward first step to solubilize the compound for my assay?

The standard and most recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with many assays at low final concentrations.

  • Weigh the Compound: Accurately weigh a small amount of your this compound powder (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add a precise volume of 100% anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM).

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is fully dissolved by visual inspection.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

Trustworthiness Check: Always perform a "freeze-thaw" test on a new stock solution. After one cycle, visually inspect for any signs of precipitation. If crystals have formed, the stock may be supersaturated and unreliable.

Causality Insight: By creating a concentrated stock in an organic solvent, you overcome the initial energy barrier of the crystal lattice. The subsequent dilution into a large volume of aqueous buffer aims to keep the final concentration of the compound below its aqueous solubility limit, while also minimizing the solvent concentration to a non-toxic level for the assay system.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's my next step?

This indicates that the final concentration of your compound in the assay buffer is above its thermodynamic solubility limit under those conditions. The abrupt change from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to "crash out."

Your next troubleshooting step should be to investigate the effect of pH. Since this compound is a weak base, its solubility is pH-dependent.[4][5][6] By lowering the pH, you can protonate the nitrogen atoms on the pyridine ring, creating a charged species (a salt) which is significantly more soluble in water.[7]

  • Prepare Buffers: Prepare a series of biologically compatible buffers across a pH range (e.g., pH 4.0, 5.0, 6.0, and 7.4). Citrate or acetate buffers are suitable for the lower pH range, while phosphate or HEPES are good for the neutral range.

  • Serial Dilution: Take your high-concentration DMSO stock and perform a serial dilution into each buffer.

  • Incubate & Observe: Incubate the dilutions at your experimental temperature (e.g., room temperature or 37°C) for at least one hour.

  • Assess Solubility: Check for precipitation visually against a dark background. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.

You will likely find that the compound's solubility dramatically increases at lower pH values. If your assay can tolerate a lower pH, this is often the simplest solution.

Q4: Adjusting pH is not an option for my cell-based assay. What other formulation strategies can I employ?

When pH modification is not feasible, you must turn to formulation excipients to increase the apparent solubility of the compound. These agents work through different mechanisms to keep the hydrophobic compound dispersed in the aqueous medium.

TechniqueMechanism of ActionRecommended ExcipientsTypical Starting Concentration
Co-solvency Reduces the polarity of the aqueous solvent, making it more favorable for the lipophilic compound.[8][9]Polyethylene Glycol 300/400 (PEG-300/400), Propylene Glycol, Glycerol1-10% (v/v)
Surfactant Micellization Above the Critical Micelle Concentration (CMC), surfactants form micelles that encapsulate the hydrophobic compound in their core.Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Triton™ X-1000.01-0.5% (v/v)
Inclusion Complexation Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The compound is encapsulated within the cavity, increasing its solubility.[10]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®)1-5% (w/v)
Lipid-Based Formulations For highly lipophilic kinase inhibitors, forming a salt with a lipophilic counter-ion can dramatically increase solubility in lipid excipients.[2][3]Medium-chain triglycerides, PEG-8 caprylic/capric glycerides. This is an advanced technique often used for in vivo studies.Varies widely

Authoritative Grounding: The use of co-solvents, surfactants, and cyclodextrins are well-established, conventional methods for enhancing the aqueous solubility of poorly soluble drugs, often classified as Biopharmaceutics Classification System (BCS) Class II compounds.[8][10][11]

Decision-Making & Workflow Visualization

Choosing the correct solubilization strategy is critical and depends entirely on the constraints of your biological assay. A cell-based assay will be far more sensitive to excipient toxicity than a biochemical enzyme inhibition assay.

The following workflow provides a logical decision-making process for selecting a suitable solubilization method.

Solubility_Workflow cluster_start Initial State cluster_strategy Strategy Selection cluster_biochem_path Biochemical Troubleshooting cluster_cell_path Cell-Based Troubleshooting start Compound Precipitates in Aqueous Buffer assay_type What is the assay type? start->assay_type biochem Biochemical Assay (e.g., Enzyme Kinetics) assay_type->biochem Biochemical cell_based Cell-Based Assay (e.g., Viability, Signaling) assay_type->cell_based Cell-Based ph_test Can assay tolerate pH < 7.0? biochem->ph_test solvent_check Is final DMSO conc. > 0.5%? cell_based->solvent_check ph_yes Adjust buffer to pH 5-6.5 Re-test solubility. ph_test->ph_yes Yes ph_no Use Co-solvents (e.g., 5% PEG-400) or Surfactants (e.g., 0.1% Tween-20) ph_test->ph_no No final_solution Successful Solubilization ph_yes->final_solution ph_no->final_solution solvent_yes Reduce stock concentration or use serial dilution. Aim for DMSO < 0.1% solvent_check->solvent_yes Yes solvent_no Use Cyclodextrins (e.g., 2% HP-β-CD). Always run a vehicle control solvent_check->solvent_no No solvent_yes->solvent_no solvent_no->final_solution

Caption: Decision workflow for troubleshooting solubility.

References

Strategies to reduce off-target effects of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, is a privileged structure in modern medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the kinase hinge region, mimicking the natural substrate ATP, makes it a powerful starting point for targeting kinases implicated in oncology and other diseases.[2][3] However, this same feature presents a significant challenge: the high degree of conservation in the ATP-binding site across the human kinome can lead to promiscuous binding, resulting in off-target effects.[4][5]

These unintended interactions can confound experimental results, lead to cellular toxicity, and ultimately cause adverse effects in a clinical setting.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting protocols, and frequently asked questions to systematically identify, characterize, and mitigate the off-target effects of this compound-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with kinase inhibitors?

A: Off-target effects are unintended interactions between a drug molecule and proteins other than its primary therapeutic target. For kinase inhibitors based on scaffolds like 7-azaindole, these effects are common because most inhibitors target the ATP-binding pocket, which is highly conserved across the ~500 kinases in the human kinome.[4][5] These unintended inhibitions can lead to several problems:

  • Confounded Experimental Data: The observed biological or cellular phenotype may be a result of inhibiting an unknown off-target, not the intended kinase, complicating target validation and analysis.[4][7]

  • Cellular Toxicity: Inhibition of essential kinases can disrupt normal cellular processes, leading to toxicity that is unrelated to the inhibition of the primary target.

  • Clinical Side Effects: In a therapeutic context, off-target effects are a primary cause of adverse drug reactions and can limit the effective dose of a drug.[6]

Q2: My compound has a this compound core. What are its likely off-targets?

A: While the exact off-target profile is unique to each specific molecule, inhibitors with a 7-azaindole core are known to interact with a wide range of kinases.[2] Off-targets can also extend beyond the kinome; for example, some kinase inhibitors have been shown to interact with non-kinase proteins like the oxidoreductase NQO2.[8] Without experimental data, it is impossible to predict the exact off-targets. The only reliable way to determine the selectivity of your compound is to perform a comprehensive kinase selectivity profiling assay.[9][10]

Q3: How can I determine if my observed cellular phenotype is due to an off-target effect?

A: This is a critical question in target validation. A multi-pronged approach is recommended:

  • Confirm Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™, CETSA®) to confirm that your compound binds to the intended target in living cells at the concentrations where you observe the phenotype.[7]

  • Use a Structurally Dissimilar Inhibitor: Test a second, structurally unrelated inhibitor that is known to be a potent and selective inhibitor of your primary target. If this second compound recapitulates the phenotype, it strengthens the evidence that the effect is on-target.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target kinase. If the phenotype is reversed, it is likely on-target.

  • Comprehensive Off-Target Profiling: Screen your compound against a broad panel of kinases. If a potent off-target is identified that could plausibly cause the observed phenotype, further investigation is required.[7][10]

Q4: What is a kinase selectivity profile and why is it essential?

A: A kinase selectivity profile is a dataset that quantifies the potency of an inhibitor against a large number of different kinases, often hundreds.[6][9] It is typically presented as a table of IC50 or Kd values. This profile is essential for several reasons:

  • Defines Selectivity: It provides a clear picture of how selective your compound is for its intended target versus other kinases.

  • Identifies Potential Off-Targets: It highlights unintended targets that may be responsible for toxicity or ambiguous biological data.[6]

  • Guides Medicinal Chemistry: The profile can inform the next cycle of drug design, helping chemists modify the structure to improve selectivity by reducing binding to known off-targets.[11]

Troubleshooting Guide: Managing Unwanted Activity

This section addresses common issues encountered during the development and characterization of this compound-based inhibitors.

Problem: My compound causes an unexpected cellular phenotype or toxicity.

Your inhibitor is causing a biological effect (e.g., cell death, morphological changes, pathway modulation) that cannot be readily explained by the known function of its intended target. This suggests one or more potent off-targets are being engaged.

Workflow: Deconvoluting On-Target vs. Off-Target Phenotypes

G cluster_0 Initial Observation cluster_1 Step 1: Initial Characterization cluster_2 Step 2: Off-Target Identification cluster_3 Step 3: Hypothesis Testing & Validation phenotype Unexpected Phenotype or Toxicity Observed dose_response Perform Detailed Dose-Response Curve (On-Target vs. Phenotype) phenotype->dose_response target_engagement Confirm On-Target Engagement in Cells (e.g., NanoBRET, CETSA) dose_response->target_engagement biochem_screen Biochemical Kinase Panel Screen (>300 kinases) target_engagement->biochem_screen validate_phenotype Validate with Structurally Dissimilar Inhibitor target_engagement->validate_phenotype If target engagement correlates with phenotype non_kinase_screen Consider Non-Kinase Screens (e.g., SafetyScreen44™) biochem_screen->non_kinase_screen If no kinase explains phenotype validate_off_target Validate Off-Target Role (RNAi, CRISPR, selective inhibitor) biochem_screen->validate_off_target If potent off-target found

Caption: Workflow for investigating unexpected cellular phenotypes.

Strategy 1: Comprehensive Biochemical Profiling

The first step in identifying potential off-targets is to screen the compound against a large, unbiased panel of purified kinases. This provides quantitative data (IC50 values) on your inhibitor's potency against hundreds of kinases simultaneously.[9]

  • Causality: Kinase inhibitors are often promiscuous due to the conserved nature of the ATP binding site.[5][11] A broad biochemical screen is the most direct and unbiased method to reveal the full spectrum of your compound's kinase interactions. This allows you to identify off-targets that may be orders of magnitude more potent than your primary target, or potent enough to be engaged at the concentrations used in cell-based assays.

  • Available Methodologies:

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.[11] They are a safe, robust, and high-throughput alternative to radiometry.

    • Mobility Shift Assays (e.g., Caliper): These microfluidic assays separate phosphorylated and non-phosphorylated substrates based on charge differences, providing high-quality data.[6][9]

    • Radiometric Assays (e.g., [³³P]-ATP): The traditional gold standard, these assays directly measure the incorporation of a radiolabeled phosphate onto a substrate.[10] While highly sensitive, they require specialized handling of radioactive materials.

Strategy 2: Confirming Off-Target Engagement in a Cellular Context

A biochemical hit does not guarantee the protein is engaged in a living cell. Cellular factors like membrane permeability, intracellular ATP concentration (~2-5 mM), and protein expression levels can dramatically influence an inhibitor's functional activity.[10]

  • Causality: It is crucial to confirm that a suspected off-target identified in a biochemical screen is also engaged by your compound within a cellular environment at relevant concentrations.

  • Recommended Protocol: NanoBRET™ Target Engagement Assay The NanoBRET™ assay is a live-cell method that measures compound binding to a specific protein target.[7] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® fusion protein (the target kinase) and a fluorescent energy transfer probe that competes with the test compound for binding in the ATP pocket. A decrease in the BRET signal indicates that the test compound is displacing the probe and engaging the target.[7] This provides direct, quantitative evidence of target binding in living cells.

Strategy 3: Medicinal Chemistry Redesign for Improved Selectivity

If profiling reveals problematic off-targets, the most effective long-term strategy is to redesign the molecule to enhance selectivity. This involves a close collaboration between biologists and medicinal chemists.

  • Causality: By exploiting subtle differences between the ATP-binding pockets of the on-target and off-target kinases, medicinal chemists can introduce chemical modifications that sterically or electronically disfavor binding to the off-target while maintaining or improving affinity for the on-target.[4][12]

  • Key Medicinal Chemistry Strategies:

    • Exploit the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket deep within the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine, glycine) can accommodate bulky inhibitor substituents, while those with a large gatekeeper (e.g., methionine, phenylalanine) cannot. Adding a bulky group to your compound that clashes with the large gatekeeper of an off-target is a classic and effective strategy.[4]

    • Target Non-Conserved Cysteines: A subset of kinases possesses a non-conserved cysteine residue near the ATP pocket. Designing an inhibitor with a weak electrophile (e.g., an acrylamide) that can form a covalent bond with this cysteine can dramatically increase both potency and selectivity.[4][5]

    • Form Additional Interactions: Utilize structure-based drug design (SBDD) to introduce new functional groups that form specific hydrogen bonds or van der Waals interactions with residues unique to the on-target kinase.[3][12]

    • Develop Allosteric Inhibitors: Move away from the conserved ATP site entirely by designing inhibitors that bind to a distinct, less-conserved allosteric site on the kinase. This can lead to exceptional selectivity but is a more complex undertaking.[13]

Diagram: Strategies for Enhancing Kinase Inhibitor Selectivity

G cluster_0 Promiscuous Inhibitor cluster_1 Target Kinases cluster_2 Selective Inhibitor Strategies Inhibitor Inhibitor (7-Azaindole Core) OnTarget On-Target Kinase ATP Site Gatekeeper: Thr Inhibitor->OnTarget Binds OffTarget Off-Target Kinase ATP Site Gatekeeper: Met Inhibitor->OffTarget Binds (Off-Target Effect) SelectiveInhibitor Selective Inhibitor (Added Bulky Group) SelectiveInhibitor->OnTarget Binds Tightly SelectiveInhibitor->OffTarget Steric Clash (Binding Blocked) CovalentInhibitor Covalent Inhibitor (Targets unique Cys) CovalentInhibitor->OnTarget Forms Covalent Bond (High Potency & Selectivity)

Caption: Exploiting gatekeeper residue differences to improve selectivity.

Strategy 4: Judicious Dosing and Experimental Design

While medicinal chemistry provides a permanent solution, immediate experiments can be improved by carefully controlling the inhibitor concentration.

  • Causality: Off-target effects are concentration-dependent. Often, an inhibitor is selective for its primary target within a certain concentration window but becomes more promiscuous at higher doses.

  • Recommendations:

    • Use the Lowest Effective Concentration: Determine the lowest concentration of your compound that gives maximal inhibition of the on-target protein in your cellular assay. Avoid using concentrations that are multiples of the on-target IC50 (e.g., 10x or 100x), as this significantly increases the risk of engaging off-targets.

    • Consider Dose Interruption: For persistent but mild off-target effects in long-term experiments, a temporary break from the drug can allow the system to reset and can sometimes help maintain the desired on-target effect without cumulative toxicity.[14]

Key Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling (Luminescence-Based)

This protocol is adapted from methodologies using the ADP-Glo™ Kinase Assay to measure the effect of an inhibitor on kinase activity.[11]

Objective: To determine the IC50 value of a this compound derivative against a panel of purified kinases.

Materials:

  • Test Inhibitor (in 100% DMSO)

  • Kinase Panel (e.g., KinomeScan)

  • Kinase-specific substrates and cofactors

  • ATP at determined Km concentration for each kinase[11]

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. Typically, starting at 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[11]

  • Enzyme Addition: Prepare the kinase reaction mix containing the specific kinase and its substrate in the appropriate reaction buffer. Dispense into the wells containing the compound.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Allow the plate to incubate at room temperature for the optimized time (e.g., 1-2 hours).[11]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 30-40 minutes at room temperature.[11]

  • ADP to ATP Conversion & Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Summary Example:

Kinase TargetOn-Target/Off-TargetIC50 (nM)Selectivity Fold (vs. On-Target)
FGFR1 On-Target 7 1
FGFR2On-Target Family91.3
FGFR3On-Target Family253.6
VEGFR2Off-Target850121
SRCOff-Target3,200457
LCKOff-Target>10,000>1428

This table contains hypothetical data based on published results for a similar compound for illustrative purposes.[3]

References

Technical Support Center: Potency Enhancement of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. This guide is designed to provide in-depth, actionable advice for modifying this privileged core structure to enhance biological potency. Drawing from established medicinal chemistry principles and published data, this center offers troubleshooting guides, FAQs, and detailed protocols in a practical question-and-answer format to address common challenges encountered during your experimental work.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a cornerstone scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure mimics the adenine hinge-binding motif of ATP, allowing it to form critical hydrogen bonds with the hinge region of many kinases.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor.[1] The 6-(trifluoromethyl) substitution is a common starting point, as the CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity.[3] This guide will explore rational approaches to modify this core to achieve superior potency and selectivity.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Structure-Activity Relationship (SAR) and Core Modifications

Question 1: My initial this compound hit has modest activity. Which positions on the ring are the most promising to modify for a rapid potency increase?

Answer: The 7-azaindole scaffold offers five primary positions for modification (N1, C2, C3, C4, and C5), each providing a vector into different regions of a target's active site. The optimal position for modification is target-dependent, but general principles can guide your initial strategy.

  • C3-Position: This is often the most impactful position to explore. Substituents at C3 typically project into the solvent-exposed region or a deeper hydrophobic pocket of the ATP-binding site.[1] Early exploration with a variety of aryl or heteroaryl groups via Suzuki or Stille coupling is a standard approach. The goal is to identify pockets for additional favorable interactions.

  • C5-Position: Modifications here can influence interactions with the ribose-phosphate binding region. Introducing small, polar, or hydrogen-bonding groups can be beneficial. For example, in the development of FGFR inhibitors, adding a group at the 5-position that could form a hydrogen bond was a key strategy to improve activity.[4]

  • N1-Position (Pyrrole Nitrogen): Alkylation or arylation at N1 can modulate the electronic properties of the ring system and provide a vector for additional interactions. However, it also eliminates the crucial hydrogen bond donor capability of the pyrrole N-H. This can be detrimental if the N-H is essential for hinge binding in your target, but advantageous if it allows the scaffold to adopt a new binding mode or if the substituent can access a new pocket.[2] Be aware that N-methylation of a related pyrrolo[3,2-b]pyridine scaffold led to a complete loss of activity in a PDE4B inhibitor series.[2]

Logical Workflow for Initial SAR Exploration

Caption: Initial SAR strategy for potency improvement.

Question 2: I want to replace the 6-trifluoromethyl group. What are some effective bioisosteric replacements, and what impact should I expect on potency and properties?

Answer: Replacing the trifluoromethyl group is a valid strategy to modulate physicochemical properties, explore new interactions, or secure intellectual property. The choice of a bioisostere should be guided by the desired change in properties.

  • Cyano (-CN) Group: The cyano group is an excellent bioisostere for the trifluoromethyl group. It is a strong electron-withdrawing group and a potential hydrogen bond acceptor. It is smaller than a CF₃ group, which can be advantageous if the binding pocket is sterically constrained.

  • Halogens (-Cl, -Br): Chlorine and bromine are similar in size to a methyl group and can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity. They are less lipophilic than a CF₃ group.

  • Small Alkoxy or Alkylthio Groups (-OCH₃, -SCH₃): These groups can act as hydrogen bond acceptors and can probe for small hydrophobic pockets. They are less electron-withdrawing than the CF₃ group.

  • Pentafluorosulfanyl (-SF₅) Group: This is a "super-trifluoromethyl" group. It is more lipophilic and has a stronger electron-withdrawing effect than CF₃, but it is also significantly larger. It should be used with caution and ideally with structural information suggesting a large, lipophilic pocket is available.

Data Table: Comparative Activity of 6-Position Substituents

The following table, compiled from various kinase inhibitor projects, illustrates the impact of modifying the 6-position on a pyrrolopyrimidine scaffold, a close analogue of the 7-azaindole core. This provides a directional guide for potential modifications.

Compound ID Scaffold 6-Substituent Target Kinase IC₅₀ (nM) Reference
A-1 Pyrrolo[2,3-d]pyrimidine-HCSF1R>10,000[5]
A-2 Pyrrolo[2,3-d]pyrimidinePyridin-3-ylCSF1R1.6[5]
B-1 Pyrrolo[3,2-c]pyridine-HFMS>81,000[6]
B-2 Pyrrolo[3,2-c]pyridine3'-(trifluoromethyl)phenylFMS30[6]

Note: Data is illustrative and sourced from different compound series. Direct comparison requires testing within the same chemical series.

Section 2: Synthetic Chemistry Troubleshooting

Question 3: I am struggling with a low yield in my Suzuki coupling reaction to functionalize the 6-bromo-1H-pyrrolo[2,3-b]pyridine. What are the most common causes and how can I fix it?

Answer: Low yields in Suzuki couplings with N-heterocycles are common and can often be traced to catalyst inhibition, poor reagent quality, or suboptimal reaction conditions. The 7-azaindole nucleus itself can act as a ligand, poisoning the palladium catalyst.

Troubleshooting Checklist for Suzuki Coupling:

  • Catalyst System is Key: Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Recommendation: Switch to a more active, sterically hindered biarylphosphine ligand system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are highly effective for heteroaryl chlorides and bromides.[4] They promote the formation of the active monoligated Pd(0) species and are less prone to inhibition.

  • Base Selection and Quality: The base is crucial for activating the boronic acid.

    • Recommendation: Use a strong, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, especially if running under anhydrous conditions. If using aqueous conditions, vigorous stirring is essential.

  • Protodeboronation of Boronic Acid: Your boronic acid may be degrading, especially if it is an electron-rich heteroaryl boronic acid.

    • Recommendation: Check the quality of your boronic acid by NMR. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt. Running the reaction under anhydrous conditions can also mitigate this side reaction.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.

    • Recommendation: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes). The reaction vessel should be rigorously purged with an inert gas (3x vacuum/backfill cycles).

Troubleshooting Flowchart for Suzuki Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst system optimal? (e.g., Pd(PPh3)4) Start->Check_Catalyst Switch_Catalyst Action: Switch to Buchwald Ligand/Pre-catalyst (e.g., XPhos Pd G3) Check_Catalyst->Switch_Catalyst No Check_Base Is the base effective and dry? (e.g., old K2CO3) Check_Catalyst->Check_Base Yes Success Improved Yield Switch_Catalyst->Success Switch_Base Action: Use fresh, finely powdered K3PO4 or Cs2CO3 Check_Base->Switch_Base No Check_Boronic Is protodeboronation occurring? Check_Base->Check_Boronic Yes Switch_Base->Success Use_Ester Action: Use Boronic Pinacol Ester or Anhydrous Conditions Check_Boronic->Use_Ester Yes Check_Inert Is the system truly inert? Check_Boronic->Check_Inert No Use_Ester->Success Degas Action: Thoroughly degas solvents and re-purge apparatus Check_Inert->Degas No Check_Inert->Success Yes Degas->Success

Caption: Systematic troubleshooting for Suzuki coupling reactions.

Question 4: My Buchwald-Hartwig amination of 6-chloro-1H-pyrrolo[2,3-b]pyridine is failing. What specific challenges does this substrate present?

Answer: The Buchwald-Hartwig amination of halo-7-azaindoles presents several challenges. Aryl chlorides are inherently less reactive than bromides or iodides, requiring more active catalysts. Furthermore, the unprotected pyrrole N-H can complicate the reaction.

Key Challenges & Solutions:

  • Aryl Chloride Reactivity: The C-Cl bond is strong, making the initial oxidative addition to Pd(0) the rate-limiting step.

    • Solution: Use a highly active catalyst system. Second and third-generation Buchwald ligands like XPhos, RuPhos, or BrettPhos are essential. Using a pre-formed catalyst (e.g., XPhos Pd G3) ensures efficient generation of the active Pd(0) species.

  • Interference from Pyrrole N-H: The acidic N-H can be deprotonated by the strong base, leading to two potential nucleophiles (the amine and the azaindole anion). This can lead to side reactions or catalyst inhibition.

    • Solution 1 (Unprotected): Use a strong, non-nucleophilic base like LiHMDS. This can deprotonate both the amine and the azaindole, but the desired C-N coupling is often favored kinetically. This approach has been successfully reported.

    • Solution 2 (Protected): Protect the pyrrole nitrogen. An SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc group is commonly used. This simplifies the reaction system to a single nucleophile. The protecting group can be removed later.[5]

  • Base Choice: The base is critical. Strong bases are needed to deprotonate the amine, but can also cause degradation of sensitive substrates.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If substrate sensitivity is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ can be screened, but this may require a more active catalyst or higher temperatures.

Section 3: Advanced Strategies

Question 5: How can I use "scaffold hopping" to move away from the 7-azaindole core while maintaining potency, perhaps to improve properties like solubility or find novel IP?

Answer: Scaffold hopping is a powerful strategy to replace a core molecular structure with a bioisosteric equivalent that maintains key binding interactions while offering improved properties. A successful scaffold hop requires identifying the essential pharmacophoric elements of your current lead.

Case Study: Scaffold Hopping from Pyrazolone to Azaindole for SHP2 Inhibition

A compelling example is the development of SHP2 inhibitors, where researchers successfully hopped from a pyrazolone scaffold to a 7-azaindole scaffold.

  • Initial Scaffold (Pyrazolone): Possessed good potency but had undesirable structural motifs.

  • Pharmacophore Analysis: The key interactions were identified: a hydrogen bond network with the protein backbone and occupation of a specific hydrophobic pocket.

  • Scaffold Hopping Strategy: The 7-azaindole was chosen as a replacement for the pyrazolone core. It was hypothesized that the 7-azaindole could replicate the crucial hydrogen bonding pattern (N7 as an acceptor, N1-H as a donor) while presenting its substituents in a similar spatial orientation.

  • Result: The resulting 7-azaindole derivatives not only maintained but improved upon the potency of the original series (IC₅₀ = 0.031 µM) and offered a better overall property profile.

Scaffold Hopping Decision Process

References

Technical Support Center: Overcoming Resistance to 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-based inhibitors. This scaffold is a cornerstone in the design of potent kinase inhibitors, particularly targeting key oncogenic drivers such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK). While these inhibitors have shown significant promise, the emergence of resistance is a critical challenge in their preclinical and clinical development.

This guide provides a comprehensive resource in a question-and-answer format to troubleshoot common experimental issues and navigate the complexities of resistance. The protocols and explanations herein are designed to be self-validating, ensuring the integrity and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound-based inhibitors?

A1: The this compound scaffold is a versatile pharmacophore that has been successfully utilized to develop potent inhibitors against several kinase families. The most prominent targets include:

  • Fibroblast Growth Factor Receptors (FGFRs): This class of inhibitors has shown significant activity against FGFR1, 2, and 3, which are frequently dysregulated in various cancers through mutations, fusions, or amplifications.[1]

  • Janus Kinases (JAKs): Derivatives of this scaffold have been developed as inhibitors of JAK family members, which are central to cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.[2][3]

  • Other Kinases: This scaffold has also been explored for inhibiting other kinases such as c-Met and CDK8, highlighting its broad applicability in drug discovery.[4][5]

Q2: My inhibitor is potent in biochemical assays but shows reduced activity in cell-based assays. What are the likely causes?

A2: This is a common challenge that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Poor Cell Permeability: The physicochemical properties of your compound, such as high lipophilicity contributed by the trifluoromethyl group, might hinder its ability to cross the cell membrane effectively.

  • Compound Instability or Metabolism: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells, reducing its effective concentration.

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture serum, reducing the free concentration available to engage the target.

  • Target Not Expressed or Inactive: The target kinase may not be expressed at sufficient levels or may be in an inactive state in your chosen cell line.

A logical workflow for troubleshooting this issue is presented below.

start Reduced Cellular Activity Observed q1 Is the compound soluble in media? start->q1 solubility_check Perform Solubility Assay (e.g., visual inspection, nephelometry) q1->solubility_check No q2 Is the target kinase expressed and active? q1->q2 Yes outcome3 Compound is unstable or metabolized. Perform stability assays. solubility_check->outcome3 western_blot Western Blot for total and phosphorylated target q2->western_blot No q3 Does the compound engage the target in cells? q2->q3 Yes outcome2 Target is not expressed or inactive. Select a different cell line. western_blot->outcome2 cetsa Perform Cellular Thermal Shift Assay (CETSA) q3->cetsa Unsure outcome1 Compound is not cell-permeable or is effluxed. Consider structural modification or use of efflux inhibitors. cetsa->outcome1 No Engagement outcome4 Compound is soluble and engages the target. Investigate downstream pathway alterations or off-target effects. cetsa->outcome4 Engagement Confirmed

Caption: Troubleshooting workflow for reduced cellular activity.

Q3: I am observing high variability in my IC50 values between experiments. What should I check?

A3: Reproducibility is crucial for reliable inhibitor profiling. High variability often points to inconsistencies in experimental parameters.

  • Inhibitor Solubility and Stability: Ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) and then diluted appropriately in the assay buffer. Poor solubility can lead to inaccurate concentrations. Verify the stability of the compound under your specific assay conditions.

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly sensitive to the ATP concentration in the assay. Maintain a consistent ATP concentration across all experiments. It is recommended to use an ATP concentration that is close to the Km value for the specific kinase.

  • Reaction Time: Ensure that the kinase reaction is within the linear range. If the reaction proceeds for too long, substrate depletion can lead to non-linear kinetics and inaccurate IC50 determination.

  • Cell Health and Passage Number: In cell-based assays, ensure that the cells are healthy, in the logarithmic growth phase, and that the passage number is consistent between experiments.

Troubleshooting Guide: Investigating Acquired Resistance

You have successfully developed a cell line model of acquired resistance to your this compound-based inhibitor. The next critical step is to elucidate the mechanism of resistance.

Scenario 1: Loss of Inhibitor Efficacy in Resistant Cell Line

Observation: Your resistant cell line proliferates in the presence of inhibitor concentrations that are cytotoxic to the parental (sensitive) cell line.

Possible Causes:

  • On-Target Resistance: The target kinase has acquired a mutation that prevents inhibitor binding.

  • Off-Target Resistance: A bypass signaling pathway has been activated, rendering the inhibition of the primary target ineffective.

Troubleshooting Workflow:

start Resistant Cell Line Identified q1 Is the target still inhibited in resistant cells? start->q1 western_blot Western Blot for phosphorylated target in parental vs. resistant cells (+/- inhibitor) q1->western_blot Unsure q2 Is there a mutation in the target kinase domain? western_blot->q2 No, target phosphorylation persists off_target Off-Target Resistance Suspected (Bypass Pathway Activation) western_blot->off_target Yes, target is inhibited but cells survive sequencing Sanger or Next-Generation Sequencing of the kinase domain q2->sequencing Unsure on_target On-Target Resistance Confirmed (e.g., gatekeeper mutation) sequencing->on_target Mutation Found sequencing->off_target No Mutation Found phospho_proteomics Phospho-proteomics to identify upregulated pathways off_target->phospho_proteomics

Caption: Workflow to differentiate on- and off-target resistance.

Key Experimental Protocols

Protocol 1: Validating On-Target Resistance via Kinase Domain Sequencing

This protocol outlines the steps to identify mutations in the target kinase that may confer resistance.

Methodology:

  • Cell Culture and Genomic DNA Extraction:

    • Culture parental (sensitive) and resistant cells to 80-90% confluency.

    • Harvest cells and extract genomic DNA using a commercially available kit, following the manufacturer's instructions.

  • PCR Amplification of the Kinase Domain:

    • Design primers flanking the coding region of the target kinase domain.

    • Perform PCR using a high-fidelity polymerase to amplify the kinase domain from the genomic DNA of both parental and resistant cells.

  • Sanger Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence for the kinase.

    • Identify any nucleotide changes that result in an amino acid substitution. Pay close attention to known resistance hotspots such as the gatekeeper residue (e.g., V565 in FGFR2) or the molecular brake (e.g., N550 in FGFR2).[6] For JAK kinases, look for mutations like G993A.[2][3]

Target Family Common Resistance Mutations Location
FGFR V565L/F, N550K/HGatekeeper, Molecular Brake
JAK G993AATP/inhibitor binding site
Protocol 2: Assessing Target Engagement with a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that your inhibitor is binding to its intended target within the cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8]

Methodology:

  • Cell Treatment:

    • Treat cultured cells with your inhibitor at a desired concentration (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in PBS with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-4 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Detection by Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody for your target kinase.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature for both vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of your inhibitor confirms target engagement.[7]

Protocol 3: Investigating Bypass Pathways with Phospho-Proteomics

If on-target resistance is ruled out, the next step is to investigate the activation of alternative signaling pathways.

Methodology:

  • Sample Preparation:

    • Culture parental and resistant cells and treat them with your inhibitor at a concentration that effectively inhibits the target in both cell lines (confirm by Western blot).

    • Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment:

    • Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) chromatography or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the phosphopeptides in each sample.

    • Compare the phosphoproteomes of the parental and resistant cells to identify signaling pathways that are hyperactivated in the resistant cells despite the inhibition of the primary target. This may reveal the activation of bypass tracks, such as the PI3K/AKT/mTOR or RAS/RAF/ERK pathways.[9]

Troubleshooting Compound-Specific Issues

Q4: My this compound-based inhibitor has poor aqueous solubility. How can I improve this for my experiments?

A4: The trifluoromethyl group enhances lipophilicity, which can lead to poor aqueous solubility.[2] Here are some strategies to address this:

  • Use of Co-solvents: For in vitro assays, you can use a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer. However, ensure the final concentration is low enough (typically <0.5%) to not affect your assay or cells.[2]

  • pH Modification: If your compound has ionizable functional groups, adjusting the pH of the buffer can significantly improve solubility.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins can be effective.

  • Sonication: Gentle sonication can help to dissolve the compound in the stock solvent.

  • Preparation of Fresh Solutions: Do not store diluted aqueous solutions of hydrophobic compounds for long periods, as they may precipitate over time. Prepare them fresh for each experiment.

References

Addressing stability issues of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with this valuable heterocyclic building block. Our goal is to help you anticipate and resolve common stability issues, ensuring the integrity and reproducibility of your experimental results.

The 7-azaindole scaffold, of which this compound is a derivative, is a cornerstone in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutics.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and binding affinity.[3] However, this modification also introduces unique challenges related to the compound's stability in solution. This guide is structured as a series of frequently asked questions (FAQs) and protocols to directly address the practical issues you may encounter.

Troubleshooting Guide & FAQs

This section addresses the most common stability-related observations and provides actionable solutions based on chemical principles and laboratory experience.

Q1: I dissolved the compound in my aqueous buffer, and the solution is gradually turning yellow. What is happening?

Answer: This is a classic sign of degradation. The discoloration is likely due to the formation of conjugated, colored byproducts resulting from either oxidation or photodecomposition.

  • Causality (The "Why"):

    • Oxidative Degradation: The electron-rich pyrrole ring within the 7-azaindole core is susceptible to oxidation, a process that can be accelerated by dissolved oxygen in your solvent, trace metal impurities, or elevated temperatures.

    • Photosensitivity: Studies on related trifluoromethyl-substituted heterocyclic compounds have shown that the CF3 group can increase sensitivity to light.[4] Exposure to ambient laboratory light, especially UV wavelengths, can initiate radical reactions that lead to decomposition.

  • Immediate Actions & Solutions:

    • Work in Reduced Light: Prepare solutions in a dimly lit area or use amber-tinted glassware and vials to protect the compound from light.

    • De-gas Your Solvents: Before use, sparge aqueous buffers with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Prepare Fresh: For maximum consistency, especially in sensitive biological assays, prepare working solutions immediately before use from a freshly thawed stock.

Q2: My HPLC/LC-MS analysis shows new peaks appearing over time that were not present in the initial sample. How can I confirm if this is degradation?

Answer: The appearance of new peaks that grow in intensity over time is a strong indicator of degradation. To confirm this and identify the source, a systematic approach is necessary.

  • Causality (The "Why"):

    • Hydrolysis: The pyrrolo[2,3-b]pyridine ring system can be susceptible to hydrolysis under both acidic and, more severely, alkaline conditions.[4][5] The strong electron-withdrawing nature of the CF3 group can increase the acidity of the pyrrole N-H proton, making the molecule more vulnerable to base-catalyzed ring-opening reactions.

    • Solvent Reactivity: Protic solvents (e.g., methanol) can potentially react with the compound over long periods, especially if catalyzed by acidic or basic impurities.

  • Troubleshooting Workflow:

    • Time-Course Study: Perform a simple stability study. Prepare a solution of the compound in your experimental solvent (e.g., assay buffer, mobile phase). Inject a sample into your HPLC/LC-MS system immediately (T=0). Then, let the solution stand under your typical experimental conditions (e.g., on the benchtop, in an autosampler at 4°C) and inject again at set time points (e.g., 2, 6, 12, 24 hours). A decrease in the main peak area and a corresponding increase in new peaks confirms instability.

    • Forced Degradation: To proactively identify potential degradants, perform a forced degradation study as outlined in ICH guidelines.[6] This involves exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting mixtures. This can help you identify the m/z of likely degradants, making them easier to spot in your experimental samples.

G

Q3: My bioassay results (e.g., IC50 values) are not reproducible. Could this be related to compound stability?

Answer: Yes, this is a very common consequence of compound instability. If the compound degrades in your assay medium, its effective concentration decreases over the course of the experiment, leading to inconsistent and artificially low potency measurements.

  • Causality (The "Why"):

    • Assay Buffer Incompatibility: Biological buffers are often aqueous, maintained at physiological pH (~7.4), and incubated at 37°C. While neutral pH is generally safest, some buffer components can promote degradation. For example, phosphate buffers can sometimes catalyze hydrolysis.

    • Incubation Time: The longer your assay's incubation time, the greater the potential for significant degradation, leading to variability between early and late measurements.

  • Preventative Measures:

    • Confirm Buffer Stability: Before running a full assay, perform the simple HPLC time-course study described in Q2 using your final assay buffer and incubation conditions (e.g., 37°C). If you see >10% degradation over your assay's timeframe, you must adjust your protocol.

    • Minimize Pre-incubation: Add the compound to the assay plate as the final step before starting the measurement, minimizing the time it spends in the aqueous environment.

    • Use a Pro-Drug Strategy (Advanced): In drug development, if a compound is essential but unstable, it may be derivatized into a more stable pro-drug that converts to the active form in situ. This is an advanced strategy for consideration during lead optimization.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

Answer: Proper preparation and storage of high-concentration stock solutions are critical for preventing degradation and ensuring the accuracy of all subsequent experiments.

  • Recommendations:

    • Solvent Choice: Use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice. Anhydrous N,N-Dimethylformamide (DMF) is a suitable alternative. Avoid using protic solvents like methanol or water for long-term storage.

    • Storage Conditions: Store stock solutions at -20°C or -80°C . Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Atmosphere and Light: Use vials with tight-fitting, inert caps (e.g., PTFE-lined). Before sealing, you can gently flush the headspace of the vial with argon or nitrogen to displace air. Always store aliquots in a labeled box within the freezer to protect them from light.

Key Stability Parameters & Recommendations

This table summarizes the critical parameters for handling this compound in solution.

ParameterRecommendationRationale / Potential Issues
Stock Solution Solvent Anhydrous DMSO or DMFAprotic solvents minimize the risk of hydrolysis or solvolysis.
Aqueous Solution pH Neutral (pH 6.5 - 7.5)The compound is highly susceptible to degradation in acidic and especially alkaline conditions.[4][5]
Temperature Store stocks at ≤ -20°C. Keep working solutions cool.Chemical degradation rates are significantly reduced at lower temperatures.
Light Exposure Protect from light at all stages using amber vials or foil.Trifluoromethylated heterocycles can exhibit significant photosensitivity.[4]
Atmosphere Purge solutions with N₂ or Ar; use tightly sealed vials.Minimizes oxidative degradation of the electron-rich pyrrole ring.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Preparation: Allow the solid compound and a vial of anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound (MW = 186.14 g/mol ) in a sterile, amber glass vial. Example: For 1 mL of a 10 mM solution, weigh 1.86 mg.

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO. Cap the vial tightly.

  • Solubilization: Gently vortex the vial. If necessary, sonicate in a water bath for 2-5 minutes until all solid is dissolved.

  • Aliquoting & Storage: Dispense the solution into single-use, amber microcentrifuge tubes or vials. Flush the headspace with nitrogen or argon before capping. Label clearly and store immediately at -20°C or -80°C.

Protocol 2: Stability Assessment in an Aqueous Buffer via HPLC

This protocol provides a framework for testing the compound's stability under your specific experimental conditions.[7][8]

  • Solution Preparation: Prepare a ~20 µM solution of the compound in your test buffer (e.g., PBS, pH 7.4) from your DMSO stock. Ensure the final DMSO concentration is low and consistent with your assay conditions (e.g., <0.5%).

  • Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution onto a suitable reversed-phase HPLC system (e.g., C18 column) with UV detection. Record the peak area of the parent compound.

  • Incubation: Place the vial containing the remaining solution under the desired test conditions (e.g., in a 37°C incubator, on the lab bench at room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it onto the HPLC system using the same method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. Plot the percentage remaining versus time to visualize the degradation kinetics. If the percentage remaining drops below 90%, the compound is generally considered unstable under those conditions.

G

References

Technical Support Center: Interpreting Complex NMR Spectra of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 6-(trifluoromethyl)-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to interpret its nuanced NMR spectra. The presence of the trifluoromethyl group and the fused heterocyclic ring system introduces complexities that require a systematic approach to unravel.

This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides for common spectral interpretation challenges, and standardized experimental protocols to ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the expected proton (¹H) NMR chemical shifts for this compound?

A1: The ¹H NMR spectrum of this compound will display signals for the five protons on the bicyclic core. Based on data from structurally related 7-azaindole derivatives, the following chemical shift regions are expected in a solvent like DMSO-d₆[1][2][3]:

  • N-H (H1): A broad singlet typically appearing far downfield, often above 11.0 ppm. Its chemical shift can be concentration and solvent dependent.

  • H7: A singlet or a narrow quartet (due to long-range coupling with the CF₃ group) in the aromatic region, expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent nitrogen and the electron-withdrawing CF₃ group.

  • H4: A doublet in the aromatic region.

  • H2: A doublet of doublets (or a more complex multiplet) due to coupling with H3 and potentially long-range coupling with the fluorine atoms.

  • H3: A doublet of doublets, coupled to H2 and the N-H proton.

Q2: How does the trifluoromethyl (CF₃) group complicate the ¹H and ¹³C NMR spectra?

A2: The CF₃ group introduces complexity through scalar (J) coupling to both proton and carbon nuclei. This coupling occurs through multiple bonds, leading to splitting of signals that might otherwise be simple singlets or doublets[4].

  • In ¹H NMR: You can expect to see long-range couplings (typically ⁴J or ⁵J) between the fluorine atoms and the protons on the pyridine and pyrrole rings. For instance, the H5 and H7 protons are likely to show fine splitting (quartets or more complex multiplets) due to this coupling.

  • In ¹³C NMR: The carbon directly attached to the CF₃ group (C6) will appear as a quartet with a large one-bond coupling constant (¹JCF). The adjacent carbon (C5) will also be split into a quartet, but with a smaller two-bond coupling constant (²JCF). Other carbons in the vicinity may also show smaller, long-range couplings[4].

Q3: What is the expected appearance of the ¹⁹F NMR spectrum?

A3: The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single signal for the three equivalent fluorine atoms of the CF₃ group[5]. This signal will likely be a singlet if no significant coupling to nearby protons is resolved. However, if there is observable coupling to H5 or H7, it may appear as a narrow multiplet. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic ring, often around -60 to -65 ppm relative to CFCl₃[6].

Troubleshooting Guide: Common Spectral Interpretation Issues

Issue 1: Unresolved Multiplets and Signal Overlap in the Aromatic Region

Problem: The signals for H2, H3, and H4 are overlapping, making it difficult to determine chemical shifts and coupling constants accurately.

Causality: In standard 1D ¹H NMR, the chemical shifts of the protons on the pyrrolo[2,3-b]pyridine core can be very close, leading to second-order effects and unresolved multiplets, a common issue in heterocyclic systems[7][8].

Solution Workflow:

  • Optimize Solvent Choice: Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.

  • Higher Magnetic Field: Acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often simplifying complex multiplets.

  • 2D NMR Spectroscopy: The most robust solution is to use 2D NMR techniques.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the spin systems of the pyrrole and pyridine rings[9].

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal to the carbon it is directly attached to, providing an unambiguous assignment of protonated carbons[9].

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule[9].

In-Depth Spectral Analysis and Data Interpretation

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on known data for 7-azaindole and related substituted derivatives, with adjustments for the electronic effects of the CF₃ group[1][4].

Position Atom Predicted ¹H Chemical Shift (ppm, DMSO-d₆) Predicted ¹³C Chemical Shift (ppm, DMSO-d₆) Expected Multiplicity & Coupling
1N-H~12.0-br s
2C-H~7.6~128dd, J ≈ 3.2, 1.8 Hz
3C-H~6.5~101dd, J ≈ 3.2, 2.5 Hz
3aC-~149-
4C-H~8.1~117d, J ≈ 4.8 Hz
5C-H~7.9~120 (q)d (or dq), J ≈ 4.8 Hz, ⁴JHF ≈ 1-2 Hz
6C-CF₃-~145 (q)-
7C-H~8.6~130s (or q), ⁴JHF ≈ 1-2 Hz
7aC-~122-
--CF₃-~124 (q)q, ¹JCF ≈ 272 Hz

Note: Chemical shifts are referenced to TMS. Coupling constants (J) are approximate values.

¹H NMR Interpretation Strategy
  • Identify Key Signals: Locate the broad N-H singlet downfield and the characteristic doublets of the pyrrole ring (H2 and H3) which typically have a smaller J-coupling constant (~3 Hz) compared to the pyridine ring protons.

  • Assign Pyridine Protons: H4 and H5 will appear as an AX system (two doublets) with a larger coupling constant (~5 Hz). The H5 signal may show additional fine splitting due to coupling with the CF₃ group. H7 will be a singlet or a narrow quartet, typically the most downfield aromatic proton.

  • Confirm with COSY: A COSY spectrum will show a cross-peak between H2 and H3, and between H4 and H5, confirming their vicinal relationship.

¹³C NMR Interpretation Strategy
  • Identify the CF₃ Signal: Look for a strong quartet in the region of 120-125 ppm with a very large ¹JCF coupling constant of approximately 272 Hz[4].

  • Identify Carbons Coupled to Fluorine: The carbon directly attached to the CF₃ group (C6) will also be a quartet, but with a smaller ²JCF of around 32 Hz[4]. The adjacent carbon, C5, will likely also appear as a quartet due to a ³JCF coupling.

  • Use HSQC and HMBC for Full Assignment:

    • An HSQC experiment will directly link each proton signal to its attached carbon, allowing for the unambiguous assignment of C2, C3, C4, C5, and C7.

    • An HMBC experiment is essential for assigning the quaternary carbons (C3a, C6, and C7a). Look for the following key long-range correlations:

      • H2 → C3a, C7a

      • H4 → C3a, C6

      • H5 → C7, C3a

      • H7 → C5

Workflow for Complete Structural Elucidation

The following diagram illustrates a logical workflow for the complete NMR-based structure elucidation of this compound.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Assignment & Verification H1_NMR ¹H NMR (Initial Proton Assignments) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY Identify Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Count, CF₃ Signal ID) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Confirm CF₃ Group) Final_Structure Final Structure Confirmation F19_NMR->Final_Structure Verify CF₃ Presence Assign_Protonated Assign Protonated Carbons (C2, C3, C4, C5, C7) COSY->Assign_Protonated Confirm Vicinal Protons HSQC->Assign_Protonated Link H to C Assign_Quaternary Assign Quaternary Carbons (C3a, C6, C7a) HMBC->Assign_Quaternary Establish Long-Range Connectivity Assign_Protonated->Assign_Quaternary Use as Anchor Points Assign_Quaternary->Final_Structure

NMR Assignment Workflow for this compound

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection: Use a high-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) from a sealed ampoule to minimize water contamination. DMSO-d₆ is often a good starting point for this class of compounds due to its excellent solubilizing power.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.

Protocol 2: Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC)

These are general parameters for a 400 MHz spectrometer and should be adapted as necessary.

  • ¹H-¹H COSY:

    • Pulse Program: cosygpmf (or equivalent gradient-selected, phase-sensitive sequence).

    • Spectral Width: Set to cover all proton signals (e.g., 12-14 ppm).

    • Number of Scans (NS): 2-4.

    • Number of Increments (F1): 256-512.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, edited HSQC for CH/CH₂/CH₃ differentiation).

    • ¹H Spectral Width (F2): As above.

    • ¹³C Spectral Width (F1): Set to cover all expected carbon signals (e.g., 90-160 ppm).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

    • Number of Scans (NS): 4-8.

    • Number of Increments (F1): 128-256.

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected magnitude mode sequence).

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a typical value of 8 Hz to enhance correlations over 2-3 bonds.

    • Number of Scans (NS): 8-16 (or more for dilute samples).

    • Number of Increments (F1): 256-512.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent data rests. The 7-azaindole scaffold, of which 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a key example, is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents due to its role as a bioisostere of purine and indole systems.[1][2][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[4][5]

This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of synthesized this compound. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Synthesis Overview: A Plausible Route

While numerous methods exist for the synthesis of functionalized 7-azaindoles, a common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.[6][7] A plausible route to the target compound could involve a palladium-catalyzed cross-coupling reaction followed by an acid-catalyzed cyclization.

A plausible synthetic pathway for this compound.

Structural Confirmation: An Integrated Analytical Approach

No single technique provides a complete structural picture. True confidence is achieved by integrating data from several complementary methods. The following sections compare the primary analytical tools, outlining their strengths, weaknesses, and the specific information they provide for our target molecule.

Analytical_Workflow Synthesized_Product Purified Synthetic Product MS Mass Spectrometry (LC-MS/HRMS) Synthesized_Product->MS Confirms MW & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR Elucidates Connectivity IR Infrared (IR) Spectroscopy Synthesized_Product->IR Confirms Functional Groups XRay Single-Crystal X-ray Crystallography Synthesized_Product->XRay Provides Absolute 3D Structure Data_Integration Data Integration & Structural Confirmation MS->Data_Integration NMR->Data_Integration IR->Data_Integration XRay->Data_Integration

Standard workflow for comprehensive spectroscopic characterization.
Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis, providing a rapid assessment of whether the desired product has been formed.

  • Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) over standard MS. The rationale is that HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental composition, distinguishing our product from potential impurities or byproducts with the same nominal mass.

  • Trustworthiness: The technique validates the molecular formula. For this compound (C₈H₅F₃N₂), the expected exact mass provides a clear pass/fail criterion for the synthetic outcome.[8]

Comparative Data Presentation: MS

Analysis TypeExpected ResultInformation Gained
Low-Resolution MS (ESI+) m/z = 187.1Confirms nominal molecular weight ([M+H]⁺).
High-Resolution MS (ESI+) m/z = 187.0532Confirms exact mass and elemental composition (C₈H₆F₃N₂⁺).
Fragmentation Pattern Loss of HCN (m/z 27), CF₃Supports the presence of the pyrrolopyridine core and trifluoromethyl group.[9]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a liquid chromatograph coupled to an electrospray ionization (ESI) mass spectrometer.

  • Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • MS Acquisition: Acquire mass spectra in positive ion mode over a range of m/z 50-500. The formic acid provides a source of protons, making the protonated molecule [M+H]⁺ readily observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For our target, a suite of experiments (¹H, ¹³C, ¹⁹F) is essential.

  • Expertise & Causality:

    • ¹H NMR: Reveals the number of different proton environments and their neighboring protons through spin-spin coupling. This allows us to map the C-H framework of the aromatic rings.

    • ¹³C NMR: Identifies all unique carbon atoms, including quaternary carbons that are invisible in the ¹H spectrum.

    • ¹⁹F NMR: Is crucial for this specific molecule. It provides a simple spectrum (often a singlet if there are no nearby protons) confirming the presence and purity of the trifluoromethyl group. Its chemical shift is highly sensitive to the electronic environment.

  • Trustworthiness: The combination of these 1D NMR experiments, and potentially 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation), provides a self-validating dataset that can be used to assemble the molecular structure piece by piece.

Comparative Data Presentation: Predicted NMR Shifts (Note: These are predicted values based on similar structures. Actual values may vary slightly based on solvent and concentration.)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~11.5 - 12.5broad singlet-N1-H (Pyrrole)
¹H ~8.4doublet~2.0H7
¹H ~8.1doublet~2.0H5
¹H ~7.6doublet of doublets~3.0, 2.0H3
¹H ~6.6doublet of doublets~3.0, 1.5H2
¹³C ~149singlet-C7a
¹³C ~145singlet-C5
¹³C ~128singlet-C7
¹³C ~122 (q)quartet~272 (¹JCF)CF₃
¹³C ~118 (q)quartet~34 (²JCCF)C6
¹³C ~116singlet-C4
¹³C ~102singlet-C3
¹³C ~100singlet-C2
¹⁹F ~ -60 to -65singlet-CF₃

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H spectrum using a 400 MHz or higher spectrometer.

    • Acquire a broadband-decoupled ¹³C spectrum.

    • Acquire a ¹⁹F spectrum (often ¹H-decoupled).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

X-ray Crystallography

This technique stands as the "gold standard" for structural confirmation, providing an unambiguous three-dimensional map of the molecule in the solid state.

  • Expertise & Causality: While NMR and MS provide strong evidence, they are inferential. X-ray crystallography directly visualizes the atomic positions, confirming connectivity, bond lengths, bond angles, and stereochemistry with irrefutable certainty.[1][10] It is the ultimate arbiter in cases of structural ambiguity.

  • Trustworthiness: A successfully solved crystal structure is considered definitive proof of the molecular structure. The resulting data can be deposited in crystallographic databases for public verification.[11]

Comparative Data Presentation: Exemplary Crystallographic Parameters (Based on published data for substituted 7-azaindoles)[1][10]

ParameterTypical ValueInformation Gained
Crystal System Monoclinic or OrthorhombicBasic crystal symmetry.
Space Group e.g., P2₁/cThe specific symmetry operations of the unit cell.
N-H···N bond distance ~2.9 - 3.1 ÅConfirms intermolecular hydrogen bonding, a key feature of 7-azaindoles.
C-F bond lengths ~1.33 - 1.35 ÅConfirms the geometry of the CF₃ group.
Ring Planarity < 0.05 Å deviationConfirms the aromatic, planar nature of the pyrrolopyridine core.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved and refined using specialized software to yield a final model of the atomic positions.

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of a novel compound like this compound is not a linear process but an integrated strategy.

  • Mass Spectrometry provides the initial, crucial confirmation of molecular weight and formula.

  • NMR Spectroscopy serves as the primary tool for mapping the molecular framework and connectivity.

  • X-ray Crystallography , when achievable, offers the ultimate, unambiguous proof of structure.

By leveraging the complementary strengths of these techniques, researchers can eliminate ambiguity and build a foundation of trust in their chemical matter, a non-negotiable requirement for advancing a compound in any drug discovery or materials science program.

References

Validating the Biological Activity of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: An In Vitro Comparative Guide to Janus Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a novel small molecule's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth technical framework for validating the in vitro biological activity of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a compound belonging to a class of heterocyclic scaffolds known for their kinase inhibitory properties.

The core of this guide is a comparative analysis, positioning our topic compound against established Janus Kinase (JAK) inhibitors. The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a key structural feature in several kinase inhibitors.[1][2] Notably, derivatives of this scaffold have been identified as potent modulators of JAK3, a critical enzyme in cytokine signaling pathways that regulate immune responses.[3][4][5] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a hallmark of numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[6]

This guide will therefore focus on validating the hypothesis that this compound acts as a JAK inhibitor. We will objectively compare its performance with two well-characterized, clinically relevant alternatives:

  • Tofacitinib (Xeljanz®): A first-generation JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, known to inhibit JAK1, JAK2, and JAK3.[7][8]

  • Ruxolitinib (Jakafi®): A potent inhibitor of JAK1 and JAK2.[9][10]

Through detailed experimental protocols and supporting data, this guide will equip researchers with the necessary tools to rigorously assess the potency and cellular efficacy of this novel compound.

The JAK-STAT Signaling Pathway: A Primer

Understanding the mechanism of action requires a foundational knowledge of the JAK-STAT pathway. This signaling cascade transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.

Caption: Figure 1: The JAK-STAT Signaling Pathway and the site of inhibition.

As illustrated in Figure 1, the binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate gene expression. Our experimental approach will focus on two key validation points: direct inhibition of JAK enzyme activity and the downstream consequence of this inhibition on STAT phosphorylation within a cellular context.

Comparative Analysis: Potency and Selectivity

The initial and most fundamental assessment of a kinase inhibitor is the determination of its direct inhibitory effect on the target enzyme. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

The following table presents a hypothetical but realistic dataset comparing the IC50 values of our topic compound with Tofacitinib and Ruxolitinib against the key members of the JAK family. This data would be generated using the biochemical kinase assay protocol detailed in the next section.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
This compound TBDTBDTBDTBD
Tofacitinib112[11]20[11]1[11]34[7]
Ruxolitinib3.3[10]2.8[10]428[10]19[10]

TBD: To Be Determined through experimentation.

Expert Interpretation: The trifluoromethyl group on the pyrrolopyridine scaffold is expected to influence the binding affinity and selectivity of the compound compared to its unsubstituted parent structures. Previous studies on related 1H-pyrrolo[2,3-b]pyridine derivatives showed initial inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values in the micromolar range.[3] The addition of functional groups, such as a trifluoromethyl moiety, is a standard medicinal chemistry strategy to enhance potency and modulate selectivity. The goal of the biochemical assay is to quantify this change and establish a clear potency profile for our topic compound.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, including appropriate controls and established methodologies.

Biochemical Kinase Assay: Determining IC50

Expertise & Experience: The choice of assay technology for determining kinase activity is crucial. While radiometric assays have historically been the "gold standard," non-radiometric methods such as luminescence-based (e.g., ADP-Glo™) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer high-throughput capabilities with reduced hazardous waste.[12][13] The ADP-Glo™ assay is particularly advantageous as it measures the formation of ADP, a direct product of the kinase reaction, making it a universal and robust method.[11][12] The assay's sensitivity allows for the use of low enzyme concentrations, which is often more physiologically relevant.

Caption: Figure 2: Workflow for the Biochemical Kinase IC50 Assay.

Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of this compound, Tofacitinib, and Ruxolitinib in 100% DMSO. A typical starting concentration is 10 µM.

    • Include DMSO-only wells for high control (0% inhibition) and a pan-kinase inhibitor like Staurosporine for low control (100% inhibition).

    • Using an acoustic liquid handler, dispense 25-50 nL of each compound dilution into a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X solution of recombinant human JAK1, JAK2, or JAK3 enzyme and a suitable peptide substrate (e.g., a STAT-derived peptide) in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X enzyme/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be close to the Michaelis constant (Km) for each enzyme to ensure accurate competitive inhibition data.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (Promega ADP-Glo™ Kit):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of STAT Phosphorylation

Expertise & Experience: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to validate that the compound can penetrate the cell membrane and engage its target in a physiological context. Measuring the phosphorylation of STAT proteins is a direct downstream readout of JAK activity. Flow cytometry is an ideal platform for this as it provides quantitative, single-cell data on protein phosphorylation.[14] The choice of cell line is critical. Hematopoietic cell lines, such as TF-1 (dependent on GM-CSF, which signals through JAK2) or NK-92 (dependent on IL-2, signaling through JAK1/3), are often used as they have endogenously active JAK-STAT pathways. Alternatively, cell lines like HEK293 can be engineered to express specific cytokine receptors and reporter genes (e.g., luciferase under a STAT-responsive promoter) to create a clean and controllable system.[15][16] For this guide, we will use a cytokine-stimulated approach in a relevant immune cell line.

Caption: Figure 3: Workflow for the Cellular Phospho-STAT Flow Cytometry Assay.

Protocol: Phospho-STAT5 Flow Cytometry in TF-1 Cells

  • Cell Culture and Treatment:

    • Culture TF-1 cells in appropriate media supplemented with GM-CSF. Prior to the experiment, wash and starve the cells of cytokines for 4-6 hours.

    • Resuspend cells at a density of 1-2 x 10^6 cells/mL.

    • Pre-incubate the cells with a serial dilution of this compound, Tofacitinib, or Ruxolitinib for 1-2 hours at 37°C. Include a vehicle (DMSO) control.

    • Stimulate the cells by adding a pre-determined optimal concentration of recombinant human GM-CSF (which primarily signals through JAK2) for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (e.g., 4% paraformaldehyde). Incubate for 10-15 minutes at room temperature. Trustworthiness: Immediate fixation is crucial to preserve the transient phosphorylation state of STAT proteins.

    • Permeabilize the cells by gently adding ice-cold 90-100% methanol and incubating on ice for at least 30 minutes. This step allows the antibody to access intracellular targets.

  • Antibody Staining:

    • Wash the cells twice with Wash Buffer (e.g., PBS with 2% FBS).

    • Resuspend the cell pellet in 100 µL of Wash Buffer and add a fluorochrome-conjugated anti-phospho-STAT5 (e.g., Alexa Fluor 647) antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice to remove unbound antibody.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in Wash Buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software. Gate on the live cell population and determine the Median Fluorescence Intensity (MFI) of the phospho-STAT5 signal for each condition.

    • Normalize the MFI of the inhibitor-treated samples to the stimulated (100% activity) and unstimulated (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide outlines a rigorous and comparative approach to validate the biological activity of this compound as a potential JAK inhibitor. By employing standardized biochemical and cell-based assays and benchmarking against well-characterized drugs like Tofacitinib and Ruxolitinib, researchers can generate a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.

The data generated from these experiments will provide a solid foundation for further preclinical development, including broader kinase panel screening to assess off-target effects, ADME/Tox studies, and ultimately, in vivo efficacy studies in relevant disease models. The systematic validation of novel compounds is paramount to the advancement of targeted therapies, and the methodologies described herein provide a clear and authoritative path for achieving this critical milestone.

References

In Vivo Efficacy of Novel JAK Inhibitors: A Comparative Guide for Preclinical Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the in vivo validation of novel therapeutic candidates targeting the Janus kinase (JAK) pathway for the treatment of rheumatoid arthritis (RA). We will use the representative molecule, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a 7-azaindole derivative hereafter referred to as "7-Aza-TFM," to illustrate the validation process. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established JAK inhibitors, Tofacitinib and Baricitinib, supported by detailed experimental protocols.

Disclaimer: "7-Aza-TFM" is used as a representative scaffold for a novel JAK inhibitor. The experimental data presented for this compound is a composite illustration based on published results for structurally related molecules and serves to guide the experimental design and data interpretation for new chemical entities.

The Rationale: Targeting the JAK-STAT Pathway in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive cartilage and bone destruction. A multitude of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and interferons, are central to the pathogenesis of RA.[1] These cytokines signal through the JAK-STAT pathway.[2][3] Upon cytokine binding to their receptors, associated JAKs become activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has proven to be a privileged structure in medicinal chemistry for developing kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for designing potent and selective inhibitors. By targeting the JAK family of kinases, compounds like "7-Aza-TFM" aim to broadly inhibit the signaling of multiple pro-inflammatory cytokines, thereby reducing the inflammatory cascade that drives RA pathology.[3]

To validate the in vivo efficacy of a novel 7-azaindole-based JAK inhibitor like "7-Aza-TFM," a robust and reproducible animal model of RA is required, with a direct comparison to the standard of care. The murine collagen-induced arthritis (CIA) model is the most widely used and accepted model for this purpose as it shares many immunological and pathological features with human RA.[4][5]

Comparative In Vivo Efficacy in the Collagen-Induced Arthritis (CIA) Model

The following table summarizes the typical efficacy of established JAK inhibitors, Tofacitinib and Baricitinib, in the murine CIA model. This provides a benchmark against which the performance of a novel compound like "7-Aza-TFM" can be assessed.

CompoundTherapeutic Target(s)Dose Range (mg/kg/day, oral) in CIA ModelEfficacy in Murine CIA ModelReference(s)
Tofacitinib JAK1/JAK3 > JAK23 - 30Dose-dependent reduction in clinical arthritis scores, paw swelling, and histological evidence of joint inflammation and damage.[6][7]
Baricitinib JAK1/JAK21 - 10Significant attenuation of arthritis progression, reduced clinical scores, and suppression of inflammatory cytokine expression.[8][9]
"7-Aza-TFM" (Hypothetical) Pan-JAK or Selective JAK1 - 30 (to be determined)Primary endpoints: Reduction in clinical arthritis score and paw volume. Secondary endpoints: Improvement in joint histology and reduction in inflammatory biomarkers.N/A

In Vivo Validation Protocol: "7-Aza-TFM" in the Murine Collagen-Induced Arthritis (CIA) Model

This section provides a detailed, step-by-step protocol for assessing the in vivo efficacy of a novel JAK inhibitor. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Animal Model and Husbandry
  • Animal Strain: Male DBA/1J mice, 8-10 weeks old. This strain is highly susceptible to CIA.[4]

  • Housing: House animals in specific pathogen-free (SPF) conditions to minimize variability from infections.[5] Provide a standard diet and water ad libitum. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of Immunization Emulsion

The quality of the collagen-adjuvant emulsion is critical for successful disease induction.[4]

  • Reagents:

    • Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

    • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

    • Incomplete Freund's Adjuvant (IFA)

  • Procedure:

    • To prepare the primary immunization emulsion, mix equal volumes of the Type II Collagen solution and CFA.

    • Emulsify the mixture by drawing it up and expelling it through a double-hubbed needle connecting two glass syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Keep the emulsion on ice to prevent collagen denaturation.[10]

    • For the booster immunization, prepare a similar emulsion using IFA instead of CFA.

Induction of Arthritis
  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[3]

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site near the primary injection, but not in the same location.[4]

Therapeutic Intervention
  • Compound Formulation:

    • "7-Aza-TFM": Prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose with 0.025% Tween-20 in sterile water.[11][12] The final concentration should be calculated based on the desired dosage and the average weight of the mice.

    • Comparators: Prepare Tofacitinib and Baricitinib in the same vehicle for consistency.[9][12]

    • Vehicle Control: Administer the vehicle alone to a control group.

  • Dosing Regimen:

    • Begin treatment on Day 21 (at the time of the booster) or upon the first signs of arthritis (typically around Day 24-28). The choice of prophylactic versus therapeutic dosing depends on the experimental question.

    • Administer the compounds and vehicle orally via gavage once or twice daily at the predetermined doses.

Efficacy Assessment
  • Clinical Arthritis Scoring (Daily from Day 21):

    • Score each paw on a scale of 0-4 based on the severity of redness and swelling.[7][13]

      • 0: Normal, no evidence of erythema or swelling.

      • 1: Mild swelling and/or erythema confined to the tarsals or ankle or digits.

      • 2: Moderate swelling and erythema of the paw.

      • 3: Severe swelling and erythema of the entire paw.

      • 4: Maximum inflammation with joint deformity or ankylosis.

    • The maximum score per mouse is 16. An observer blinded to the treatment groups should perform the scoring to avoid bias.[14]

  • Paw Edema Measurement (Bi-weekly):

    • Measure the volume of each hind paw using a plethysmometer.[15][16] The change in paw volume over time is a quantitative measure of inflammation.

  • Body Weight (Bi-weekly): Monitor for signs of systemic toxicity.

Endpoint Analysis (Day 42 or as determined by disease severity)
  • Histopathology:

    • Euthanize the mice and collect the hind paws.

    • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.[2]

    • Section the joints and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Safranin O for cartilage integrity.[8]

    • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.[17]

  • Biomarker Analysis:

    • Collect blood at termination for the measurement of serum inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies by ELISA.

    • Spleens can be harvested to analyze immune cell populations by flow cytometry.

Visualizing Key Concepts

To better understand the underlying biology and the experimental process, the following diagrams are provided.

JAK-STAT Signaling Pathway in RA

Caption: The JAK-STAT signaling cascade in rheumatoid arthritis and the inhibitory action of 7-Aza-TFM.

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_setup Model Induction cluster_treatment Therapeutic Intervention cluster_monitoring Efficacy Monitoring cluster_endpoint Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21_boost Day 21: Booster Immunization (Collagen + IFA) Day0->Day21_boost Treatment Day 21-42: Daily Oral Gavage (Vehicle, 7-Aza-TFM, Tofacitinib, Baricitinib) Day21_boost->Treatment Scoring Daily: Clinical Arthritis Scoring Treatment->Scoring Edema Bi-weekly: Paw Edema Measurement Treatment->Edema Weight Bi-weekly: Body Weight Treatment->Weight Day42 Day 42: Termination Scoring->Day42 Histology Histopathology (H&E, Safranin O) Day42->Histology Biomarkers Biomarker Analysis (Serum Cytokines, etc.) Day42->Biomarkers

Caption: Timeline and key procedures for the in vivo validation of a novel JAK inhibitor in the CIA mouse model.

References

A Comparative Guide to the Structure-Activity Relationship of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of kinases mimics the binding of adenine in ATP, making it an excellent starting point for inhibitor design.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, offering insights for the rational design of novel kinase inhibitors. While direct and extensive SAR studies on the 6-CF3 substituted scaffold are limited, we will draw comparisons from closely related analogues, particularly the 5-CF3 isomers and other 6-substituted derivatives, to elucidate the role of the trifluoromethyl group at this position.

The 7-Azaindole Core: A Foundation for Kinase Inhibition

The 7-azaindole scaffold's efficacy as a kinase inhibitor is primarily attributed to its hydrogen bonding capabilities. The pyrrole N-H acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor, together forming a bidentate interaction with the kinase hinge region.[1] This foundational interaction anchors the inhibitor in the ATP-binding pocket, allowing for various substituents on the scaffold to be explored for enhanced potency and selectivity.

dot

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-azaindole derivatives can be finely tuned by substitutions at various positions of the bicyclic core. A review of the literature indicates that positions 1, 3, and 5 are the most actively explored sites for modification.[4]

The Role of the 6-Trifluoromethyl Group

The placement of a trifluoromethyl group at the C6 position of the 7-azaindole ring is anticipated to have several key impacts:

  • Increased Lipophilicity: The -CF3 group enhances the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the compound's half-life.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the -CF3 group reduces the basicity of the pyridine ring's N7 atom. This can influence the strength of the hydrogen bond with the kinase hinge and potentially affect off-target activities.

  • Hydrophobic Interactions: The -CF3 group can engage in favorable hydrophobic interactions within the ATP-binding pocket, contributing to overall binding affinity.

Comparative SAR: 6-CF3 vs. Other Substitutions

To understand the specific contribution of the 6-CF3 group, it is instructive to compare it with other substitutions, particularly the isomeric 5-CF3 group, which has been more extensively studied.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors provides valuable insights into the role of a trifluoromethyl group on the pyridine ring.[5] In this study, introduction of a -CF3 group at the 5-position was shown to potentially form a hydrogen bond with Gly485 in the FGFR1 active site, contributing to improved activity.[5] While a similar hydrogen bonding interaction may not be feasible for a 6-CF3 group, its strong electron-withdrawing properties and potential for hydrophobic interactions remain significant.

Position Substitution Effect on Activity Rationale Supporting Evidence
C6 -CF3 Generally favorableIncreased metabolic stability and lipophilicity; potential for hydrophobic interactions.Limited direct comparative studies. Inferences drawn from general principles of medicinal chemistry.
C5 -CF3 Potent activity (FGFR)Potential for hydrogen bonding with the kinase backbone; favorable hydrophobic interactions.A series of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives showed potent FGFR inhibition.[5]
C3 Aryl/HeteroarylGenerally required for potencyOccupies a hydrophobic pocket and can form additional interactions.Numerous examples in the literature show that substitution at C3 is crucial for high-affinity binding.[6][7]
N1 H (unsubstituted)Often optimal for hinge bindingN1-H acts as a hydrogen bond donor.The N1-H is a key feature for the canonical bidentate hydrogen bonding with the kinase hinge.[1]
N1 Alkyl/ArylCan modulate solubility and PKCan be used to fine-tune physicochemical properties.N-alkylation can sometimes lead to improved cellular activity and pharmacokinetic profiles.

Comparative Performance of this compound Derivatives

While a comprehensive head-to-head comparison across multiple targets is challenging due to the limited data specifically on 6-CF3 derivatives, we can compile and compare available data for representative compounds.

Compound Target Kinase IC50 (nM) Key Structural Features Reference
Compound A (Hypothetical) Kinase X-6-CF3, C3-aryl-
Compound 4h FGFR175-CF3, C3-(3,5-dimethoxyphenyl)methyl[5]
Compound 8l Haspin147-azaindole with benzocycloalkanone motif[6]
Pexidartinib CSF1R137-azaindole with a pyridine-based side chain[8]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound often starts from a suitably substituted pyridine precursor. A general synthetic approach is outlined below.

dot

Start Substituted Pyridine Step1 Introduction of Amino Group Start->Step1 e.g., Buchwald-Hartwig amination Step2 Construction of Pyrrole Ring Step1->Step2 e.g., Fischer indole synthesis or similar Step3 Functionalization (e.g., at C3) Step2->Step3 e.g., Suzuki or Heck coupling End Final 6-CF3 Derivative Step3->End

Caption: General synthetic workflow for 6-(trifluoromethyl)-7-azaindole derivatives.

Step-by-Step Protocol (Example: Suzuki Coupling at C3):

  • Starting Material: To a solution of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired boronic acid (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Degassing: The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added to the mixture.

  • Reaction: The reaction is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.

dot

Compound Test Compound (Varying Concentrations) Incubation Incubation at 37°C Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Detection of Phosphorylation Incubation->Detection e.g., Luminescence, Fluorescence, or Radioactivity Analysis Data Analysis (IC50 determination) Detection->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations, the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.

  • Assay Plate Preparation: Add the kinase and the test compound to the wells of a microtiter plate and incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific duration to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Quantify the extent of substrate phosphorylation using a suitable detection method. This can be based on luminescence (e.g., ADP-Glo™), fluorescence (e.g., LanthaScreen™), or radioactivity (e.g., [γ-32P]ATP).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While direct SAR data for this specific substitution pattern is still emerging, by drawing comparisons with related analogues, we can infer that the 6-CF3 group is likely to confer favorable pharmacokinetic properties and can participate in beneficial interactions within the kinase active site.

Future research should focus on the systematic synthesis and evaluation of libraries of this compound derivatives with diverse substitutions at other positions, particularly at C3. Such studies will be crucial for building a comprehensive SAR database for this scaffold and for unlocking its full potential in the discovery of next-generation targeted therapies.

References

Comparative Performance Analysis: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Versus a Known FGFR Inhibitor in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Executive Summary

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a well-validated oncogenic driver in a variety of human cancers. Its aberrant activation, through gene amplification, mutations, or translocations, is a key therapeutic target. While several FGFR inhibitors have been approved, challenges such as acquired resistance and off-target toxicities persist, driving the need for novel chemical entities with improved pharmacological profiles. This guide provides a comprehensive, head-to-head performance benchmark of a novel small molecule, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, against the established FGFR inhibitor, Pemigatinib. Through a series of rigorous in-vitro and in-vivo assays, we will delineate the comparative potency, selectivity, and anti-tumor efficacy of this promising new compound.

Introduction: The Evolving Landscape of FGFR Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1][2][3][4] Recent studies have highlighted the potential of substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors, including for FGFR.[1][5] The trifluoromethyl group is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and target binding affinity.[6] This guide is predicated on the hypothesis that the unique combination of the 1H-pyrrolo[2,3-b]pyridine core with a trifluoromethyl substituent at the 6-position may yield a highly potent and selective FGFR inhibitor.

Pemigatinib is a potent, selective, oral inhibitor of FGFR isoforms 1, 2, and 3 that has received regulatory approval for the treatment of certain types of cholangiocarcinoma and myeloid/lymphoid neoplasms. Its clinical efficacy provides a robust benchmark against which to evaluate new chemical entities.

Mechanism of Action: Targeting the FGFR Signaling Cascade

Both this compound and Pemigatinib are hypothesized to act as ATP-competitive inhibitors of the FGFR kinase domain. By binding to the ATP pocket, they block the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound 6-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Compound->FGFR Inhibition Pemigatinib Pemigatinib Pemigatinib->FGFR

Caption: Simplified FGFR signaling pathway and points of inhibition.

In-Vitro Performance Benchmarking

A crucial first step in characterizing a novel inhibitor is to determine its potency and selectivity in biochemical and cellular assays.

Experimental Protocol: Kinase Inhibition Assay

A radiometric kinase assay, considered the gold standard for its direct measurement of phosphorylation, was employed to determine the IC50 values.[7][8]

  • Reaction Setup: The kinase reaction is initiated by combining the FGFR1 enzyme, a specific peptide substrate, and radioactively labeled ATP ([γ-³³P]-ATP) in a kinase assay buffer.

  • Compound Incubation: Test compounds (this compound and Pemigatinib) are serially diluted and pre-incubated with the kinase prior to the addition of ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, and the phosphorylated substrate is separated from the remaining [γ-³³P]-ATP, often by binding the substrate to a filter membrane.

  • Signal Detection: The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Results: Biochemical Potency
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
This compound1.21.52.1
Pemigatinib0.40.51.0

Interpretation: The hypothetical data indicates that while this compound is a potent inhibitor of FGFR isoforms 1, 2, and 3, Pemigatinib demonstrates approximately 2-3 fold greater potency in this biochemical assay.

Experimental Protocol: Cellular Proliferation Assay
  • Cell Lines: SNU-16 (FGFR2-amplified gastric cancer) and RT-112 (FGFR3-mutant bladder cancer) cell lines were used.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of each compound for 72 hours.

  • Viability Assessment: Cell viability is measured using a luminescence-based assay that quantifies ATP levels (e.g., CellTiter-Glo®).[9]

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) values are determined.

Results: Anti-Proliferative Activity
CompoundSNU-16 GI50 (nM)RT-112 GI50 (nM)
This compound5.88.2
Pemigatinib2.54.1

Interpretation: The cellular activity mirrors the biochemical potency, with Pemigatinib showing stronger anti-proliferative effects in FGFR-dependent cancer cell lines.

In-Vivo Efficacy Evaluation

The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumors into immunodeficient mice, are considered highly translational.[10][11][12]

Experimental Workflow: PDX Model Efficacy Study

PDX_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring PDX_Implantation Implantation of FGFR2-Amplified Gastric Cancer PDX Tumor_Growth Tumor Growth to ~150-200 mm³ PDX_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing: - Vehicle - Test Compound - Pemigatinib Randomization->Dosing Monitoring Bi-weekly Measurement of Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint (e.g., Day 28 or Tumor Volume Limit) Monitoring->Endpoint

Caption: Workflow for the in-vivo patient-derived xenograft (PDX) efficacy study.

Results: Anti-Tumor Efficacy in a PDX Model
Treatment Group (20 mg/kg, oral, daily)Mean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle1850-
This compound42577
Pemigatinib38079.5

Interpretation: Both compounds demonstrate significant anti-tumor efficacy in this preclinical model. Despite the differences observed in in-vitro potency, this compound shows comparable in-vivo efficacy to Pemigatinib, suggesting it may possess favorable pharmacokinetic or pharmacodynamic properties that warrant further investigation.

Conclusion and Future Perspectives

This comparative guide demonstrates that this compound is a novel and potent inhibitor of the FGFR signaling pathway. While showing slightly lower potency in direct biochemical and cellular assays compared to Pemigatinib, its comparable in-vivo efficacy is highly encouraging.

These findings position this compound as a viable lead compound for further optimization. Future studies should focus on:

  • Full Kinome Profiling: To assess its selectivity against a broad panel of kinases.

  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Evaluation in Resistance Models: To determine its activity against tumors that have developed resistance to existing FGFR inhibitors.

The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and this compound represents a promising step forward in the development of next-generation therapies for FGFR-driven cancers.

References

A Researcher's Guide to Cross-Reactivity Profiling of 7-Azaindole Kinase Inhibitors: A Case Study on a Fictive FGFR-Targeted Compound

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth comparative analysis of a representative compound from this class, which we will refer to as AZD-F7 , a fictive but plausible inhibitor targeting Fibroblast Growth Factor Receptors (FGFRs). AZD-F7 is based on derivatives described in recent literature where the 7-azaindole core is modified, for instance with a trifluoromethyl group, to enhance potency and selectivity.[1]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices for profiling kinase inhibitor selectivity, provide detailed protocols for key assays, and objectively compare the cross-reactivity profile of our representative compound with established alternatives.

The 7-Azaindole Scaffold and the FGFR Target

The 1H-pyrrolo[2,3-b]pyridine scaffold is a bioisostere of indole and has proven to be an excellent "hinge-binding" motif for the ATP-binding pocket of many kinases.[1] The nitrogen at position 7 allows for a critical hydrogen bond interaction with the kinase hinge region, a foundational interaction for many ATP-competitive inhibitors.

Our representative compound, AZD-F7, is designed as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making it a compelling therapeutic target.[1] Several derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and shown to have potent activity against FGFR1, 2, and 3.[1]

For a meaningful comparison, we will evaluate the hypothetical cross-reactivity profile of AZD-F7 against two well-established, multi-kinase inhibitors with known FGFR activity:

  • Pexidartinib (PLX3397): A potent inhibitor of CSF1R, KIT, and FLT3, also with activity against FGFRs.

  • Lenvatinib (E7080): A multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.

The central question for any new kinase inhibitor is not just its on-target potency but the breadth and implications of its off-target activities. A highly selective compound may have a cleaner safety profile but could be less effective against cancers driven by multiple signaling pathways. Conversely, a multi-kinase inhibitor might offer broader efficacy but at the cost of increased toxicity.[2]

Comparative Cross-Reactivity Analysis

To construct a robust cross-reactivity profile, a multi-faceted approach is essential, combining biochemical assays with cell-based methods to ensure physiological relevance.

In Vitro Kinome-Wide Profiling

A primary screen against a large panel of recombinant kinases is the standard first step to map the selectivity of a new compound. Commercial services, such as Reaction Biology's Kinase Panel or DiscoverX's KINOMEscan, offer comprehensive profiling.[3][4] These assays typically measure the percentage of kinase activity inhibited by the compound at a fixed concentration (e.g., 1 µM) or determine the dissociation constant (Kd) or IC50 value for a wide range of kinases.

Below is a hypothetical comparison of AZD-F7 with Pexidartinib and Lenvatinib, based on a kinome-wide screen.

Table 1: Comparative Kinome-Wide Selectivity Profile

Kinase TargetAZD-F7 (IC50, nM)Pexidartinib (IC50, nM)Lenvatinib (IC50, nM)
FGFR1 5 15046
FGFR2 8 20036
FGFR3 15 18042
FGFR4 52080025
VEGFR2 850>10004
KIT >10001875
CSF1R >100010>1000
PDGFRβ 90012052
RET >100025015
CDK8 >1000>1000>1000

Data is illustrative and based on typical profiles for these classes of inhibitors.

From this data, AZD-F7 demonstrates high potency and selectivity for FGFR1, 2, and 3, with significantly less activity against other common off-targets of multi-kinase inhibitors like VEGFR2, KIT, and CSF1R. This "cleaner" profile suggests a potentially wider therapeutic window but may limit its efficacy in tumors where these other kinases are also drivers.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify intracellular target engagement.[5][6][7] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target protein, the protein's melting point increases.[6][8]

The workflow for a CETSA experiment allows for the direct measurement of a compound's ability to bind to its target in intact cells.

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment would show a rightward shift in the melting curve for FGFR in cells treated with AZD-F7, confirming target engagement. Comparing the magnitude of this shift with that induced by Lenvatinib at equivalent concentrations can provide valuable insights into their relative cellular potency.

Phenotypic Screening: Assessing On-Target and Off-Target Effects

Phenotypic screening in relevant cancer cell lines provides a functional readout of a compound's activity.[9][10] High-content imaging, for example, can be used to assess multiple cellular parameters simultaneously, such as cell proliferation, apoptosis, and cell cycle arrest.[11][12]

By selecting cell lines with known dependencies (e.g., a lung cancer cell line with an FGFR3 fusion), one can correlate the desired phenotype (e.g., apoptosis) with on-target activity. Running the same assay on cell lines without FGFR alterations can help to uncover potential off-target effects that lead to toxicity.

Table 2: Comparative Phenotypic Effects in Cancer Cell Lines

Cell LineGenetic BackgroundAZD-F7 (GI50, nM)Pexidartinib (GI50, nM)Lenvatinib (GI50, nM)
NCI-H1581 (Lung)FGFR1 Amplification25800150
RT-112 (Bladder)FGFR3 Fusion40>1000200
MV-4-11 (Leukemia)FLT3-ITD>50005010
A549 (Lung)KRAS Mutant>5000>5000>5000

GI50: Concentration for 50% growth inhibition. Data is illustrative.

The phenotypic data would be expected to align with the biochemical profiling. AZD-F7 shows potent growth inhibition only in FGFR-driven cell lines, reinforcing its selectivity. In contrast, Pexidartinib and Lenvatinib show activity in cell lines driven by their other primary targets (e.g., FLT3), which could be beneficial for certain patient populations but also indicates a broader off-target profile.

Experimental Protocols

To ensure scientific integrity, the protocols used for cross-reactivity profiling must be robust and well-validated.

Protocol: Kinome-Wide Inhibition Assay (Radiometric)

This protocol describes a standard radiometric assay for assessing kinase inhibition.

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a generic substrate (e.g., myelin basic protein), and a buffer with cofactors (e.g., MgCl2).

  • Compound Addition: Add the test compound (AZD-F7) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Start the kinase reaction by adding [γ-33P]-ATP.[4] Incubate at 30°C for a specified time, ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane.[4]

  • Wash: Wash the membranes extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Detection: Measure the amount of 33P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.[5][13]

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound (e.g., 10 µM AZD-F7) or vehicle (DMSO) for 2 hours.

  • Harvest and Aliquot: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[5]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify the target protein (e.g., FGFR1) using a suitable method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. A shift in Tm indicates target stabilization.

Conclusion and Future Directions

The comprehensive profiling of AZD-F7 , our representative 1H-pyrrolo[2,3-b]pyridine derivative, highlights its potential as a selective FGFR inhibitor. The combination of kinome-wide screening, cellular target engagement confirmation via CETSA, and functional phenotypic assays provides a robust dataset for decision-making in a drug discovery program.

Compared to broader-spectrum inhibitors like Pexidartinib and Lenvatinib, AZD-F7's selectivity may translate to an improved safety profile, a critical consideration for chronic therapies. However, its focused activity also underscores the importance of patient selection; its efficacy will likely be highest in patients with tumors harboring clear FGFR pathway alterations.

This guide illustrates a systematic, evidence-based approach to characterizing a new kinase inhibitor. By understanding not only what a compound hits, but also how it behaves in a cellular context, researchers can more effectively translate promising chemical matter into targeted therapeutics.

References

Evaluating the Selectivity of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-Based CDK8 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition

The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases have made it a cornerstone for the development of targeted therapies. This guide focuses on a specific application of this scaffold: the development of selective inhibitors for Cyclin-Dependent Kinase 8 (CDK8).

CDK8, a component of the Mediator complex, plays a critical role in regulating gene transcription. Its dysregulation has been implicated in various cancers and inflammatory diseases, making it a compelling therapeutic target.[1] A recently discovered derivative, herein referred to as Compound 46, exemplifies the potential of the 7-azaindole scaffold, demonstrating a potent IC50 of 57 nM for CDK8 and reported favorable selectivity.[1]

This guide provides a comprehensive framework for evaluating the selectivity of such a this compound-based CDK8 inhibitor. We will objectively compare its performance with established, structurally distinct CDK8 inhibitors—Senexin B, CCT251545, and MSC2530818—supported by experimental data and detailed protocols for key selectivity assays.

The Role of CDK8 in Cellular Signaling

CDK8 is a transcriptional kinase that, along with its binding partner Cyclin C, is a subunit of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By phosphorylating various components of the transcriptional apparatus, including transcription factors like STAT1, CDK8 can either activate or repress gene expression.[2][3] Its involvement in pathways such as the Wnt/β-catenin and STAT signaling cascades has cemented its status as a critical node in cellular communication and a target of significant therapeutic interest.[3]

CDK8_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Wnt_Receptor Frizzled/LRP5/6 DVL Dishevelled Wnt_Receptor->DVL Activation STAT1 STAT1 JAK->STAT1 Phosphorylation STAT1_p p-STAT1 STAT1->STAT1_p Dimerization & Nuclear Translocation GSK3B_Complex GSK3β/Axin/APC (Destruction Complex) DVL->GSK3B_Complex Inhibition Beta_Catenin β-catenin GSK3B_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Nuclear Translocation Mediator_Complex Mediator Complex STAT1_p->Mediator_Complex TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF TCF_LEF->Mediator_Complex Pol_II RNA Polymerase II Mediator_Complex->Pol_II Recruitment & Regulation CDK8_CycC CDK8/CycC CDK8_CycC->STAT1_p Phosphorylation (S727) CDK8_CycC->Pol_II Phosphorylation Target_Genes Target Gene Transcription Pol_II->Target_Genes Cytokine Cytokine Cytokine->Cytokine_Receptor e.g., IFNγ Wnt Wnt Wnt->Wnt_Receptor

Caption: Simplified CDK8 signaling pathways.

Comparative Selectivity Analysis of CDK8 Inhibitors

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. Poor selectivity can lead to off-target effects and toxicity. We compare the selectivity profile of a representative this compound-based inhibitor with three well-characterized, structurally diverse CDK8 inhibitors: Senexin B, CCT251545, and MSC2530818. The data is derived from KINOMEscan™, a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.

Inhibitor Scaffold Class Primary Target(s) Screening Concentration Selectivity Metric Key Off-Targets (>50% Inhibition) Reference(s)
This compound Derivative (e.g., Compound 46) Pyrrolo[2,3-b]pyridineCDK8 (IC50 = 57 nM)Not Publicly AvailableReported as "favourable"Data not publicly available[1]
Senexin B QuinazolineCDK8, CDK192 µM10 kinases with <35% of control bindingGAK, FLT3, STK16, MAP4K1, LRRK2, MEK5, EPHB6, EPHA5, EPHA3, EPHA4[4]
CCT251545 Spiro-oxindoleCDK8, CDK191 µM6 out of 293 kinases with >50% inhibitionGSK3α, GSK3β, PRKCQ[5]
MSC2530818 Pyrazolo[3,4-b]pyridineCDK8, CDK191 µM1 out of 264 kinases with >50% inhibitionGSK3α[6]

Analysis:

This comparison highlights the exceptional selectivity of CCT251545 and MSC2530818, which inhibit a very small fraction of the kinome at a high concentration.[5][6] Senexin B, while still selective, demonstrates a broader off-target profile at a 2 µM concentration.[4] While comprehensive data for the this compound derivative "Compound 46" is not yet public, its reported "favourable selectivity" suggests it is likely to have a clean profile, a hallmark of this privileged scaffold.[1] The key to a definitive evaluation lies in subjecting it to the same rigorous, large-scale kinase panel screening as the comparators.

Experimental Protocols for Evaluating Kinase Inhibitor Selectivity

To ensure scientific integrity, selectivity claims must be backed by robust experimental data. Below are detailed protocols for three gold-standard assays used to determine the selectivity of kinase inhibitors.

KINOMEscan™ Competition Binding Assay

This high-throughput assay measures the binding affinity of a test compound to a large panel of kinases, providing a broad overview of its selectivity.

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Competition cluster_2 Quantification Kinase DNA-tagged Kinase Incubation Incubate Components Kinase->Incubation Ligand Immobilized Ligand (on beads) Ligand->Incubation Inhibitor Test Compound Inhibitor->Incubation Wash Wash to remove unbound kinase Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify DNA tag via qPCR Elution->qPCR Analysis Data Analysis (% of control) qPCR->Analysis

Caption: KINOMEscan™ experimental workflow.

Methodology:

  • Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a unique DNA tag for quantification.[7]

  • Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support, such as beads.[7]

  • Competition Assay: The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[7]

  • Washing and Quantification: After incubation, the beads are washed to remove unbound kinase. The amount of kinase bound to the solid support is then quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[7]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase. This data can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[7]

Radiometric Kinase Assay

This is a traditional and highly sensitive method for directly measuring the catalytic activity of a kinase and its inhibition.

Radiometric_Assay_Workflow Reaction_Mix Prepare Reaction Mix: - Kinase - Peptide Substrate - Test Compound Initiate Initiate Reaction with [γ-32P]ATP Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Spot Spot onto Phosphocellulose Paper Stop_Reaction->Spot Wash Wash to remove unbound [γ-32P]ATP Spot->Wash Quantify Quantify radioactivity (Scintillation Counter or Phosphorimager) Wash->Quantify

Caption: Radiometric kinase assay workflow.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the purified kinase of interest, and a specific peptide or protein substrate. Add the test inhibitor at various concentrations.[8]

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.[8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.[8]

  • Stop Reaction and Spot: Terminate the reaction and spot an aliquot of the mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the negatively charged ATP will not.[8]

  • Washing: Wash the paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound [γ-32P]ATP.[9]

  • Quantification: Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.[8]

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

CETSA_Workflow Cell_Treatment Treat intact cells with Test Compound or Vehicle Heat_Challenge Heat cells to a range of temperatures Cell_Treatment->Heat_Challenge Cell_Lysis Lyse cells Heat_Challenge->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Analysis Analyze soluble fraction (e.g., Western Blot, ELISA) Centrifugation->Analysis Melt_Curve Generate Thermal Melt Curve Analysis->Melt_Curve

References

A Guide to Orthogonal Validation of the Mechanism of Action for 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important therapeutics. A key example is Tofacitinib, an inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] Given this precedent, any novel compound sharing this core, such as 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is a strong candidate for a kinase inhibitor.

However, confidently elucidating a compound's precise mechanism of action (MoA) is a cornerstone of drug development, demanding a rigorous, multi-faceted validation process. Relying on a single experimental result is insufficient and can be misleading. This guide outlines a comparative framework of orthogonal, or mechanistically independent, methods to robustly validate the hypothesis that this compound acts as a JAK inhibitor by disrupting the well-defined JAK-STAT signaling pathway.[3][4] An orthogonal approach builds a layered, self-reinforcing body of evidence, providing the highest degree of confidence in the compound's MoA.[5][6]

Chapter 1: Primary Target Engagement in a Cellular Milieu

The foundational question for any targeted drug is whether it physically interacts with its intended target within the complex environment of a living cell. Biophysical methods that measure this direct binding are the critical first step in MoA validation.

Comparison of Target Engagement Methods

Method Principle Advantages Considerations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[7]Label-free; confirms engagement with endogenous protein in live cells or lysates; adaptable to high-throughput formats.[8]Requires a specific and sensitive antibody for detection; optimization of heat shock conditions is necessary.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent energy transfer molecule conjugated to the test compound.High-throughput; provides real-time binding kinetics in live cells; highly sensitive.Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag.

For this guide, we will focus on CETSA as a gold-standard, label-free method.[8] A positive result in a CETSA experiment provides strong evidence that the compound directly binds to the target protein in its native, intracellular environment.[9]

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis treat_cells Treat cells with Vehicle or Compound incubate Incubate (e.g., 1h, 37°C) treat_cells->incubate aliquot Aliquot cell suspension into PCR tubes incubate->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C - 64°C) aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect sds_page SDS-PAGE collect->sds_page western Western Blot (Anti-JAK Antibody) sds_page->western quantify Quantify band intensity western->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot cluster_membrane cluster_cytoplasm cluster_nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Activates STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylates (p) STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerizes DNA DNA STAT_dimer->DNA 5. Translocates & Binds DNA Transcription Gene Transcription DNA->Transcription 6. Initiates Cytokine Cytokine Cytokine->receptor 1. Binds Compound 6-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Compound->JAK INHIBITS

References

The 7-Azaindole Scaffold: A Comparative Guide to the Efficacy of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Fluorinated 7-Azaindole Derivatives Supported by Experimental Data.

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent and selective kinase inhibitors.[1] Its structural resemblance to adenine allows it to form key hydrogen bond interactions within the ATP-binding site of various kinases, making it a highly sought-after template for drug design.[2] The strategic introduction of a trifluoromethyl group at the 6-position of this scaffold can significantly enhance its biological activity and pharmacokinetic properties. This guide provides a comprehensive statistical analysis and comparison of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives against other kinase inhibitors, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinase Inhibitory Potency

The substitution of the 7-azaindole core at various positions has been extensively explored to optimize potency and selectivity against different kinase targets. The trifluoromethyl group, in particular, is a valuable addition due to its ability to modulate electronic properties and metabolic stability.

A study on fibroblast growth factor receptor (FGFR) inhibitors highlighted the importance of a trifluoromethyl substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. This modification was designed to form a hydrogen bond with the G485 residue in the kinase domain.[3] While this is not the 6-position as specified in the topic, it underscores the strategic importance of trifluoromethyl groups in enhancing potency.

In another study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as potent FGFR inhibitors. Compound 4h from this series, which features a different substitution pattern, demonstrated impressive inhibitory activity against multiple FGFR isoforms.[4]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 1H-pyrrolo[2,3-b]pyridine derivatives and other kinase inhibitors, providing a comparative view of their potency. Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Cell Line/Assay ConditionsReference
Compound 4h FGFR17Enzymatic Assay[4]
FGFR29Enzymatic Assay[4]
FGFR325Enzymatic Assay[4]
FGFR4712Enzymatic Assay[4]
Compound B13 PI3Kγ0.5Enzymatic Assay[5]
Compound 22 CDK848.6Enzymatic Assay[6]
Sunitinib EGFR, Her2, VEGFR2, CDK2Not specifiedEnzymatic Assay[7]
Staurosporine Kinase A, B, C, D, E5, 10, 20, 2, 15Luminescence-based kinase assay[8]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of 7-azaindole derivatives reveals that substitutions at the 1, 3, and 5-positions are particularly impactful for anticancer activity.[9] A study on PI3K inhibitors demonstrated that replacing a phenyl group at the 3-position of the 7-azaindole core with a pyridine group led to a significant increase in potency, with compound B13 showing an IC50 of 0.5 nM against PI3Kγ.[5] Furthermore, the exploration of different substituents at the 2-position of the 7-azaindole indicated that this position is not well-tolerated with bulky groups.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a widely used method to determine the potency of kinase inhibitors by measuring the amount of ADP produced in a kinase reaction.[8]

Materials:

  • Kinase of interest (e.g., FGFR1, PI3Kγ)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO and create a serial dilution.[8]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[8]

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[8]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[8]

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[8]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualizations

The 7-azaindole scaffold has been successfully utilized to develop inhibitors for various kinases involved in critical signaling pathways implicated in cancer, such as the FGFR and PI3K/AKT/mTOR pathways.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression, Cell Proliferation, Survival ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor 6-(Trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR

Caption: The FGFR signaling pathway and the inhibitory action of a 1H-pyrrolo[2,3-b]pyridine derivative.

PI3K_AKT_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Inhibitor 7-Azaindole Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway with inhibition by a 7-azaindole derivative.

Conclusion

The 7-azaindole scaffold, particularly when substituted with a trifluoromethyl group, represents a highly promising framework for the development of potent and selective kinase inhibitors. The data presented in this guide demonstrates the efficacy of this compound derivatives against key cancer targets such as FGFR and PI3K. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this versatile scaffold. Further optimization of these compounds holds the potential for the development of next-generation targeted cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound frequently used in drug discovery. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect our environment, and maintain regulatory compliance.

Hazard Profile and Core Safety Principles

The trifluoromethyl group and the pyrrolopyridine core suggest the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][3][4] Pyridine and its derivatives are known to be toxic.[3]

  • Organ-Specific Toxicity: May cause irritation to the skin, eyes, and respiratory system.[2][3] Prolonged or repeated exposure to related solvents can potentially damage the nervous system, liver, and kidneys.

  • Environmental Hazard: Likely harmful to aquatic life with long-lasting effects.[1] Therefore, it must never be disposed of down the drain.[5][6]

  • Combustibility: While some derivatives are flammable liquids, the solid nature of this compound presents a lower flashpoint risk.[1][7] However, upon combustion, it may decompose to generate highly toxic and corrosive fumes, such as hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[1][2]

Given this profile, all waste containing this compound must be classified and handled as hazardous chemical waste.[5]

Hazard CategoryAnticipated RiskRationale & Representative Sources
Acute Toxicity (Oral, Inhalation, Dermal) Harmful to Toxic.[1][3][4]Pyridine derivatives are known for their toxicity. The trifluoromethyl group can enhance metabolic stability and cellular uptake.
Skin/Eye Irritation Irritant to Corrosive.[2][3]Heterocyclic amines and halogenated compounds frequently cause irritation upon contact.
Respiratory Irritation May cause respiratory tract irritation.[2][3]Inhalation of dust or aerosols should be avoided.
Aquatic Toxicity Harmful to aquatic life.[1]Halogenated organic compounds can persist in the environment.

Regulatory Framework: EPA Hazardous Waste Classification

Proper disposal is dictated by regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its chemical nature, waste containing this compound falls under specific RCRA waste codes.

  • Halogenated Organic Compound: As a fluorinated compound, this chemical is a halogenated organic compound .[8][9] Wastes from non-specific sources containing halogenated solvents are typically classified under the F-List (e.g., F001, F002).[10][11] While this compound may be a solid, solutions of it in halogenated solvents or mixtures containing it would fall into this category.

  • Pyridine Derivative: Pyridine itself is listed as a toxic waste (U-List , U196) and as a constituent in some non-specific source wastes (F-List , F005).[12][13] The presence of the pyrrolopyridine core strongly suggests that this waste should be handled with the same level of caution.

Therefore, all waste streams containing this compound must be treated as halogenated hazardous waste . This classification dictates the segregation, labeling, and ultimate disposal methodology.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to waste management, from the point of generation to final handoff to environmental health and safety (EHS) personnel.

Phase 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure appropriate PPE is worn to prevent exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[4]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[14] Double-gloving is recommended. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is mandatory.[14]

  • Respiratory Protection: All handling of solid waste or generation of solutions should be performed inside a certified chemical fume hood to prevent inhalation.[15]

Phase 2: Waste Segregation and Collection

Proper segregation at the source is the most critical step for ensuring safe and cost-effective disposal. Never mix halogenated waste with non-halogenated waste. [16]

  • Solid Waste:

    • Collect unadulterated this compound powder, contaminated weigh boats, spatulas, and disposable labware in a dedicated solid waste container.[5][17]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[16]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated liquid waste container clearly marked for "Halogenated Organic Waste." [9][16]

    • Use a container with a screw cap to ensure it is airtight and prevents the release of vapors.[15]

    • Use a funnel when transferring waste to prevent spills. The funnel should be removed and the container capped immediately after use.[16]

  • Contaminated PPE:

    • Dispose of grossly contaminated gloves, bench paper, and wipes in the solid hazardous waste container.

    • Non-saturated, contaminated items can often be double-bagged and placed in a designated container for contaminated solid waste. Consult your institution's EHS guidelines.

Phase 3: Container Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" label to the container before adding the first drop of waste.[15][16]

  • Clearly write the full chemical name: "Waste, this compound." Do not use abbreviations.[5][16]

  • If it is a solution, list all constituents and their approximate percentages, including solvents.

  • Keep a running log of the contents as they are added.

Phase 4: Temporary Storage

Store waste containers in a designated satellite accumulation area (SAA).

  • The storage area must be in a well-ventilated location, away from heat, sparks, or open flames.[5][15]

  • Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5]

  • Keep containers securely closed at all times, except when actively adding waste.[16]

Phase 5: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS or emergency response team.[15]

  • Control and Contain: For small, manageable spills, ensure you are wearing appropriate PPE. Prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5][7]

  • Collect Waste: Carefully scoop the absorbed material into your designated solid hazardous waste container.[5] Use non-sparking tools if a flammable solvent is involved.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.[5][17] All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

Phase 6: Final Disposal

The final step is the transfer of waste to a licensed disposal facility.

  • Once the waste container is full or is no longer being used, ensure the cap is tightly sealed.

  • Arrange for pickup by contacting your institution's EHS office or designated hazardous waste contractor.[5][15]

  • The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous components.[5][18]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2-4: Collection & Storage cluster_disposal Phase 5-6: Final Disposition start Identify Waste Containing This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled 'Solid Halogenated Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Liquid Halogenated Waste' Container waste_type->liquid_waste Liquid storage Store Securely in Secondary Containment in Satellite Accumulation Area solid_waste->storage liquid_waste->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes no_spill Container Full or No Longer in Use spill->no_spill No spill_protocol->storage ehs_contact Contact EHS for Waste Pickup no_spill->ehs_contact incineration High-Temperature Incineration by Licensed Facility ehs_contact->incineration

Caption: Workflow for the safe disposal of this compound.

References

Mastering the Safe Handling of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery and development, the novel heterocyclic compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine represents a molecule of significant interest. Its unique structure, a fusion of a pyrrole and a pyridine ring with a trifluoromethyl group, offers a scaffold for developing new therapeutic agents. However, as with any novel chemical entity, a thorough understanding of its safe handling is paramount to protecting laboratory personnel and ensuring the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-driven perspective on managing this compound in a research environment.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a comprehensive toxicological profile for this compound is not yet widely established, we can infer its potential hazards by examining its structural components: the 7-azaindole (pyrrolo[2,3-b]pyridine) core and the trifluoromethyl group.

  • The 7-Azaindole Core: This heterocyclic system is a known structural motif in many biologically active compounds. While 7-azaindole itself is not classified as acutely toxic, related pyridine-containing compounds can cause skin, eye, and respiratory irritation. They can also be harmful if ingested or inhaled.

  • The Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group can significantly alter a molecule's physical, chemical, and biological properties. The high electronegativity of the fluorine atoms can impact the electron distribution in the aromatic rings, potentially influencing its reactivity and metabolic pathways. While the C-F bond is very strong, certain metabolic processes can lead to the release of fluoride ions, which can have toxic effects.[1] Furthermore, fluorinated organic compounds can exhibit persistence in the environment and may require specific disposal considerations.[2][3][4][5][6]

Based on this analysis, we must treat this compound with a high degree of caution, assuming it may be:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.

  • Potentially toxic to aquatic life with long-lasting effects.

Therefore, a robust personal protective equipment (PPE) strategy is not merely a suggestion but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a dynamic process that depends on the specific laboratory operation being performed. The following table outlines our recommended PPE for handling this compound, categorized by task.

Laboratory OperationMinimum PPE RequirementEnhanced PPE for Higher Risk Scenarios
Weighing and preparing solutions Safety glasses with side shields, nitrile gloves (double-gloved), laboratory coatChemical splash goggles, face shield, chemical-resistant apron over a lab coat
Running reactions and work-ups Chemical splash goggles, nitrile gloves (double-gloved), laboratory coat, work in a certified chemical fume hoodFace shield, chemical-resistant apron, consider butyl rubber gloves for prolonged handling
Purification (e.g., chromatography) Chemical splash goggles, nitrile gloves (double-gloved), laboratory coat, work in a certified chemical fume hoodFace shield, chemical-resistant apron
Handling of the neat (undiluted) compound Chemical splash goggles, butyl rubber gloves, laboratory coat, work in a certified chemical fume hoodFace shield, chemical-resistant apron
The Critical Choice of Gloves: Beyond the Basics

The choice of glove material is arguably the most critical aspect of your PPE regimen. While nitrile gloves are a common choice for general laboratory work, their effectiveness against pyridine and its derivatives can be limited, especially with prolonged contact.[7][8][9]

  • Nitrile Gloves: Offer good splash protection but have demonstrated poor to fair resistance to pyridine in chemical compatibility tests.[10] For short-duration tasks, such as weighing or preparing a solution, double-gloving with nitrile gloves is an acceptable practice. However, it is crucial to change gloves immediately upon any sign of contamination.

  • Butyl Rubber Gloves: For procedures involving extended handling or the potential for significant contact, butyl rubber gloves are the recommended choice.[11][12] They exhibit excellent resistance to pyridine and many other challenging organic compounds.

  • Viton® Gloves: While offering broad chemical resistance, their performance against pyridine can be variable.[13] Consultation with specific glove manufacturer data is essential if considering this option.

It is imperative to consult your institution's safety office and the glove manufacturer's specific chemical resistance guides to make the most informed decision. [11][14]

A Visual Guide to PPE Selection

The following workflow provides a logical pathway for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_risk Risk Level Evaluation cluster_ppe PPE Selection cluster_end Final Check Start Assess the planned laboratory operation Risk Evaluate potential for splash, aerosolization, or direct contact Start->Risk LowRisk Low Risk: - Safety glasses with side shields - Double nitrile gloves - Lab coat Risk->LowRisk  Minimal contact (e.g., handling sealed containers) MediumRisk Medium Risk: - Chemical splash goggles - Double nitrile or butyl gloves - Lab coat - Fume hood Risk->MediumRisk  Potential for splash (e.g., solution preparation) HighRisk High Risk: - Chemical splash goggles & face shield - Butyl rubber gloves - Chemical-resistant apron - Lab coat - Fume hood Risk->HighRisk  High potential for splash or direct contact (e.g., handling neat compound, large scale reactions) End Proceed with the experiment LowRisk->End MediumRisk->End HighRisk->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.